(R)-VX-984
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
8-[(2R)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m0/s1/i11D,12D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEACIOGDEQRHFA-WXFXTCFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-VX-984 mechanism of action in DNA repair
An In-depth Technical Guide on the Mechanism of Action of (R)-VX-984 in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, also known as M9831, is a potent, selective, and orally bioavailable small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] As an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs), VX-984 plays a critical role in the modulation of the DNA damage response (DDR).[2] Its primary mechanism of action involves the direct inhibition of the Non-Homologous End Joining (NHEJ) pathway, a major cellular process for repairing DNA double-strand breaks (DSBs).[3][4] By preventing the repair of these lethal lesions, VX-984 sensitizes cancer cells to DNA-damaging agents, such as ionizing radiation and certain chemotherapies.[2][5] This targeted disruption of a key DNA repair pathway, coupled with its ability to cross the blood-brain barrier, positions VX-984 as a promising therapeutic agent, particularly for aggressive cancers like glioblastoma (GBM).[6]
Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway
Cells have evolved sophisticated mechanisms to repair DNA damage and maintain genomic integrity. Double-strand breaks are among the most cytotoxic forms of DNA damage.[3] The primary pathway for repairing DSBs in human cells is the classical Non-Homologous End Joining (c-NHEJ) pathway, which is active throughout the cell cycle.[7]
The key steps in the c-NHEJ pathway are:
-
DSB Recognition : The Ku70/Ku80 heterodimer recognizes and binds to the broken DNA ends.
-
DNA-PK Holoenzyme Assembly : The Ku heterodimer recruits the DNA-PKcs, a serine/threonine protein kinase, to the damage site, forming the active DNA-PK holoenzyme.
-
End Processing and Ligation : DNA-PKcs autophosphorylates and phosphorylates other downstream targets to process the DNA ends and facilitate their ligation by the DNA Ligase IV/XRCC4/XLF complex.[7]
This compound functions by competitively binding to the ATP-binding pocket of DNA-PKcs.[2][4] This inhibition prevents the kinase activity essential for the NHEJ pathway, leading to several downstream consequences:
-
Inhibition of DSB Repair : The repair of DSBs induced by agents like ionizing radiation is significantly impaired.[1][6]
-
Accumulation of DNA Damage : Unrepaired DSBs accumulate, ultimately triggering cell death (apoptosis) or senescence.[3]
-
Radiosensitization and Chemosensitization : By disabling the primary repair mechanism, VX-984 enhances the cytotoxic effects of treatments that cause DSBs.[8][5]
-
Shifting Repair Pathways : Inhibition of c-NHEJ by VX-984 forces the cell to rely on alternative, often more error-prone, repair pathways such as Homologous Recombination (HR) and alternative NHEJ (mNHEJ).[1][3] This can lead to increased genomic instability.
There is evidence to suggest that VX-984 may have a preferential effect on transformed cells over normal cells, although the precise mechanism for this selectivity requires further investigation.[3][9]
Signaling Pathway Diagrams
DNA Double-Strand Break Repair and the Action of VX-984
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX-984 | C23H23N7O | CID 72188357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (R)-VX-984 (Nedisertib): A Technical Overview
(R)-VX-984 , also known as M3814 and nedisertib , is a potent and selective, orally bioavailable inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] It represents a significant advancement in the field of DNA damage response (DDR) targeted cancer therapy. By inhibiting a critical pathway for the repair of DNA double-strand breaks (DSBs), this compound enhances the efficacy of radiotherapy and certain chemotherapies in preclinical models of cancer.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound for researchers, scientists, and drug development professionals.
Discovery and Preclinical Characterization
This compound was identified through a focused drug discovery program aimed at developing a potent and selective inhibitor of DNA-PK for use in combination with DNA-damaging cancer therapies.[1] The core of its discovery was the optimization of a chemical scaffold that demonstrated high affinity and specificity for the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs).
The preclinical development of this compound involved a comprehensive series of in vitro and in vivo studies to establish its mechanism of action, potency, selectivity, and efficacy. A key finding was its ability to potently inhibit the catalytic activity of DNA-PK, which is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA DSBs.[1][3] Inhibition of DNA-PK by this compound leads to an accumulation of unrepaired DSBs in cancer cells, ultimately resulting in increased cell death, particularly in the presence of DNA-damaging agents like ionizing radiation.[1][4]
Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway
This compound functions as an ATP-competitive inhibitor of DNA-PKcs.[5] DNA-PK is a serine/threonine protein kinase that is activated upon binding to the ends of double-stranded DNA breaks. Once activated, it phosphorylates a number of downstream targets to facilitate the NHEJ repair process. By blocking the kinase activity of DNA-PK, this compound effectively halts the NHEJ pathway. This leads to the persistence of DNA DSBs, which are highly cytotoxic lesions.[1][3]
The inhibition of the canonical NHEJ pathway by this compound can lead to a compensatory increase in alternative, more error-prone DNA repair pathways such as homologous recombination (HR) and mutagenic NHEJ (mNHEJ).[6][7] This shift in DNA repair mechanisms can further contribute to genomic instability and cell death in cancer cells.
Below is a diagram illustrating the signaling pathway of DNA double-strand break repair and the point of intervention by this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general synthetic approach for related quinazoline (B50416) and quinolinone-based kinase inhibitors often involves a multi-step sequence. Key steps typically include the construction of the core heterocyclic ring system, followed by the introduction of various substituents through cross-coupling reactions and functional group manipulations. The synthesis of this compound likely involves a convergent approach, where key fragments are synthesized separately and then combined in the final stages.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| DNA-PK | Biochemical | < 3 | [2] |
| DNA-PK | Biochemical | ~0.6 |
Table 2: In Vivo Efficacy of this compound in Combination with Radiation
| Xenograft Model | Treatment | Outcome | Reference |
| U251 Glioblastoma | This compound (50 mg/kg, b.i.d.) + Radiation | Significantly increased survival compared to radiation alone | [8] |
| Human Cancer Xenografts | This compound (oral) + Fractionated Radiation | Complete tumor regression | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of scientific findings. Below are summaries of the protocols used in the preclinical characterization of this compound.
Clonogenic Survival Assay
This assay is used to determine the effect of this compound on the reproductive viability of cancer cells following exposure to ionizing radiation.
-
Cell Plating: Cancer cells are seeded into 6-well plates at a density that allows for the formation of individual colonies.
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before irradiation.
-
Irradiation: Cells are exposed to different doses of ionizing radiation.
-
Incubation: The drug-containing medium is replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Colonies are fixed and stained with crystal violet, and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition relative to the untreated control. The radiation enhancement ratio is then determined.
Class Switch Recombination (CSR) Assay
This assay measures the efficiency of NHEJ in primary B cells, a process that is dependent on DNA-PK.
-
B-cell Isolation: Primary B cells are isolated from murine spleens.
-
Cell Culture and Stimulation: B cells are cultured in the presence of stimuli (e.g., LPS and IL-4) to induce class switching from IgM to IgG1.
-
Drug Treatment: Cells are treated with a dose range of this compound.
-
Flow Cytometry: After several days in culture, the percentage of B cells that have switched to expressing IgG1 is determined by flow cytometry using fluorescently labeled antibodies against IgM and IgG1.
-
Data Analysis: A dose-dependent reduction in the percentage of IgG1-positive cells indicates inhibition of NHEJ.[6][9]
U2OS EJ-DR Reporter Assay
This cell-based reporter assay is used to simultaneously measure the efficiency of homologous recombination (HR) and mutagenic non-homologous end joining (mNHEJ).
-
Cell Line: U2OS cells stably expressing the EJ-DR (End-Joining and Homologous Recombination) reporter system are used. This system contains two different fluorescent reporters that are activated upon repair of a specific DNA double-strand break by either HR (GFP) or mNHEJ (DsRed).
-
DSB Induction: A site-specific DSB is induced in the reporter constructs by transfection with a plasmid expressing the I-SceI endonuclease.
-
Drug Treatment: Cells are treated with this compound before or after DSB induction.
-
Flow Cytometry: The percentage of GFP-positive (HR) and DsRed-positive (mNHEJ) cells is quantified by flow cytometry.
-
Data Analysis: An increase in the percentage of both GFP- and DsRed-positive cells in the presence of this compound indicates that the inhibition of canonical NHEJ leads to a compensatory upregulation of these alternative repair pathways.[6][7]
Conclusion
This compound is a promising new agent in the armamentarium of targeted cancer therapies. Its potent and selective inhibition of DNA-PK offers a clear mechanistic rationale for its use in combination with radiotherapy and DNA-damaging chemotherapy. The preclinical data strongly support its further clinical development. Ongoing and future clinical trials will be critical in defining the therapeutic potential of this compound in various cancer types.
References
- 1. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of an assay to measure mutagenic non-homologous end-joining repair activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
(R)-VX-984: A Selective DNA-PKcs Inhibitor for Advancing Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-VX-984, also known as M9831 and clinically as peposertib (M3814), is a potent and selective, orally bioavailable small-molecule inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). As a crucial component of the non-homologous end joining (NHEJ) pathway, DNA-PKcs is a key player in the repair of DNA double-strand breaks (DSBs). Inhibition of DNA-PKcs by this compound has emerged as a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents such as radiotherapy and chemotherapy in various cancer types. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction: The Role of DNA-PKcs in Cancer Therapy
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary mechanisms to repair DSBs: the high-fidelity homologous recombination (HR) pathway, which is predominantly active in the S and G2 phases of the cell cycle, and the faster but more error-prone non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle.[1]
The NHEJ pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits and activates the DNA-PKcs, a serine/threonine protein kinase.[2] Activated DNA-PKcs phosphorylates itself and other downstream targets to facilitate the ligation of the broken DNA ends, thereby completing the repair process.
In many cancer cells, there is an increased reliance on the NHEJ pathway for survival, especially in the context of DNA damage induced by radiation and certain chemotherapies. This dependency makes DNA-PKcs an attractive target for therapeutic intervention. By inhibiting DNA-PKcs, the repair of therapy-induced DSBs is impaired, leading to the accumulation of lethal DNA damage and ultimately, cancer cell death.
This compound is an ATP-competitive inhibitor of DNA-PKcs that has demonstrated significant potential as a sensitizing agent for both chemo- and radiotherapy.[3] Its ability to selectively target DNA-PKcs enhances the therapeutic window of conventional cancer treatments.
Mechanism of Action of this compound
This compound functions by binding to the ATP-binding pocket of the DNA-PKcs enzyme, thereby preventing the phosphorylation of its substrates. This inhibition of kinase activity effectively stalls the NHEJ pathway, leading to the persistence of DNA double-strand breaks. The accumulation of unrepaired DSBs triggers cell cycle arrest and apoptosis, particularly in cancer cells that are undergoing rapid proliferation or have defects in other DNA repair pathways.
The selective inhibition of DNA-PKcs by this compound is crucial for its therapeutic potential. While it is a potent inhibitor of DNA-PKcs, it has been reported to have significantly less activity against other members of the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, such as ATM and ATR, at therapeutic concentrations.[4]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound (peposertib/M3814) from preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound in Combination with Radiation
| Cell Line | Cancer Type | This compound Concentration (nmol/L) | Dose Enhancement Factor (DEF) at SF=0.1 | Reference |
| U251 | Glioblastoma | 100 | 1.4 | [4] |
| 250 | 2.1 | [4] | ||
| NSC11 | Glioblastoma | 100 | 1.1 | [4] |
| 250 | 1.5 | [4] | ||
| 500 | 1.9 | [4] |
Table 2: In Vivo Efficacy of this compound in Combination with Radiation in Orthotopic Glioblastoma Xenograft Models
| Tumor Model | Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control | Increase in Median Survival vs. Radiation Alone | Reference |
| U251 | Vehicle | 29 | - | - | [4] |
| This compound | 30 | 3% | - | [4] | |
| Radiation | 38 | 31% | - | [4] | |
| This compound + Radiation | 45 | 55% | 18% | [4] | |
| NSC11 | Vehicle | 35 | - | - | [4] |
| This compound | 36 | 3% | - | [4] | |
| Radiation | 40 | 14% | - | [4] | |
| This compound + Radiation | 50 | 43% | 25% | [4] |
Table 3: Pharmacokinetics of Peposertib (M3814) in Humans
| Parameter | Value | Condition | Reference |
| Median Tmax | 1.1 - 2.5 hours | Fasted | [5] |
| Median Tmax | 3.5 hours | Fed | [6] |
| AUC0–t (Fed vs. Fasted Ratio) | 123.81% (90% CI: 108.04, 141.87%) | - | [6] |
| Cmax (Fed vs. Fasted Ratio) | 104.47% (90% CI: 79.15, 137.90%) | - | [6] |
Table 4: Clinical Efficacy of Peposertib (M3814) in Phase I Trials
| Trial Identifier | Treatment | Best Overall Response | Number of Patients | Reference |
| NCT02316197 | Peposertib Monotherapy | Stable Disease | 12/31 | [4] |
| Stable Disease ≥12 weeks | 7/31 | [4] | ||
| NCT03770689 | Peposertib + Capecitabine + Radiotherapy | Clinical Complete Response (cCR) | 3/19 (15.8%) | [7] |
| Pathological Complete Response (pCR) | 1/19 (5.3%) | [7] |
Note: A comprehensive kinase selectivity profile with specific IC50 values for this compound against a broad panel of kinases is not publicly available in the reviewed literature. Similarly, specific quantitative data on tumor growth inhibition percentages and combination index values with doxorubicin (B1662922) are not detailed in the available sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro DNA-PK Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of purified DNA-PKcs.
Materials:
-
Purified human DNA-PKcs and Ku70/80 heterodimer
-
DNA-PK peptide substrate
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.2 mM EDTA, 10% glycerol)
-
ATP solution
-
γ-³²P-ATP
-
Phosphocellulose paper or other means to separate phosphorylated and unphosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microtiter plate, combine the purified DNA-PKcs, Ku70/80, and DNA substrate in the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and γ-³²P-ATP, along with the DNA-PK peptide substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated γ-³²P-ATP.
-
Quantify the amount of incorporated ³²P in a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the ability of this compound to sensitize cancer cells to radiation.
Materials:
-
Cancer cell lines (e.g., U251, NSC11)
-
Cell culture medium and supplements
-
This compound
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution
Procedure:
-
Seed cells into 6-well plates at a density that allows for the formation of individual colonies (typically 200-1000 cells/well, depending on the radiation dose).
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) before irradiation.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with a solution such as methanol:acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition, normalized to the plating efficiency of the untreated control.
-
Plot the surviving fraction as a function of radiation dose and determine the Dose Enhancement Factor (DEF).
γH2AX Immunofluorescence Assay for DNA Damage
This assay is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
This compound and/or radiation source
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phospho-S139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Culture cells on sterile coverslips in a multi-well plate.
-
Treat cells with this compound and/or expose to radiation.
-
At desired time points after treatment, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion
This compound is a promising selective inhibitor of DNA-PKcs with demonstrated preclinical activity as a potent sensitizer (B1316253) of cancer cells to radiation and chemotherapy. Its oral bioavailability and favorable pharmacokinetic profile have led to its investigation in clinical trials under the name peposertib (M3814). The data summarized in this guide highlight the potential of this compound to improve the therapeutic outcomes for patients with various solid tumors, particularly in combination with standard DNA-damaging therapies. Further research and clinical development are warranted to fully elucidate the therapeutic benefits of this targeted agent.
References
- 1. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. DNAR-10. PHASE I CLINICAL TRIAL OF PEPOSERTIB PLUS RADIOTHERAPY IN ADULTS WITH NEWLY-DIAGNOSED MGMT-UNMETHYLATED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of peposertib and avelumab with or without palliative radiotherapy in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of (R)-VX-984
This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of (R)-VX-984, a significant molecule in the field of drug development, particularly in oncology. This document is intended for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound, also known as (R)-M9831, is the (R)-enantiomer of VX-984.[1][2] VX-984 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] It is an orally active compound that can penetrate the blood-brain barrier.[4][5][6][7] The structure of VX-984 incorporates deuterium, which can be used for tracing the molecule in metabolic and pharmacokinetic studies.[2][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | [8] |
| Synonyms | (R)-M9831 | [1][2] |
| Molecular Formula | C₂₃H₂₁D₂N₇O | [2][3][4][9][10] |
| Molecular Weight | 415.49 g/mol | [1][2][3][4][11] |
| CAS Number | 2448475-19-0 | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | 99.47% | [4] |
| Solubility | DMSO: 11.36 mg/mL (27.34 mM) | [1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[3][8][9] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[8][9][12] These breaks can be induced by ionizing radiation or certain chemotherapeutic agents.[8][9]
By inhibiting DNA-PK, this compound prevents the repair of these DSBs, leading to their accumulation within cancer cells.[7][8] This accumulation of DNA damage ultimately triggers programmed cell death (apoptosis), thereby enhancing the cytotoxic effects of chemo- and radiotherapy.[7][8][9] This makes this compound a promising radiosensitizing and chemosensitizing agent, particularly for cancers that are resistant to treatment due to efficient DNA repair mechanisms, such as glioblastoma (GBM) and non-small cell lung cancer (NSCLC).[4][5][6][7][8][12]
Caption: Inhibition of the DNA-PK mediated NHEJ pathway by this compound.
Experimental Protocols
The characterization of this compound's activity involves several key experimental protocols to assess its impact on DNA repair pathways and cancer cell viability.
3.1. Western Blotting for DNA-PKcs Phosphorylation
This technique is used to measure the inhibition of DNA-PKcs activation.
-
Cell Culture and Treatment: Cancer cell lines (e.g., U251 glioblastoma cells) are cultured to a suitable confluency.[12] Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before being exposed to ionizing radiation to induce DSBs.[12]
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated DNA-PKcs (at Ser2056) and total DNA-PKcs.[12] A secondary antibody conjugated to an enzyme is then used for detection.
-
Analysis: The levels of phosphorylated DNA-PKcs are quantified and normalized to total DNA-PKcs to determine the inhibitory effect of this compound.[12]
3.2. Immunofluorescence for γH2AX Foci
This assay visualizes DNA double-strand breaks.
-
Cell Preparation: Cells are grown on coverslips and treated with this compound and radiation as described above.[12]
-
Fixation and Permeabilization: At various time points after irradiation, cells are fixed and permeabilized to allow antibody entry.[12]
-
Staining: Cells are incubated with a primary antibody against γH2AX, a marker for DSBs, followed by a fluorescently labeled secondary antibody.[12] The nucleus is counterstained with DAPI.
-
Imaging and Analysis: The number of γH2AX foci per cell is counted using a fluorescence microscope.[12] A delay in the resolution of these foci in treated cells indicates inhibition of DSB repair.[12][13][14]
3.3. Neutral Comet Assay
This method directly measures DNA double-strand breaks.
-
Cell Encapsulation: Following treatment, cells are embedded in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: The slides are subjected to electrophoresis under neutral pH conditions. Broken DNA fragments migrate out of the nucleus, forming a "comet tail".
-
Staining and Imaging: The DNA is stained with a fluorescent dye and visualized. The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
Analysis: The persistence of comet tails over time in treated cells indicates a failure to repair DSBs.[12]
3.4. Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
-
Cell Plating: A known number of cells are plated in culture dishes.
-
Treatment: The cells are treated with this compound and/or radiation.
-
Incubation: The cells are incubated for a period of 1-3 weeks to allow for colony formation.
-
Staining and Counting: The colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.
-
Analysis: The survival fraction is calculated by normalizing the number of colonies in the treated groups to that of the untreated control. A decrease in the survival fraction indicates cytotoxic or cytostatic effects of the treatment.[12]
Experimental Workflow
The preclinical evaluation of a DNA-PK inhibitor like this compound typically follows a structured workflow, progressing from in vitro to in vivo studies.
Caption: A typical workflow for the preclinical assessment of this compound.
Conclusion
This compound is a potent and selective inhibitor of DNA-PK with significant potential as a sensitizing agent for radiotherapy and chemotherapy. Its ability to disrupt the NHEJ pathway of DNA repair makes it a valuable tool for overcoming treatment resistance in various cancers. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this and similar targeted therapies.
References
- 1. targetmol.com [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. VX-984 - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VX-984 | DNA-PK | TargetMol [targetmol.com]
- 7. nbinno.com [nbinno.com]
- 8. VX-984 | C23H23N7O | CID 72188357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. GSRS [precision.fda.gov]
- 12. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
ATP-Competitive Inhibition of DNA-PKcs by (R)-VX-984: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-VX-984 is a potent and selective, orally active, ATP-competitive inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1] By targeting DNA-PKcs, a key enzyme in the non-homologous end joining (NHEJ) pathway, this compound effectively blocks the repair of DNA double-strand breaks (DSBs). This mechanism of action sensitizes cancer cells to ionizing radiation and certain chemotherapeutic agents, making it a promising candidate for combination therapies in oncology, particularly for tumors like glioblastoma and non-small cell lung cancer. This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory profile.
Introduction to this compound and its Target: DNA-PKcs
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. A primary mechanism for their repair in human cells is the non-homologous end joining (NHEJ) pathway. A central player in this pathway is the DNA-dependent protein kinase (DNA-PK), which consists of a catalytic subunit (DNA-PKcs) and a Ku70/80 heterodimer that recognizes and binds to the broken DNA ends. Upon recruitment to the DSB, DNA-PKcs is activated and phosphorylates various downstream targets, including itself, to facilitate the repair process.
This compound is a small molecule inhibitor that directly targets the kinase activity of DNA-PKcs.[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the enzyme and preventing the transfer of phosphate (B84403) groups to its substrates.[2] This inhibition of DNA-PKcs autophosphorylation and the phosphorylation of other downstream targets effectively halts the NHEJ repair pathway.[3][4]
Quantitative Data: Inhibitory Profile of this compound
| Target | Metric | Value | Notes |
| DNA-PKcs | IC50 | Potent | Consistently referred to as a potent inhibitor, though a specific IC50 value is not widely published. |
| Other PI3KKs | - | High Selectivity | Reported to have high selectivity for DNA-PKcs over other phosphatidylinositol 3-kinase-related kinases (PI3KKs) such as ATM, ATR, and mTOR.[3] |
| PI3Ks | - | High Selectivity | Demonstrates high selectivity against other phosphoinositide 3-kinases (PI3Ks).[3] |
Further studies are required to definitively establish a comprehensive quantitative profile of this compound against a broad panel of kinases.
Signaling Pathway Inhibition
This compound disrupts the DNA Damage Response (DDR) by specifically targeting the classical Non-Homologous End Joining (NHEJ) pathway. The following diagram illustrates the canonical NHEJ pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot for DNA-PKcs Autophosphorylation
This assay is used to directly measure the inhibition of DNA-PKcs kinase activity in a cellular context by assessing its autophosphorylation at sites such as Serine 2056.
-
Cell Culture and Treatment:
-
Plate cells (e.g., glioblastoma or NSCLC cell lines) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Induce DNA double-strand breaks by treating cells with ionizing radiation (IR) or a radiomimetic drug (e.g., etoposide).
-
Harvest cells at different time points post-IR.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates in Laemmli buffer and separate them on a low-percentage Tris-glycine gel to resolve the high molecular weight DNA-PKcs.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (e.g., anti-p-DNA-PKcs S2056) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total DNA-PKcs and a loading control (e.g., β-actin) to normalize the data.
-
Immunofluorescence for γ-H2AX Foci
This method visualizes and quantifies the formation and resolution of DNA double-strand breaks as a measure of DNA repair efficiency.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound and induce DSBs as described in the Western blot protocol.
-
Fix the cells at various time points post-IR with 4% paraformaldehyde.
-
-
Immunostaining:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate the cells with a primary antibody against γ-H2AX (phosphorylated H2AX at Ser139) for 1 hour at room temperature.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of persistent foci in this compound treated cells indicates inhibition of DNA repair.
-
Clonogenic Survival Assay
This is the gold-standard assay to determine the radiosensitizing effects of this compound by assessing the ability of single cells to form colonies after treatment.
-
Cell Plating and Treatment:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Plate a known number of cells (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound or vehicle control.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation and Staining:
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
-
Data Analysis:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
-
Plot the SF versus the radiation dose to generate survival curves and determine the dose enhancement factor (DEF).
-
Class Switch Recombination (CSR) Assay
This assay provides a physiological measure of NHEJ efficiency in B lymphocytes.
-
B-cell Isolation and Culture:
-
Isolate primary B cells from murine spleens.
-
Culture the B cells in the presence of stimuli that induce class switching (e.g., LPS for switching to IgG3, or anti-CD40 + IL-4 for switching to IgG1).
-
Treat the cultures with varying concentrations of this compound.
-
-
Flow Cytometry Analysis:
-
After 3-4 days of culture, harvest the B cells.
-
Stain the cells with fluorescently labeled antibodies specific for different immunoglobulin isotypes (e.g., anti-IgM, anti-IgG1, anti-IgG3).
-
Analyze the percentage of B cells that have switched to the respective isotype using a flow cytometer. A dose-dependent decrease in the percentage of switched cells indicates inhibition of NHEJ.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a DNA-PK inhibitor like this compound.
References
The Effect of (R)-VX-984 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-VX-984, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), is a promising agent in oncology, primarily investigated for its ability to sensitize cancer cells to DNA-damaging therapies such as radiation. While its principal mechanism of action is the inhibition of non-homologous end joining (NHEJ), a key DNA double-strand break (DSB) repair pathway, its direct impact on cell cycle progression is a critical aspect of its cellular activity. This technical guide provides an in-depth analysis of the effects of this compound on the cell cycle, synthesizing available data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Introduction to this compound and DNA-PK
This compound is a small molecule inhibitor that targets the catalytic subunit of DNA-PK (DNA-PKcs). DNA-PK is a serine/threonine protein kinase that plays a central role in the NHEJ pathway, which is active throughout the cell cycle and is the primary mechanism for repairing DSBs in human cells.[1] By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to an accumulation of DNA damage and, consequently, enhanced cell killing when combined with DNA-damaging agents.[2][3]
This compound's Impact on Cell Cycle Progression
Current research indicates that this compound, when used as a monotherapy, does not induce a significant, direct arrest of the cell cycle in various cancer cell lines. However, its role in modulating the cell cycle becomes more pronounced in the context of DNA damage.
Cell Proliferation and Clonogenic Survival
Studies on glioblastoma cell lines (U251 and NSC11) have shown that VX-984 alone has no significant effect on clonogenic survival.[2] Similarly, in murine B cells, VX-984 did not alter cell proliferation, suggesting that at therapeutic concentrations, it does not inherently block cell cycle progression.[1]
Table 1: Effect of VX-984 on Clonogenic Survival of Glioblastoma Cells
| Cell Line | VX-984 Concentration (nmol/L) | Surviving Fraction (Mean ± SD) |
| U251 | 100 | 1.14 ± 0.03 |
| 250 | 1.07 ± 0.09 | |
| NSC11 | 100 | 1.05 ± 0.08 |
| 250 | 0.94 ± 0.09 | |
| 500 | 0.95 ± 0.09 |
Data sourced from Timme et al., Mol Cancer Ther, 2018.[2]
Cell Cycle Phase Distribution
Direct quantitative analysis of cell cycle phase distribution following this compound treatment is limited in publicly available literature. The existing data from proliferation assays suggest a minimal direct impact on the cell cycle machinery in the absence of exogenous DNA damage. However, the inhibition of DNA-PK, a key component of the DNA damage response (DDR), has implications for cell cycle checkpoints, particularly when cells are challenged with DNA-damaging agents.
In contrast to this compound, other DNA-PK inhibitors, such as NU7441, have been reported to cause a G2/M arrest in irradiated non-small cell lung cancer cells. This suggests that the cell cycle effects of DNA-PK inhibitors may be cell-type and context-dependent, becoming more apparent when the G2/M checkpoint is activated in response to DNA damage.
Signaling Pathways and Mechanism of Action
The primary mechanism of this compound is the inhibition of DNA-PKcs, which prevents the repair of DSBs via the NHEJ pathway. This leads to the persistence of DNA damage, which can activate cell cycle checkpoints.
Caption: Mechanism of this compound Action.
The persistence of DSBs due to DNA-PK inhibition by this compound can lead to the activation of cell cycle checkpoints, primarily the G2/M checkpoint, to prevent cells with damaged DNA from entering mitosis. This can ultimately result in apoptosis or senescence.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes a standard method for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentrations for the specified duration. Include a vehicle-treated control.
-
Cell Harvest: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution (containing PI and RNase A).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental Workflow for Cell Cycle Analysis.
Western Blotting for Cell Cycle and DNA Damage Markers
This protocol allows for the analysis of key protein levels involved in cell cycle regulation and the DNA damage response.
-
Protein Extraction: Following treatment with this compound, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-CDK1, γH2AX, phospho-DNA-PKcs).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Table 2: Key Protein Markers for Western Blot Analysis
| Protein | Function | Expected Change with this compound + DNA Damage |
| γH2AX | Marker of DNA double-strand breaks | Increased and sustained levels |
| p-DNA-PKcs (S2056) | Marker of DNA-PK activation | Inhibition of radiation-induced phosphorylation |
| Cyclin B1 | G2/M phase regulator | May accumulate if G2/M arrest occurs |
| p-CDK1 (Tyr15) | Inhibitory phosphorylation, G2 arrest | May increase with G2/M arrest |
Immunofluorescence for γH2AX Foci
This method visualizes DNA double-strand breaks within individual cells.[4]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, with or without a DNA-damaging agent.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with BSA and incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips with a DAPI-containing mounting medium and visualize using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified.
Conclusion and Future Directions
Future research should focus on generating comprehensive, quantitative data on the cell cycle effects of this compound across a broader range of cancer cell lines, both as a single agent and in combination with various DNA-damaging therapies. Such studies will be crucial for a complete understanding of its mechanism of action and for optimizing its clinical application.
Caption: Logical Flow of this compound's Cellular Effects.
References
- 1. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Radiosensitizing Effects of VX-984: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core radiosensitizing effects of VX-984, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). By elucidating its mechanism of action and providing detailed experimental methodologies, this document serves as a comprehensive resource for professionals in oncology research and drug development. Of note, while the initial query specified "(R)-VX-984," the preponderance of scientific literature refers to the compound as VX-984. Furthermore, it is described as a de novo deuterium-labeled compound.
Core Mechanism of Action: Inhibition of DNA Double-Strand Break Repair
VX-984 enhances the cytotoxic effects of ionizing radiation by targeting a critical component of the DNA damage response (DDR): the non-homologous end joining (NHEJ) pathway. Ionizing radiation induces DNA double-strand breaks (DSBs), which, if left unrepaired, are lethal to the cell. DNA-PKcs is a key enzyme in the NHEJ pathway, responsible for the repair of the majority of radiation-induced DSBs.
VX-984 acts as an ATP-competitive inhibitor of DNA-PKcs.[1] By binding to the kinase domain, it prevents the autophosphorylation of DNA-PKcs at serine 2056, a crucial step for its activation and the subsequent recruitment of other DNA repair proteins.[1][2] This inhibition of DNA-PKcs activity leads to a failure in the repair of DSBs, resulting in the persistence of DNA damage, as evidenced by an increase in γH2AX foci and higher olive tail moments in neutral comet assays.[2] Ultimately, the accumulation of unrepaired DSBs triggers apoptotic pathways, leading to enhanced cell death in irradiated cancer cells.[2]
Quantitative Data on the Radiosensitizing Effects of VX-984
The radiosensitizing effects of VX-984 have been quantified in various preclinical models, primarily through clonogenic survival assays. The Dose Enhancement Factor (DEF) is a key metric derived from these assays, indicating the factor by which the radiation dose can be reduced in the presence of the sensitizing agent to achieve the same level of cell killing.
In Vitro Radiosensitization in Glioblastoma Cell Lines
| Cell Line | VX-984 Concentration (nmol/L) | Dose Enhancement Factor (DEF at SF=0.1) | Reference |
| U251 | 100 | 1.4 | [2] |
| U251 | 250 | 2.1 | [2] |
| NSC11 | 100 | 1.1 | [2] |
| NSC11 | 250 | 1.5 | [2] |
| NSC11 | 500 | 1.9 | [2] |
In Vitro Radiosensitization in Non-Small Cell Lung Cancer (NSCLC)
| Cell Line Type | Dose Enhancement Factor (DEF) | Reference |
| NSCLC Cell Lines | > 3 | [1] |
In Vivo Radiosensitization in an Orthotopic Glioblastoma Xenograft Model
| Treatment Group | Median Survival Increase vs. Vehicle | Apparent Dose Enhancement Factor (DEF) | Reference |
| Radiation Alone | 10 days | N/A | [2] |
| VX-984 + Radiation | 21 days | 2.0 | [2] |
Signaling Pathway and Experimental Workflows
DNA Damage Response and Inhibition by VX-984
References
- 1. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
M9831: A Technical Whitepaper on the Foundational Research of a Novel DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
M9831 (also known as VX-984) is an orally active and potent small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] As a critical component of the non-homologous end joining (NHEJ) pathway, DNA-PK is a key player in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. By targeting DNA-PK, M9831 disrupts this major DNA repair pathway, leading to an accumulation of DSBs and subsequent cell death, particularly in the context of DNA-damaging agents like ionizing radiation.[1][2] This technical guide provides an in-depth overview of the foundational preclinical research on M9831, including its mechanism of action, key experimental data, and detailed protocols for its investigation.
Mechanism of Action
M9831 is a selective inhibitor of DNA-PK, a serine/threonine protein kinase that is activated upon binding to DNA ends by the Ku70/80 heterodimer.[1] Once activated, DNA-PKcs autophosphorylates and phosphorylates a number of downstream targets to facilitate the ligation of broken DNA ends. M9831 inhibits the kinase activity of DNA-PKcs, thereby preventing the repair of DNA double-strand breaks via the NHEJ pathway.[1] This inhibition leads to the persistence of DSBs, which can trigger cell cycle arrest and apoptosis. A significant application of M9831 is its role as a radiosensitizer, where it enhances the cytotoxic effects of ionizing radiation, a common cancer therapy that induces DSBs.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA-PK-mediated NHEJ pathway and a general experimental workflow for evaluating M9831's activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational research on M9831.
Table 1: In Vitro Activity of M9831
| Cell Line | Assay | M9831 Concentration | Endpoint | Result | Reference |
| U251 (GBM) | Western Blot | 0-500 nM | Inhibition of radiation-induced DNA-PKcs phosphorylation | Concentration-dependent decrease | [1] |
| NSC11 (GSC) | Western Blot | 0-500 nM | Inhibition of radiation-induced DNA-PKcs phosphorylation | Concentration-dependent decrease | [1] |
| U251 (GBM) | Clonogenic Survival | 100, 250, 500 nM | Dose Enhancement Factor (DEF) | 1.1, 1.5, 1.9 | [2] |
| NSC11 (GSC) | Clonogenic Survival | 100, 250, 500 nM | Dose Enhancement Factor (DEF) | 1.1, 1.5, 1.9 | [2] |
| U251, NSC11 | Neutral Comet Assay | Not specified | Inhibition of DSB repair | Observed inhibition | [2] |
Table 2: In Vivo Activity of M9831 in Orthotopic Glioblastoma Xenograft Models
| Animal Model | Tumor Cell Line | M9831 Dosage | Treatment Regimen | Endpoint | Result | Reference |
| Athymic nude mice | U251 | 50 and 100 mg/kg (oral gavage) | Daily, 4 hours before irradiation | Inhibition of radiation-induced DNA-PKcs phosphorylation | Both doses reduced phosphorylation | [2] |
| Athymic nude mice | U251 | 50 mg/kg (oral gavage) | Twice a day for 2 days with radiation | Overall Survival | Significantly increased survival compared to radiation alone | [1] |
| Athymic nude mice | NSC11 | 50 mg/kg (oral gavage) | Twice a day for 2 days with radiation | Overall Survival | Significantly increased survival compared to radiation alone | [2] |
Table 3: M9831 (VX-984) Selectivity Profile
| Kinase | IC50 (nM) |
| DNA-PK | Potent inhibition (specific value not publicly disclosed)[3] |
| PI3K | High selectivity over other PI3Ks[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for DNA-PKcs Phosphorylation
Objective: To assess the inhibitory effect of M9831 on the autophosphorylation of DNA-PKcs at Serine 2056 (a marker of its activation) in response to ionizing radiation.
Protocol:
-
Cell Culture and Treatment:
-
Plate glioblastoma (e.g., U251) or glioblastoma stem-like cells (e.g., NSC11) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of M9831 (e.g., 0, 100, 250, 500 nM) for 30 minutes to 1 hour.[1]
-
Expose cells to a single dose of ionizing radiation (e.g., 10 Gy).
-
Harvest cell lysates at a specified time point post-irradiation (e.g., 1 hour).[2]
-
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., β-actin) to ensure equal protein loading.[5]
-
Clonogenic Survival Assay
Objective: To determine the ability of M9831 to sensitize cancer cells to ionizing radiation by measuring long-term cell survival.
Protocol:
-
Cell Plating:
-
Harvest a single-cell suspension of cancer cells (e.g., U251, NSC11).
-
Plate a known number of cells at clonogenic density in 6-well plates or culture dishes. The number of cells plated will depend on the expected survival fraction for each treatment condition.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Add M9831 at various concentrations (e.g., 100, 250, 500 nM) 1 hour before irradiation.[2]
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After 24 hours, replace the media with fresh, drug-free media.
-
Incubate the plates for 10-18 days, depending on the cell line's growth rate, to allow for colony formation (a colony is defined as at least 50 cells).[2]
-
-
Staining and Counting:
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Generate survival curves by plotting the log of the surviving fraction against the radiation dose.
-
Determine the Dose Enhancement Factor (DEF) to quantify the radiosensitizing effect of M9831.
-
Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of M9831 as a radiosensitizer in a clinically relevant animal model.
Protocol:
-
Cell Implantation:
-
Harvest and resuspend glioblastoma cells (e.g., U251) in a suitable medium.
-
Anesthetize immunodeficient mice (e.g., athymic nude mice).
-
Stereotactically inject a defined number of tumor cells into the brain of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice for tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging or MRI) or by observing clinical signs.
-
-
Treatment:
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, M9831 alone, radiation alone, M9831 + radiation).
-
Administer M9831 via oral gavage at a specified dose (e.g., 50 mg/kg) and schedule.[1]
-
Deliver a fractionated course of radiation to the tumor-bearing region of the brain.
-
-
Efficacy Assessment:
-
For pharmacodynamic studies, harvest tumors at a specific time point after the final treatment to assess target engagement (e.g., inhibition of DNA-PKcs phosphorylation by Western blot).[2]
-
For survival studies, monitor the mice daily and record their survival.
-
-
Data Analysis:
-
Analyze the differences in tumor growth and overall survival between the treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
-
Clinical Development
A Phase 1 clinical trial (NCT02644278) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of M9831 (VX-984) alone and in combination with pegylated liposomal doxorubicin (B1662922) in patients with advanced solid tumors.[6] The study aimed to determine the maximum tolerated dose (MTD) and preliminary efficacy.[7]
Dosing Regimen from the Phase 1 Trial Protocol:
-
Part A (Dose Escalation):
-
Lead-in Period: VX-984 monotherapy administered once daily for 3 days.
-
Combination Therapy: Pegylated liposomal doxorubicin (PLD) administered on Day 1 of a 28-day cycle, followed by VX-984 once daily on Days 2 to 4.
-
Starting Doses: 120 mg of VX-984 and 40 mg/m² of PLD.[7]
-
-
Part B (Cohort Expansion):
-
Patients receive VX-984 and PLD at the MTD determined in Part A.[7]
-
Conclusion
M9831 is a promising DNA-PK inhibitor with a clear mechanism of action that translates to potent radiosensitization in preclinical models of glioblastoma and other cancers. Its ability to be administered orally and penetrate the blood-brain barrier makes it a particularly attractive candidate for the treatment of brain tumors.[1] The foundational research summarized in this whitepaper provides a strong rationale for the ongoing clinical investigation of M9831 as a novel agent to enhance the efficacy of standard-of-care DNA-damaging therapies. Further research will be crucial to fully elucidate its therapeutic potential and identify patient populations most likely to benefit from this targeted approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Open Label, Phase 1, First In Human Study of the Safety, Tolerability, and Pharmacokinetic/Pharmacodynamics Profile of VX-984 in Combination with Chemotherapy in Subjects with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Preclinical Profile of (R)-VX-984 (Naletespib) in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. A key mechanism of resistance to standard-of-care radiotherapy is the efficient repair of DNA double-strand breaks (DSBs) in tumor cells. (R)-VX-984, also known as naletespib (and formerly as M9831), is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DSB repair. This technical guide provides an in-depth overview of the preclinical studies investigating the therapeutic potential of this compound in glioblastoma, focusing on its role as a radiosensitizer. The information presented is primarily based on the seminal work of Timme et al., 2018, published in Molecular Cancer Therapeutics.
Mechanism of Action: Inhibition of DNA-PK and Radiosensitization
This compound acts as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). In the context of glioblastoma, radiation therapy induces cytotoxic DNA double-strand breaks. The NHEJ pathway, heavily reliant on DNA-PK, is a primary mechanism for repairing this damage in cancer cells. By inhibiting DNA-PK, this compound prevents the repair of these radiation-induced DSBs, leading to the accumulation of lethal DNA damage and ultimately enhancing the cytotoxic effects of radiation. This radiosensitizing effect is the cornerstone of its preclinical efficacy in glioblastoma models.
Quantitative Data Summary
The preclinical efficacy of this compound in combination with radiation has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Radiosensitization of Glioblastoma Cell Lines
| Cell Line | Treatment | Dose Enhancement Factor (DEF) at 50% Survival |
| U251 | This compound (100 nM) + Radiation | 1.8 |
| NSC11 | This compound (100 nM) + Radiation | 1.6 |
Data extracted from clonogenic survival assays.
Table 2: In Vivo Efficacy in Orthotopic Glioblastoma Xenograft Models
| Animal Model | Treatment Group | Median Survival (days) | % Increase in Median Survival vs. Control | % Increase in Median Survival vs. Radiation Alone |
| U251 Xenograft | Control (Vehicle) | 25 | - | - |
| This compound alone | 26 | 4% | - | |
| Radiation alone | 35 | 40% | - | |
| This compound + Radiation | 46 | 84% | 31.4% | |
| NSC11 Xenograft | Control (Vehicle) | 30 | - | - |
| This compound alone | 31 | 3.3% | - | |
| Radiation alone | 40 | 33.3% | - | |
| This compound + Radiation | 51 | 70% | 27.5% |
Survival data from mice bearing orthotopic glioblastoma xenografts.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound in glioblastoma models.
Cell Lines and Culture
-
U251: Human glioblastoma cell line. Cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
NSC11: Glioblastoma stem-like cell line. Maintained as neurospheres in serum-free DMEM/F12 medium supplemented with N2, B27, human recombinant EGF, and bFGF.
In Vitro Clonogenic Survival Assay
-
Cell Seeding: U251 or NSC11 cells were dissociated into single-cell suspensions and seeded into 6-well plates at densities determined to yield approximately 50-150 colonies per well.
-
Drug Treatment: this compound was added to the culture medium at specified concentrations (e.g., 100 nM) for a defined period before irradiation.
-
Irradiation: Cells were irradiated with single doses of 2, 4, or 6 Gy using an X-ray source.
-
Colony Formation: Following irradiation, the drug-containing medium was replaced with fresh medium. Plates were incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies were fixed with methanol (B129727) and stained with crystal violet. Colonies containing ≥50 cells were counted.
-
Data Analysis: Survival fractions were calculated by normalizing the plating efficiency of treated cells to that of untreated controls. Dose enhancement factors (DEFs) were calculated from the survival curves.
Western Blot Analysis for DNA-PKcs Phosphorylation
-
Sample Preparation: Cells were treated with this compound and/or radiation. Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated DNA-PKcs (Ser2056) and total DNA-PKcs. A loading control antibody (e.g., β-actin) was also used.
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
γH2AX Foci Formation Assay
-
Cell Culture and Treatment: Cells were grown on coverslips and treated with this compound and/or radiation.
-
Fixation and Permeabilization: At specified time points after treatment, cells were fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Immunostaining: Cells were blocked and then incubated with a primary antibody against γH2AX. This was followed by incubation with a fluorescently labeled secondary antibody.
-
Microscopy: Coverslips were mounted with a DAPI-containing medium to stain the nuclei. Images were acquired using a fluorescence microscope.
-
Image Analysis: The number of γH2AX foci per nucleus was quantified using image analysis software.
Orthotopic Glioblastoma Xenograft Model
-
Cell Preparation: U251 or NSC11 cells were engineered to express luciferase for in vivo imaging.
-
Animal Model: Athymic nude mice were used.
-
Intracranial Implantation: Mice were anesthetized, and a burr hole was made in the skull. A stereotactic frame was used to inject a suspension of glioblastoma cells into the striatum of the brain.
-
Tumor Growth Monitoring: Tumor growth was monitored non-invasively using bioluminescence imaging (BLI). Mice were injected intraperitoneally with D-luciferin, and the light emission from the tumor cells was quantified.
-
Treatment Regimen: Once tumors were established (as confirmed by BLI), mice were randomized into treatment groups: vehicle control, this compound alone, radiation alone, or the combination of this compound and radiation.
-
Efficacy Endpoints: The primary endpoints were tumor growth inhibition (measured by BLI) and overall survival.
Conclusion
The preclinical data for this compound in glioblastoma models provide a strong rationale for its clinical development as a radiosensitizing agent. The compound effectively inhibits its target, DNA-PK, leading to a significant enhancement of radiation-induced cytotoxicity in both established glioblastoma cell lines and patient-derived stem-like cells. Importantly, these in vitro findings translate to in vivo efficacy, with the combination of this compound and radiation leading to improved survival in orthotopic xenograft models. This comprehensive preclinical evidence has paved the way for ongoing clinical trials to evaluate the safety and efficacy of this therapeutic strategy in patients with glioblastoma.
(R)-VX-984 (M9831) in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-VX-984, also known as M9831, is a potent and selective, orally bioavailable small molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). As a key enzyme in the non-homologous end joining (NHEJ) pathway, DNA-PKcs is critical for the repair of DNA double-strand breaks (DSBs), a common form of DNA damage induced by ionizing radiation (IR) and certain chemotherapeutic agents. In the context of non-small cell lung cancer (NSCLC), a malignancy often treated with radiotherapy, targeting DNA-PKcs with this compound presents a promising strategy to enhance the efficacy of standard treatments. This technical guide provides a comprehensive overview of the preclinical research on this compound in NSCLC, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols.
Introduction
Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases and remains a leading cause of cancer-related mortality worldwide. Radiotherapy is a cornerstone of treatment for NSCLC across different stages of the disease. However, intrinsic and acquired radioresistance often limit its effectiveness. A major mechanism of radioresistance is the efficient repair of DNA double-strand breaks (DSBs) induced by ionizing radiation.
The non-homologous end joining (NHEJ) pathway is the predominant mechanism for repairing DSBs in human cells. DNA-dependent protein kinase (DNA-PK) is a critical component of this pathway. This compound is a selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs), and it has been investigated as a radiosensitizer in various cancer types, including NSCLC.[1] By inhibiting DNA-PKcs, this compound aims to prevent the repair of radiation-induced DNA damage, thereby increasing the lethal effects of radiation on cancer cells.
Mechanism of Action
This compound is an ATP-competitive inhibitor of DNA-PKcs.[2] Its primary mechanism of action involves binding to the kinase domain of DNA-PKcs, preventing its autophosphorylation at sites such as Serine 2056, which is a crucial step for its activation and the subsequent recruitment and phosphorylation of other NHEJ factors.[2] Inhibition of DNA-PKcs leads to a failure in the repair of DSBs, resulting in the persistence of DNA damage markers like γH2AX and phosphorylated KAP1 (pKAP1).[2] This sustained DNA damage ultimately triggers cell death.
Interestingly, the inhibition of the primary NHEJ pathway by this compound can lead to a compensatory upregulation of alternative, more error-prone DNA repair pathways, such as homologous recombination (HR) and mutagenic NHEJ (mNHEJ).[1] While this highlights the complexity of the DNA damage response, the net effect in the presence of radiation is an overwhelming level of unrepaired DNA damage, leading to radiosensitization. Preclinical studies have suggested that this compound exhibits a preferential effect on transformed cells over normal cells, a desirable characteristic for a cancer therapeutic.[1]
Preclinical Data in NSCLC
In Vitro Studies
Preclinical in vitro studies have demonstrated the potential of this compound as a radiosensitizer in NSCLC cell lines.
Table 1: In Vitro Radiosensitization of NSCLC Cell Lines by this compound
| Cell Line | Drug Concentration | Dose Enhancement Factor (DEF)* | Reference |
| NSCLC Panel | Not Specified | > 3 | [2] |
Note: Data is from a conference abstract and specific concentrations and cell lines were not detailed. The Dose Enhancement Factor (DEF) is a measure of the magnitude of radiosensitization, calculated from clonogenic survival assays. A DEF greater than 1 indicates a synergistic effect between the drug and radiation.
In Vivo Studies
The efficacy of this compound in combination with radiation has been evaluated in NSCLC patient-derived xenograft (PDX) models.
Table 2: In Vivo Efficacy of this compound with Radiation in NSCLC PDX Models
| Model | Treatment | Outcome | Reference |
| NSCLC PDX | This compound + IR (2 Gy x 3) | Durable complete responses | [2] |
| NSCLC PDX | IR (2 Gy x 3) alone | Delay in tumor growth | [2] |
Note: This data is from a conference abstract. Quantitative tumor growth inhibition data is not publicly available. The combination of this compound and IR was reported to be well-tolerated in these models.[2]
Signaling Pathways and Experimental Workflows
DNA Double-Strand Break Repair and Inhibition by this compound
Caption: Inhibition of DNA-PKcs by this compound in the NHEJ pathway.
Experimental Workflow for In Vitro Radiosensitization Studies
Caption: Workflow for assessing radiosensitization using a clonogenic assay.
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Cell Plating:
-
Culture NSCLC cells to ~80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count cells and determine viability (e.g., using trypan blue).
-
Plate a predetermined number of cells (e.g., 200-8000 cells, depending on the radiation dose) into 6-well plates.
-
Allow cells to attach for at least 4 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
Aspirate the medium and add fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubate for a specified time (e.g., 1-2 hours) before irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS and replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control plates.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) for the non-irradiated control.
-
Calculate the Surviving Fraction (SF) = (number of colonies formed / (number of cells seeded x PE)).
-
Plot the SF against the radiation dose on a log-linear scale to generate a cell survival curve.
-
The Dose Enhancement Factor (DEF) can be calculated at a specific survival fraction (e.g., SF=0.1) as the ratio of the radiation dose required to achieve that survival in the control group to the dose required in the drug-treated group.
-
Immunofluorescence for γH2AX Foci
This assay is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach.
-
Treat with this compound and/or radiation as described for the clonogenic assay.
-
At various time points post-irradiation (e.g., 30 min, 4h, 24h), proceed with fixation.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips with nail polish.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γH2AX foci per nucleus. Automated image analysis software (e.g., ImageJ/Fiji) is recommended for unbiased quantification.
-
Western Blot for Phospho-DNA-PKcs (Ser2056)
This method is used to detect the inhibition of DNA-PKcs autophosphorylation.
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total DNA-PKcs and/or a loading control like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
-
Clinical Development
A Phase 1, first-in-human clinical trial (NCT02644278) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound (M9831) administered alone and in combination with pegylated liposomal doxorubicin (B1662922) in patients with advanced solid tumors. The study is no longer recruiting participants, and the results have not yet been made publicly available. Further clinical investigation will be necessary to determine the safety and efficacy of this compound in combination with radiotherapy in patients with NSCLC.
Conclusion
This compound is a promising DNA-PKcs inhibitor that has demonstrated significant radiosensitizing effects in preclinical models of NSCLC. Its ability to selectively target the DNA repair machinery of cancer cells offers a rational approach to overcoming radioresistance. While the available data are encouraging, further research is needed to fully elucidate its efficacy and safety profile in NSCLC. Specifically, the publication of detailed quantitative data from preclinical studies and the results from clinical trials are eagerly awaited to guide the future development of this targeted therapy. The experimental protocols and conceptual frameworks provided in this guide are intended to support the ongoing research and development efforts in this important area of oncology.
References
The Impact of (R)-VX-984 on DNA Double-Strand Break Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The repair of these breaks is critical for cell survival and genomic stability. The non-homologous end joining (NHEJ) pathway is the primary mechanism for DSB repair in human cells, and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a central component of this pathway. (R)-VX-984 (also known as M9831) is a potent and selective small molecule inhibitor of DNA-PKcs.[1][2] By targeting a critical node in the DNA damage response, this compound prevents the repair of DSBs, leading to the accumulation of genomic damage and subsequent cell death. This mechanism makes this compound a promising therapeutic agent, particularly as a sensitizer (B1316253) for DNA-damaging cancer therapies such as radiation and chemotherapy.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its potency and synergistic effects, and detailed protocols for key experimental assays used to evaluate its impact on DNA double-strand break repair.
Mechanism of Action: Inhibition of the NHEJ Pathway
This compound functions as an ATP-competitive inhibitor of the serine/threonine kinase activity of DNA-PKcs.[2] DNA-PKcs is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and plays an indispensable role in the NHEJ pathway.[3] The process begins when a DNA double-strand break occurs. The Ku70/Ku80 heterodimer rapidly recognizes and binds to the broken DNA ends, creating a scaffold that recruits DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, which then autophosphorylates itself (e.g., at Serine 2056) and phosphorylates other downstream targets to facilitate the processing and ligation of the DNA ends.[3]
This compound, by occupying the ATP-binding pocket of DNA-PKcs, prevents these crucial phosphorylation events. This blockade of DNA-PKcs activity stalls the NHEJ pathway, resulting in the persistence of unrepaired DSBs.[4] These unrepaired breaks can lead to chromosomal aberrations, cell cycle arrest, and ultimately, apoptosis or cellular senescence.[5]
Quantitative Data
The efficacy of a kinase inhibitor is defined by its potency, selectivity, and its effect in a cellular context. The following tables summarize key quantitative data for this compound and the closely related compound Peposertib (M3814), demonstrating its potent and selective inhibition of DNA-PK and its synergistic effects with chemotherapeutic agents.
Table 1: Biochemical Potency and Kinase Selectivity
| Compound | Target | IC₅₀ | Kinase Selectivity Profile (IC₅₀) | Reference |
|---|---|---|---|---|
| This compound | DNA-PKcs (cellular autophosphorylation) | 88 nM | High selectivity vs. other PI3K family members reported | [6] |
| Peposertib (M3814) | DNA-PK (biochemical assay, 10 µM ATP) | 0.6 nM | PI3Kα: >10,000 nM | [7] |
| DNA-PK (biochemical assay, 1 mM ATP) | 20 nM | PI3Kβ: >10,000 nM | [7] | |
| DNA-PK (cellular) | <3 nM | PI3Kδ: >10,000 nM | [8][9] | |
| PI3Kγ: >10,000 nM | [7] | |||
| mTOR: 1,200 nM | [7] | |||
| ATM: >10,000 nM | [7] |
| | | | ATR: >10,000 nM |[7] |
Table 2: Cellular Activity - Inhibition of DNA Repair
| Cell Line | Treatment | Endpoint | Result | Reference |
|---|---|---|---|---|
| T98G (Glioblastoma) | 0.5 Gy IR + 1 µM this compound | γH2AX Foci Count (2h post-IR) | ~50 foci/nucleus (vs. ~25 in IR alone) | [3] |
| Normal Human Astrocytes | 0.5 Gy IR + 1 µM this compound | γH2AX Foci Count (2h post-IR) | ~16 foci/nucleus (vs. ~11 in IR alone) | [3] |
| U251 & NSC11 (Glioblastoma) | IR + 250-500 nM this compound | DNA-PKcs S2056 Phosphorylation | Concentration-dependent inhibition | [10] |
| U251 & NSC11 (Glioblastoma) | IR + 250-500 nM this compound | Persistence of γH2AX foci | Significant increase at 16-24h |[4] |
Table 3: Synergistic Effects with Chemotherapy
| Cell Line | Combination Agent | Synergy Model | Synergy Score | Interpretation | Reference |
|---|---|---|---|---|---|
| MDA-MB-468 (TNBC) | Doxorubicin | Bliss | > 2 | Synergistic | [11] |
| MDA-MB-231 (TNBC) | Doxorubicin | Bliss | > 2 | Synergistic | [11] |
| HCC1806 (TNBC) | Doxorubicin | Bliss | > 2 | Synergistic | [11] |
| MDA-MB-468 (TNBC) | Epirubicin | Bliss | > 2 | Synergistic | [11] |
| MDA-MB-231 (TNBC) | Epirubicin | Bliss | > 2 | Synergistic | [11] |
| Molm-13, MV4-11 (AML) | Daunorubicin | Bliss | - | Synergistic sensitization observed | [12] |
TNBC: Triple-Negative Breast Cancer; AML: Acute Myeloid Leukemia. A Bliss synergy score >2 is indicative of synergism.[11]
Experimental Protocols
Evaluating the impact of this compound requires specific assays to measure DNA-PKcs activity and the extent of DNA damage. Below are detailed protocols for three key experiments.
Western Blot for Phospho-DNA-PKcs (Ser2056)
This protocol assesses the direct inhibition of DNA-PKcs activity by measuring its autophosphorylation at Serine 2056, a key marker of its activation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, HCT-116) and grow to 70-80% confluency.
-
Pre-incubate cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce DNA double-strand breaks using ionizing radiation (e.g., 5-10 Gy) or a radiomimetic drug (e.g., bleomycin, etoposide).
-
Incubate for an additional 1 hour post-damage induction to allow for DNA-PKcs activation.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a low-percentage (e.g., 3-8%) Tris-Acetate or Tris-Glycine SDS-PAGE gel to resolve the large DNA-PKcs protein (~469 kDa).
-
Transfer proteins to a PVDF membrane using a wet transfer system (e.g., overnight at 30V at 4°C).
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., β-actin) to ensure equal loading.
-
Immunofluorescence Assay for γH2AX Foci
This assay quantifies the number of DSBs by visualizing the phosphorylation of histone H2AX (γH2AX), which forms foci at sites of damage. An increase in persistent foci indicates inhibition of repair.
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate to achieve 50-70% confluency.
-
Treat cells with this compound and induce DNA damage as described in the Western Blot protocol.
-
Fix cells at various time points (e.g., 1, 4, 24 hours) post-damage to assess repair kinetics.
-
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX Ser139, 1:500 dilution in 1% BSA/PBS) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG, 1:1000 in 1% BSA/PBS) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using mounting medium containing DAPI to counterstain the nuclei.
-
Seal the coverslip with nail polish.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus using imaging software (e.g., ImageJ/Fiji). A significant increase in the number of foci in this compound treated cells at later time points indicates repair inhibition.
-
In Vitro NHEJ Assay
This cell-free assay directly measures the ability of nuclear extracts to repair a linearized plasmid, providing a functional readout of NHEJ efficiency.
-
Preparation of Nuclear Extracts:
-
Culture cells and treat with this compound or vehicle control for the desired duration.
-
Harvest cells and prepare nuclear extracts using a well-established protocol (e.g., Dignam method).
-
Determine the protein concentration of the nuclear extract.
-
-
Preparation of DNA Substrate:
-
Linearize a plasmid (e.g., pBluescript) with a restriction enzyme (e.g., HindIII) to generate compatible DNA ends.
-
Purify the linearized plasmid DNA.
-
-
End-Joining Reaction:
-
Set up the reaction in a final volume of 20 µL containing:
-
NHEJ reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP).
-
100 ng of linearized plasmid DNA.
-
10-20 µg of nuclear extract.
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis of Repair Products:
-
Stop the reaction by adding EDTA and treating with Proteinase K.
-
Purify the DNA from the reaction mixture.
-
Separate the DNA products on a 0.8% agarose (B213101) gel.
-
Visualize the DNA using a fluorescent stain (e.g., SYBR Safe). The efficiency of NHEJ is determined by the conversion of the linear plasmid monomer into circularized monomers and multimers (dimers, trimers, etc.). A decrease in the formation of these higher-order products in the presence of this compound indicates inhibition of NHEJ.
-
Conclusion
This compound is a potent and selective inhibitor of DNA-PKcs that effectively blocks the non-homologous end joining pathway of DNA double-strand break repair. By preventing the resolution of cytotoxic DNA lesions, it significantly enhances the efficacy of DNA-damaging agents like radiation and chemotherapy in preclinical models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in oncology and drug development to further investigate the therapeutic potential of targeting the DNA damage response with inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VX-984 (M9831) | DNA-PK inhibitor | Probechem Biochemicals [probechem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. abmole.com [abmole.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(R)-VX-984 and its Interaction with the PI3K/Akt/mTOR Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-VX-984, also known as peposertib or M3814, is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] Its primary mechanism of action is the disruption of the non-homologous end joining (NHEJ) pathway, a critical process for the repair of DNA double-strand breaks (DSBs).[1][2] This activity sensitizes cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies. While DNA-PK is a member of the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family, the direct interaction of this compound with the canonical PI3K/Akt/mTOR signaling pathway is characterized by weak inhibitory activity. This guide provides a comprehensive overview of this compound, detailing its primary mechanism, its subtle interactions with the PI3K/Akt/mTOR pathway, and the experimental methodologies used to characterize these effects.
Introduction to this compound
This compound is an orally bioavailable small molecule that has been investigated in numerous preclinical and clinical studies.[1][3] Its main therapeutic potential lies in its ability to enhance the efficacy of existing cancer treatments that induce DNA DSBs. By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to the accumulation of lethal DNA damage in cancer cells.[1][2]
Primary Mechanism of Action: DNA-PK Inhibition
The core function of this compound is the selective inhibition of DNA-PK. DNA-PK is a serine/threonine protein kinase that plays a pivotal role in the NHEJ pathway.[1][2] The process of NHEJ is initiated by the binding of the Ku70/80 heterodimer to the ends of a DNA double-strand break, which then recruits the catalytic subunit, DNA-PKcs. The kinase activity of DNA-PKcs is essential for the subsequent steps of DNA end processing and ligation. This compound is a highly potent inhibitor of DNA-PK, with a reported IC50 of less than 3 nM.
Signaling Pathway of DNA-PK in NHEJ
Interaction of this compound with the PI3K/Akt/mTOR Pathway
DNA-PK belongs to the PIKK family, which also includes ATM, ATR, and mTOR.[2] Given this homology, the selectivity of this compound against other members of this family, particularly the class I PI3Ks, is a critical aspect of its pharmacological profile.
Direct Inhibitory Activity
Preclinical studies have demonstrated that this compound exhibits high selectivity for DNA-PK over other PI3K family members.[1][2] It has been reported to have weak inhibitory activity on the PI3K isoforms, which translates to only a moderate inhibition of the phosphorylation of Akt, a key downstream effector of the PI3K pathway.[1]
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Effect on Downstream Signaling |
| DNA-PK | < 3 nM | Potent inhibition of DNA repair |
| PI3K Isoforms | Not reported (described as weak) | Moderate inhibition of Akt phosphorylation |
Table 2: Comparative IC50 Values of Select PI3K Inhibitors
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| Buparlisib (Pan-PI3K) | 52 | 166 | 262 | 116 |
| Idelalisib (δ-selective) | >1,000 | >1,000 | 820 | 2.5 |
| Alpelisib (α-selective) | 5 | 1,200 | 290 | 250 |
| This compound | Not Available | Not Available | Not Available | Not Available |
Indirect Pathway Modulation through Crosstalk
There is evidence of crosstalk between the DNA-PK and PI3K/Akt/mTOR pathways. DNA-PK can be activated in response to DNA damage and has been shown to promote the activation of Akt. This suggests that by inhibiting DNA-PK, this compound could indirectly lead to a reduction in Akt activation, thereby impinging on the PI3K/Akt/mTOR signaling cascade. This indirect modulation may contribute to the overall anti-tumor activity of the compound, particularly in combination with DNA-damaging agents.
PI3K/Akt/mTOR Signaling Pathway and this compound Interaction Points
References
In-Depth Technical Guide: Basic Research Applications of (R)-VX-984
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-984, also known as VX-984 or M9831, is a potent and selective, ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[2] By inhibiting DNA-PK, this compound effectively blocks the NHEJ repair pathway, leading to an accumulation of DNA damage, particularly in cancer cells subjected to DNA-damaging agents like chemotherapy and ionizing radiation. This targeted inhibition enhances the cytotoxic effects of these cancer therapies, making this compound a promising candidate for combination treatments. This guide provides a comprehensive overview of the basic research applications of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of the DNA-PK catalytic subunit, preventing the phosphorylation of downstream targets essential for the NHEJ-mediated repair of DNA DSBs. This inhibition of DNA repair leads to the persistence of cytotoxic DSBs, ultimately resulting in tumor cell death.[1][2] Preclinical studies have demonstrated that this mechanism of action translates into potent sensitization of cancer cells to both chemotherapy and radiotherapy.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (DNA-PKcs autophosphorylation) | 88 nM | A549 (Lung Cancer) | Cellular | [6] |
Table 2: Synergistic Efficacy of this compound with Doxorubicin (B1662922)
| Cancer Type | Cell Lines | Synergy Metric | Result | Reference |
| Breast Cancer | 22 out of 35 cell lines | Mean Bliss Score | >10% (Strong Synergy) | [7] |
| Ovarian Cancer | 21 out of 44 primary tumor explants | Mean Bliss Score | >10% (Strong Synergy) | [7] |
Table 3: Radiosensitizing Efficacy of this compound in Glioblastoma Cells
| Cell Line | This compound Concentration | Dose Enhancement Factor (DEF) | Reference |
| U251 | 100 nM | 1.4 | [8] |
| U251 | 250 nM | 2.1 | [8] |
| NSC11 | 100 nM | 1.1 | [8] |
| NSC11 | 250 nM | 1.5 | [8] |
| NSC11 | 500 nM | 1.9 | [8] |
Signaling Pathways and Experimental Workflows
DNA Double-Strand Break Repair and Inhibition by this compound
Caption: Inhibition of the NHEJ pathway by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effects in vitro.
Detailed Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive viability.
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-100 colonies per well in the untreated control.
-
Treatment: Allow cells to attach for 24 hours, then treat with this compound alone, the DNA-damaging agent (e.g., doxorubicin or radiation) alone, or in combination for a specified duration.
-
Incubation: After treatment, replace the medium and incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution of 6% glutaraldehyde (B144438) and 0.5% crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control.
γH2AX Foci Assay (Immunofluorescence)
This assay quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or a DNA-damaging agent.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS.
-
Antibody Incubation: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.
Neutral Comet Assay
This assay directly visualizes and quantifies DNA double-strand breaks in individual cells.
-
Cell Preparation: Prepare a single-cell suspension of treated and control cells.
-
Embedding in Agarose (B213101): Mix cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Lyse the cells in a neutral lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under neutral pH conditions. Fragmented DNA (due to DSBs) will migrate out of the nucleus, forming a "comet tail."
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Imaging: Visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the tail moment (the product of the tail length and the fraction of DNA in the tail) using specialized software.
Western Blot for Phospho-DNA-PKcs (Ser2056)
This technique is used to detect the phosphorylation status of DNA-PKcs, an indicator of its activation.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (Ser2056), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-DNA-PKcs signal to a loading control (e.g., β-actin or total DNA-PKcs) to determine the relative levels of DNA-PKcs activation.
Conclusion
This compound is a valuable research tool for investigating the role of the NHEJ pathway in DNA repair and for exploring novel cancer therapeutic strategies. Its ability to selectively inhibit DNA-PK makes it a powerful agent for sensitizing cancer cells to DNA-damaging therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute preclinical studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. VX-984 | C23H23N7O | CID 72188357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. M-9831 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VX-984 | DNA-PK | TargetMol [targetmol.com]
- 8. App-Quantinova.ai [app.quantinova.ai]
Methodological & Application
Application Notes and Protocols for (R)-VX-984 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-984, also known as VX-984, is a potent and selective, orally active inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3] In many cancer cells, the reliance on specific DNA damage response (DDR) pathways, such as NHEJ, presents a therapeutic vulnerability. By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and enhancing the cytotoxic effects of DNA-damaging agents like ionizing radiation.[1][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Signaling Pathway of this compound Action
DNA double-strand breaks, induced by agents such as ionizing radiation, are recognized by the Ku70/80 heterodimer, which then recruits and activates DNA-PKcs. Activated DNA-PKcs autophosphorylates at serine 2056 (S2056), a key marker of its activation, and subsequently phosphorylates other downstream targets to facilitate the NHEJ-mediated repair of the DNA break. This compound acts as an ATP-competitive inhibitor of DNA-PKcs, blocking its kinase activity. This prevents the autophosphorylation of DNA-PKcs and the subsequent steps in the NHEJ pathway, leading to unresolved DSBs and increased cell death, particularly in combination with radiation.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from in vitro studies.
Table 1: DNA-PKcs Inhibition
| Cell Line | Assay | IC50 | Reference |
| A549 | Inhibition of DNA-PKcs autophosphorylation (Ser2056) | 88 nM | [8] |
Table 2: Radiosensitization by this compound in Glioblastoma Cell Lines
| Cell Line | This compound Concentration | Dose Enhancement Ratio (DER at SF0.1) | Reference |
| U251 | 100 nM | 1.4 | [1] |
| U251 | 250 nM | 2.1 | [1] |
| NSC11 | 100 nM | 1.1 | [1] |
| NSC11 | 250 nM | 1.5 | [1] |
| NSC11 | 500 nM | 1.9 | [1] |
Experimental Protocols
Western Blot for DNA-PKcs Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the autophosphorylation of DNA-PKcs at Serine 2056 in response to ionizing radiation.
Experimental Workflow:
Materials:
-
Cell line of interest (e.g., U251, A549)
-
This compound (reconstituted in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-DNA-PKcs (Ser2056)
-
Mouse anti-total-DNA-PKcs
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent HRP substrate
-
X-ray irradiator
Procedure:
-
Cell Culture and Plating: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 0-500 nM) for 1 hour.[1]
-
Irradiation: Irradiate the cells with a clinically relevant dose of ionizing radiation (e.g., 2-10 Gy).
-
Cell Lysis: One hour after irradiation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-DNA-PKcs (S2056) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Re-probing: The membrane can be stripped and re-probed for total DNA-PKcs and a loading control to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-DNA-PKcs signal to the total DNA-PKcs signal.
Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of a cytotoxic agent on the reproductive integrity of cells. It is used here to determine the radiosensitizing effect of this compound.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Fixation solution (e.g., 10% formalin)
-
Staining solution (0.5% crystal violet)
Procedure:
-
Cell Seeding: Plate cells at various densities in 6-well plates. The seeding density should be adjusted based on the expected toxicity of the radiation dose to yield 50-150 colonies per well.
-
Treatment: Allow cells to attach overnight, then treat with this compound for 1 hour before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After 24 hours, replace the medium with fresh, drug-free medium and incubate for 10-18 days, depending on the cell line's doubling time, until visible colonies are formed.[1]
-
Fixation and Staining: Aspirate the medium, wash with PBS, fix the colonies with fixation solution for 15 minutes, and then stain with crystal violet for 20-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the SF against the radiation dose to generate survival curves. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.
γH2AX Immunofluorescence Assay
This assay is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylation of histone H2AX at serine 139 (γH2AX), which forms foci at the sites of DSBs.
Materials:
-
Cells grown on coverslips in multi-well plates
-
This compound
-
X-ray irradiator
-
Fixation solution (4% paraformaldehyde)
-
Permeabilization buffer (0.3% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Irradiation: Treat cells with this compound for 1 hour, followed by irradiation.
-
Time Course: Fix the cells at various time points after irradiation (e.g., 30 min, 2h, 6h, 24h) to assess the kinetics of DSB repair.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 30 minutes, followed by permeabilization with 0.3% Triton X-100 for 30 minutes.[9]
-
Blocking: Block with 5% BSA for 30 minutes.[9]
-
Antibody Staining: Incubate with anti-γH2AX primary antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.[9]
-
Mounting: Mount the coverslips on microscope slides using a DAPI-containing mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus. An increase in the number of foci at later time points in this compound-treated cells compared to control indicates inhibition of DSB repair.
Neutral Comet Assay
The neutral comet assay (single-cell gel electrophoresis) is a method to detect DNA double-strand breaks in individual cells.
Materials:
-
Cell suspension
-
Low melting point (LMP) agarose (B213101)
-
Comet slides
-
Lysis buffer (neutral pH)
-
Neutral electrophoresis buffer
-
DNA staining solution (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate software
Procedure:
-
Cell Preparation: After treatment with this compound and radiation, prepare a single-cell suspension.
-
Embedding: Mix the cell suspension with LMP agarose and pipette onto a comet slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis buffer for at least 1 hour at 4°C to remove cell membranes and proteins.[10]
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer and apply an electric field.[10]
-
Staining: Stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA that has migrated from the head of the comet into the tail. Quantify the comet tail moment or percentage of DNA in the tail.
References
- 1. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. VX-984 (M9831) | DNA-PK inhibitor | Probechem Biochemicals [probechem.com]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutral Comet Assay [bio-protocol.org]
Application Notes: (R)-VX-984 Inhibition of DNA-PKcs Phosphorylation at Ser2056
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence of γH2AX Foci with (R)-VX-984
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the immunofluorescent detection and quantification of γH2AX foci in cells treated with (R)-VX-984, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The phosphorylation of histone H2AX to form γH2AX is a rapid and sensitive cellular response to DNA double-strand breaks (DSBs). This compound targets the non-homologous end joining (NHEJ) pathway, a major mechanism for DSB repair, leading to the persistence of γH2AX foci. This application note offers detailed protocols for cell culture, treatment, immunofluorescence staining, and quantitative analysis of γH2AX foci. Additionally, it includes a summary of quantitative data from studies using VX-984 and visual diagrams of the relevant signaling pathway and experimental workflow.
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. A key early event in the cellular response to DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[1] This phosphorylation event serves as a scaffold to recruit a cascade of DNA damage response (DDR) and repair proteins to the site of damage, which can be visualized as discrete nuclear foci by immunofluorescence microscopy.[2] The number of γH2AX foci generally correlates with the number of DSBs, making it a valuable biomarker for DNA damage.[3]
This compound (also known as M9831) is a selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[4][5] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs throughout the cell cycle.[6] By inhibiting DNA-PK, this compound prevents the ligation of broken DNA ends, leading to an accumulation of unrepaired DSBs and a subsequent increase in the persistence of γH2AX foci.[5][7] This mechanism makes this compound a promising agent for sensitizing cancer cells to DNA-damaging therapies such as radiation.[8]
These application notes provide researchers with the necessary protocols and information to effectively utilize γH2AX immunofluorescence as a tool to study the pharmacodynamic effects of this compound and other DNA-PK inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative analysis of γH2AX foci in various cell lines treated with VX-984 in combination with ionizing radiation (IR). The data illustrates the inhibitory effect of VX-984 on DSB repair, as evidenced by the persistence of γH2AX foci at later time points post-irradiation.
Table 1: γH2AX Foci Quantification in Glioblastoma Cell Lines
| Cell Line | Treatment | Time Post-IR (2 Gy) | Average γH2AX Foci per Cell (± SEM) |
| U251 | Vehicle + IR | 1 hour | ~35 |
| Vehicle + IR | 16 hours | ~5 | |
| VX-984 (250 nM) + IR | 1 hour | ~35 | |
| VX-984 (250 nM) + IR | 16 hours | ~20 | |
| NSC11 | Vehicle + IR | 1 hour | ~30 |
| Vehicle + IR | 24 hours | ~3 | |
| VX-984 (500 nM) + IR | 1 hour | ~30 | |
| VX-984 (500 nM) + IR | 24 hours | ~15 |
*Data extracted and synthesized from Timmer et al., Mol Cancer Ther, 2018.[5][8][9] The values represent an approximation based on graphical data. A significant increase in persistent foci was observed in VX-984 treated cells.
Table 2: γH2AX Foci Resolution in T98G Glioma Cells and Normal Human Astrocytes
| Cell Line | Treatment | Time Post-IR (0.5 Gy) | Average γH2AX Foci per Cell |
| T98G (Malignant) | IR alone | 30 min | 41.38 |
| IR alone | 60 min | 31.79 | |
| IR alone | 120 min | 24.75 | |
| VX-984 + IR | 30 min | 41.51 | |
| VX-984 + IR | 60 min | 46.6 | |
| VX-984 + IR | 120 min | 50.31 | |
| Normal Astrocytes | IR alone | 30 min | 20.22 |
| IR alone | 60 min | 11.38 | |
| IR alone | 120 min | 5.82 | |
| VX-984 + IR | 30 min | 19.85 | |
| VX-984 + IR | 60 min | 21.6 | |
| VX-984 + IR | 120 min | 22.18 |
*Data from Zenke et al., Oncotarget, 2018.[7] This study highlights that VX-984 significantly impairs the resolution of DSBs in malignant cells compared to normal cells.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA damage signaling pathway involving DNA-PK and the experimental workflow for γH2AX immunofluorescence.
Caption: DNA-PK signaling pathway in response to DSBs and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the use of γ -H2AX as a quantitative DNA double-strand break biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Determining the Optimal Concentration of (R)-VX-984 for U251 Glioblastoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of (R)-VX-984, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, for research involving the U251 human glioblastoma cell line. The provided protocols are intended to guide researchers in assessing the compound's efficacy in inhibiting DNA repair and enhancing the cytotoxic effects of DNA-damaging agents like ionizing radiation.
Introduction to this compound and U251 Cells
This compound is a small molecule inhibitor that targets the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by radiotherapy and certain chemotherapeutics. By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to increased tumor cell death and sensitization to DNA-damaging treatments.
The U251 cell line, derived from a human glioblastoma multiforme, is a widely used in vitro model for studying brain tumor biology and evaluating novel therapeutic agents. These cells are known for their aggressive growth and resistance to conventional therapies, making them a relevant model for testing DNA repair inhibitors like this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in U251 cells as reported in preclinical studies. These values serve as a starting point for experimental design.
| Cell Line | Treatment | Concentration Range | Observed Effect | Reference |
| U251 | This compound | 0 - 500 nM | Concentration-dependent inhibition of radiation-induced DNA-PKcs phosphorylation. | [1][2][3][4] |
| U251 | This compound + Ionizing Radiation | 100 nM | Dose Enhancement Factor (DEF) of 1.4 at a surviving fraction of 0.10 in clonogenic assays. | [3] |
| U251 | This compound + Ionizing Radiation | 250 nM | Dose Enhancement Factor (DEF) of 2.1 at a surviving fraction of 0.10 in clonogenic assays. | [3] |
| U251 | This compound | Not specified | Inhibition of the repair of radiation-induced DNA double-strand breaks, as measured by γH2AX expression and neutral comet assays. | [2][3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for determining its optimal concentration.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and efficacy of this compound in U251 cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on U251 cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
U251 cells
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U251 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-DNA-PKcs
This protocol assesses the ability of this compound to inhibit the autophosphorylation of DNA-PKcs at Ser2056, a marker of its activation in response to DNA damage.
Materials:
-
U251 cells
-
This compound
-
Ionizing radiation source (e.g., X-ray irradiator)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed U251 cells in 6-well plates. The following day, pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) for 1 hour.
-
Irradiation: Irradiate the cells with a dose of ionizing radiation (e.g., 5 Gy).
-
Cell Lysis: Harvest the cells at a specified time point post-irradiation (e.g., 1 hour) and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with the indicated primary antibodies overnight at 4°C.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-DNA-PKcs signal to total DNA-PKcs and the loading control.
Protocol 3: γH2AX Immunofluorescence Staining
This assay is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of DNA damage.
Materials:
-
U251 cells grown on coverslips in 24-well plates
-
This compound
-
Ionizing radiation source
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-γH2AX (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat U251 cells on coverslips with this compound and/or ionizing radiation as described in Protocol 2.
-
Fixation and Permeabilization: At the desired time point post-treatment (e.g., 24 hours), wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block the cells with 1% BSA for 1 hour. Incubate with the primary anti-γH2AX antibody overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number and persistence of γH2AX foci in this compound treated cells indicates inhibition of DNA repair.
Protocol 4: Neutral Comet Assay
The neutral comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA double-strand breaks.
Materials:
-
U251 cells
-
This compound
-
Ionizing radiation source
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Harvesting: Treat U251 cells with this compound and/or ionizing radiation. Harvest the cells by trypsinization and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose (B213101) and pipette onto a comet assay slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in the provided lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer. Apply a voltage to separate the fragmented DNA from the nucleus. Broken DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. A longer and more intense comet tail in this compound treated cells indicates a higher level of unrepaired DNA double-strand breaks.
By following these protocols, researchers can effectively determine the optimal concentration of this compound for their specific experimental needs with U251 glioblastoma cells and gain valuable insights into its mechanism of action as a DNA-PK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-VX-984 Administration in Orthotopic Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-984, also known as VX-984 or M984, is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). In many cancer cells, an overactive NHEJ pathway contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies. By inhibiting DNA-PKcs, this compound prevents the repair of these breaks, leading to increased cancer cell death and sensitization to treatment.
These application notes provide detailed protocols for the administration of this compound in orthotopic mouse xenograft models of glioblastoma, based on preclinical studies. The focus is on the combination of this compound with ionizing radiation, a standard treatment modality for glioblastoma.
Mechanism of Action: Inhibition of DNA Double-Strand Break Repair
Ionizing radiation and certain chemotherapeutic agents induce cytotoxic DNA double-strand breaks in cancer cells. The NHEJ pathway, mediated by DNA-PK, is a primary mechanism for repairing this damage. This compound selectively inhibits the kinase activity of DNA-PKcs, effectively blocking the NHEJ pathway. This leads to an accumulation of unrepaired DNA damage, ultimately resulting in cancer cell death and enhancing the efficacy of the DNA-damaging agent.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in orthotopic glioblastoma mouse xenograft models.
| Cell Line | Treatment Group | Median Survival (days) | Increase in Median Survival vs. Vehicle (%) | Increase in Median Survival vs. Radiation Alone (%) |
| NSC11 | Vehicle | 21 | - | - |
| This compound Alone | 22 | 4.8% | - | |
| Radiation Alone | 31 | 47.6% | - | |
| This compound + Radiation | 42 | 100% | 35.5% |
Table 1: Survival Data in Orthotopic NSC11 Glioblastoma Xenograft Model. Data from Timme et al., Mol Cancer Ther 2018.[3]
| Parameter | Value |
| This compound Dose (in vivo) | 50-100 mg/kg |
| Administration Route | Oral gavage |
| Vehicle | 5% Methylcellulose (B11928114) |
| Radiation Schedule | 3 Gy on 3 consecutive days |
| This compound Timing | 0.5 hours before and 4 hours after each radiation fraction |
Table 2: Dosing and Administration Parameters for this compound in Combination with Radiation. Based on protocols from Timme et al., Mol Cancer Ther 2018.[4]
Experimental Protocols
The following are detailed protocols for the use of this compound in orthotopic glioblastoma mouse xenograft models.
Protocol 1: Orthotopic Glioblastoma Xenograft Implantation
This protocol describes the stereotactic implantation of human glioblastoma cells into the brains of immunocompromised mice.
Materials:
-
Human glioblastoma cell lines (e.g., U251-luc, NSC11-luc) expressing luciferase
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Stereotactic frame
-
Hamilton syringe with a 33-gauge needle
-
Syringe pump
-
Anesthetic (e.g., isoflurane)
-
Burr drill
-
Bone wax
-
Surgical adhesive
-
Analgesics (e.g., meloxicam)
Procedure:
-
Culture and harvest glioblastoma cells. Resuspend the cells in sterile DPBS at a concentration of 2 x 10^5 cells in 5 µL.[5]
-
Anesthetize the mouse using isoflurane (B1672236) and secure it in the stereotactic frame.[5]
-
Make a small incision in the scalp to expose the skull.
-
Using the bregma as a reference point, drill a small burr hole at the following coordinates: 2.5 mm lateral and 1.5 mm anterior.[5]
-
Slowly lower the Hamilton syringe needle to a depth of 4 mm into the brain parenchyma and then retract it to 3.5 mm.[5]
-
Using a syringe pump, slowly inject 5 µL of the cell suspension at a rate of 0.25 µL/min.[5]
-
After injection, leave the needle in place for 5 minutes to prevent reflux, then slowly retract it.
-
Seal the burr hole with bone wax and close the incision with surgical adhesive.[5]
-
Administer post-operative analgesia (e.g., meloxicam (B1676189) 1 mg/kg, s.c.).[5]
-
Monitor the mice for recovery and signs of tumor growth.
Protocol 2: this compound Formulation and Administration
This protocol details the preparation and oral administration of this compound.
Materials:
-
This compound powder
-
5% Methylcellulose solution
-
Oral gavage needles
-
Syringes
Procedure:
-
Vehicle Preparation (5% Methylcellulose):
-
Slowly add methylcellulose powder to sterile water while stirring to create a 5% (w/v) solution.
-
Ensure the solution is homogenous.
-
-
This compound Formulation:
-
Dissolve the this compound powder in the 5% methylcellulose vehicle to the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 10 mg/mL).[4]
-
-
Oral Gavage Administration:
-
Administer the formulated this compound to the mice via oral gavage using an appropriate gavage needle and syringe.
-
For combination therapy with radiation, administer this compound 0.5 hours before and 4 hours after each radiation fraction.[4]
-
Protocol 3: Fractionated Radiotherapy
This protocol outlines the procedure for delivering fractionated radiation to orthotopic glioblastoma tumors.
Materials:
-
Small animal radiation research platform
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Position the mouse in the radiation platform to ensure targeted delivery to the tumor site in the brain.
-
Deliver a dose of 3 Gy of radiation to the tumor.[4]
-
Repeat the radiation treatment for a total of 3 consecutive days.[4]
-
Monitor the animals for any adverse effects of radiation.
Protocol 4: In Vivo Bioluminescence Imaging
This protocol describes the monitoring of orthotopic tumor growth using bioluminescence imaging.
Materials:
-
D-luciferin
-
Sterile DPBS
-
In vivo imaging system (e.g., IVIS)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
D-luciferin Preparation:
-
Imaging Procedure:
-
Anesthetize the tumor-bearing mice with isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[6]
-
Wait for 10-15 minutes for the substrate to distribute.[1]
-
Place the mouse in the in vivo imaging system and acquire bioluminescent images.
-
The bioluminescent signal intensity (photons/second) can be quantified to monitor tumor growth over time.
-
Conclusion
The administration of this compound in combination with fractionated radiotherapy has demonstrated significant therapeutic potential in preclinical orthotopic models of glioblastoma.[4] By inhibiting the DNA-PKcs-mediated NHEJ pathway, this compound effectively sensitizes tumor cells to radiation, leading to prolonged survival. The protocols outlined in these application notes provide a comprehensive guide for researchers to replicate and build upon these findings in their own studies. Careful adherence to these methodologies is crucial for obtaining reproducible and reliable data in the evaluation of DNA-PK inhibitors as cancer therapeutics.
References
- 1. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 2. U251 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Orthotopic U251 Human Glioblastoma Multiforme Tumors in NRG Mice by Convection-Enhanced Delivery of Gold Nanoparticles Labeled with the β-Particle-Emitting Radionuclide, 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.duke.edu [sites.duke.edu]
Application Notes and Protocols: Clonogenic Survival Assay with (R)-VX-984 and Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic survival assay is a pivotal in vitro method for assessing the reproductive integrity of cells following exposure to cytotoxic agents. It is the gold standard for determining cell death after treatment with ionizing radiation. These application notes provide a detailed protocol for utilizing a clonogenic survival assay to evaluate the radiosensitizing effects of (R)-VX-984, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).
This compound targets the DNA-PK catalytic subunit (DNA-PKcs), a critical component of the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2] By inhibiting DNA-PK, this compound is hypothesized to enhance the efficacy of radiotherapy by preventing cancer cells from repairing radiation-induced DNA damage, ultimately leading to increased cell death.[3][4][5] This document outlines the experimental procedures to test this hypothesis and quantify the radiosensitizing potential of this compound.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the clonogenic survival of cancer cell lines treated with this compound and radiation.
Table 1: Effect of this compound and Radiation on Clonogenic Survival of Glioblastoma Cell Lines
| Cell Line | Treatment Group | This compound Concentration (nM) | Radiation Dose (Gy) | Surviving Fraction (SF) | Sensitizer Enhancement Ratio (SER) |
| U251 | Control | 0 | 0 | 1.0 | - |
| Radiation Alone | 0 | 2 | ~0.6 | - | |
| Radiation Alone | 0 | 4 | ~0.25 | - | |
| This compound + Radiation | 250 | 2 | ~0.4 | 1.5 | |
| This compound + Radiation | 250 | 4 | ~0.1 | 2.5 | |
| This compound + Radiation | 500 | 2 | ~0.3 | 2.0 | |
| This compound + Radiation | 500 | 4 | ~0.05 | 5.0 | |
| NSC11 | Control | 0 | 0 | 1.0 | - |
| Radiation Alone | 0 | 2 | ~0.7 | - | |
| Radiation Alone | 0 | 4 | ~0.3 | - | |
| This compound + Radiation | 250 | 2 | ~0.5 | 1.4 | |
| This compound + Radiation | 250 | 4 | ~0.15 | 2.0 | |
| This compound + Radiation | 500 | 2 | ~0.4 | 1.75 | |
| This compound + Radiation | 500 | 4 | ~0.1 | 3.0 |
Data are approximated from graphical representations in the cited literature for illustrative purposes.[3][6]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound in the context of radiation therapy and the general workflow of the clonogenic survival assay.
References
- 1. python-bloggers.com [python-bloggers.com]
- 2. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 3. Clonogenic Assay [bio-protocol.org]
- 4. On the analysis of clonogenic survival data: Statistical alternatives to the linear-quadratic model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Dosing and Administration of (R)-VX-984
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-984, also known as M9831, is a potent, selective, and orally active inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PKcs, this compound compromises the ability of cancer cells to repair DNA damage induced by radiation and certain chemotherapeutic agents. This sensitizes the cancer cells to these treatments, making it a promising candidate for combination therapies. Preclinical studies have demonstrated its efficacy in various cancer models, particularly in glioblastoma and breast and ovarian cancers.[1][2][3] These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound based on published preclinical data.
Data Presentation
In Vivo Dosing Regimens of this compound
| Animal Model | Cancer Type | Dosing (mg/kg) | Administration Route | Dosing Schedule | Combination Agent | Reference |
| Mouse (Orthotopic Xenograft) | Glioblastoma (U251 & NSC11 cells) | 50 | Oral Gavage | Twice a day for 2 days | Radiation | [1] |
| Mouse (Orthotopic Xenograft) | Glioblastoma | 100 | Oral Gavage | Daily | Radiation | [1] |
| Mouse (Orthotopic Xenograft) | Glioblastoma (U251 cells) | 50 and 100 | Oral Gavage | 4 hours before irradiation | Radiation | |
| Mouse | Ovarian Cancer (Patient-Derived Xenograft) | Not Specified | Not Specified | Not Specified | Pegylated Liposomal Doxorubicin (PLD) | |
| Mouse | Breast Cancer (Cell Line Xenograft) | Not Specified | Not Specified | Not Specified | Doxorubicin |
In Vivo Efficacy Summary of this compound
| Animal Model | Cancer Type | This compound Effect | Combination Effect | Reference |
| Mouse (Orthotopic Xenograft) | Glioblastoma | No significant effect on overall survival alone. | Significantly increased survival and enhanced radiosensitivity. | [1][4] |
| Mouse (Orthotopic Xenograft) | Glioblastoma | Inhibited radiation-induced DNA-PKcs phosphorylation. | N/A | [1][4] |
| Mouse | Ovarian & Breast Cancer | N/A | Significantly enhanced efficacy of PLD/doxorubicin. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration
This protocol describes two common formulations for the oral administration of this compound in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Methylcellulose (B11928114) (0.5%)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation A: DMSO/PEG300/Tween-80/Saline [1]
-
Calculate the required amount of this compound for the desired final concentration and volume.
-
In a sterile conical tube, dissolve the this compound powder in DMSO. The final volume of DMSO should be 10% of the total volume.
-
Add PEG300 to the solution to a final concentration of 40%.
-
Add Tween-80 to the solution to a final concentration of 5%.
-
Add saline to reach the final desired volume (45% of the total volume).
-
Vortex the solution thoroughly until the compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Prepare the formulation fresh on the day of use.
Formulation B: Methylcellulose Suspension [2]
-
Prepare a 0.5% methylcellulose solution in sterile water.
-
Calculate the required amount of this compound for the desired final concentration and volume.
-
Weigh the this compound powder and suspend it in the 0.5% methylcellulose solution.
-
Vortex the suspension thoroughly to ensure homogeneity before each administration.
-
Prepare the suspension fresh on the day of use.
Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of the this compound formulation to administer based on the desired mg/kg dose. The typical gavage volume for a mouse is 0.2 mL (10 mL/kg).[4]
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. Ensure the needle does not enter the trachea.
-
Once the needle is properly positioned in the esophagus, slowly dispense the formulation from the syringe.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a short period after administration for any signs of distress.
Mandatory Visualization
Caption: Signaling pathway of this compound in inhibiting DNA repair.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Use of (R)-VX-984 Stock Solutions
Introduction
(R)-VX-984, the (R)-enantiomer of VX-984 (B560189) (also known as M9831), is a potent and selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2][4][5] By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by radiotherapy or certain chemotherapeutic agents, thereby enhancing their cytotoxic effects on cancer cells.[2][6] This makes it a valuable tool for research in oncology, particularly in studies involving glioblastoma and non-small cell lung cancer.[7][8] This application note provides a detailed protocol for the preparation, storage, and application of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 415.49 g/mol | [1][9][10] |
| Molecular Formula | C₂₃H₂₁D₂N₇O | [4][10][11] |
| CAS Number | 2448475-19-0 | [10] |
| Appearance | White to off-white solid | [10] |
| Solubility in DMSO | ~10 - 11.36 mg/mL (~24.07 - 27.34 mM) | [1][10][12][13] |
| Storage (Powder) | -20°C for up to 3 years | [1][9][10] |
| Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
Materials and Equipment:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (bath or probe)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Safety First: Before starting, consult the Safety Data Sheet (SDS) for this compound and DMSO. Handle the compound in a chemical fume hood. Wear appropriate PPE at all times.
-
Calculation:
-
Determine the required mass of this compound using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 415.49 g/mol = 4.155 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated mass (e.g., 4.155 mg) of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. It is crucial to use newly opened DMSO, as its hygroscopic nature can significantly impact the solubility of the product.[10][13]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication is recommended to ensure complete dissolution .[1] Sonicate the solution in a water bath for 5-10 minutes until no visible particulates remain.
-
-
Storage and Handling:
-
Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[10]
-
When ready to use, thaw an aliquot at room temperature and gently mix before diluting it to the final working concentration in the appropriate cell culture medium or buffer.
-
Protocol 2: Application in a Cell-Based Radiosensitization Assay
This protocol provides a general methodology for evaluating the radiosensitizing effects of this compound on cancer cells in vitro. This example uses glioblastoma (GBM) cells.
Methodology:
-
Cell Culture: Culture GBM cells (e.g., U251) in the recommended medium and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Plate the cells at a clonogenic density (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach overnight.
-
Drug Treatment:
-
Prepare a working solution of this compound by diluting the DMSO stock solution in a fresh cell culture medium. A typical final concentration range for in vitro studies is 250 nM to 500 nM.[11]
-
Add the this compound-containing medium to the cells. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubate the cells for 1 hour prior to irradiation.[14]
-
-
Irradiation: Expose the cells to a specific dose of ionizing radiation (e.g., 2-10 Gy), as determined by the experimental design.
-
Post-Irradiation Incubation:
-
Twenty-four hours after irradiation, carefully remove the medium containing the drug and replace it with fresh, drug-free medium.[14]
-
Return the plates to the incubator and allow colonies to form over 10-18 days, depending on the cell line's growth rate.
-
-
Analysis:
Visualizations
Signaling Pathway and Mechanism of Action
The diagram below illustrates the role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway for repairing DNA double-strand breaks and the inhibitory action of this compound.
Caption: Mechanism of this compound action on the DNA-PK pathway.
Experimental Workflow
The following diagram outlines the general workflow for preparing an this compound stock solution and using it in a cell-based assay.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. VX-984 | C23H23N7O | CID 72188357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vx-984 — TargetMol Chemicals [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. VX-984 | DNA-PK | TargetMol [targetmol.com]
- 8. nbinno.com [nbinno.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-VX-984 and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-984 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Doxorubicin (B1662922), an anthracycline antibiotic, is a widely used chemotherapeutic agent that induces DSBs in cancer cells. By inhibiting DNA-PK, this compound prevents the repair of doxorubicin-induced DNA damage, leading to increased cytotoxicity and enhanced therapeutic efficacy. Preclinical studies have demonstrated strong synergistic effects when combining this compound with doxorubicin in various cancer models, particularly in breast and ovarian cancers.[1] These findings support the clinical development of this compound in combination with DSB-inducing agents like pegylated liposomal doxorubicin (PLD).[1] A Phase 1 clinical trial is currently evaluating this combination in patients with advanced solid tumors.[1][2]
Mechanism of Action
Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to the formation of DNA double-strand breaks and subsequent cell death. Cancer cells can repair this damage through the NHEJ pathway, which is heavily reliant on DNA-PK. This compound is an ATP-competitive inhibitor of DNA-PKcs, effectively blocking the NHEJ repair pathway. The combination of doxorubicin and this compound results in the accumulation of unrepaired DSBs, leading to cell cycle arrest and apoptosis. This synergistic interaction is evidenced by increased levels of DNA damage markers such as phosphorylated histone H2AX (γH2AX) and phosphorylated Kruppel-associated protein 1 (pKAP1).[1][3]
References
Application Notes and Protocols for Assessing (R)-VX-984 Efficacy in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-984, also known as M9831, is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). In many cancer cells, there is a heavy reliance on the NHEJ pathway for DNA repair, making DNA-PK an attractive therapeutic target. By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by radiotherapy or certain chemotherapeutic agents, leading to increased tumor cell death.[1][2] This document provides detailed protocols and application notes for assessing the efficacy of this compound in patient-derived xenograft (PDX) models, which closely mimic the heterogeneity and biology of human tumors.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of DNA-PK inhibitors in xenograft and patient-derived xenograft models.
Table 1: Efficacy of this compound in Combination with Radiation in a Glioblastoma Orthotopic Xenograft Model
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Vehicle (days) | Dose Enhancement Factor (DEF) | Reference |
| Vehicle | 20 | - | - | [3] |
| This compound (50 mg/kg, BID) | 21 | 1 | - | [3] |
| Radiation (3 Gy x 3) | 30 | 10 | - | [3] |
| This compound + Radiation | 41 | 21 | 2.0 | [3] |
Table 2: Efficacy of DNA-PK Inhibitor AZD7648 in Combination with Olaparib in Ovarian Cancer PDX Models
| PDX Model | Treatment Group | Tumor Growth Inhibition (%) | Notes | Reference |
| OC-PDX-1 (BRCA-deficient) | Olaparib | 50 | - | [4] |
| AZD7648 + Olaparib | >100 (regression) | Synergistic effect | [4] | |
| OC-PDX-2 (BRCA-proficient) | Olaparib | 20 | - | [4] |
| AZD7648 + Olaparib | 25 | No significant enhancement | [4] |
Table 3: Efficacy of DNA-PK Inhibitor Peposertib (M3814) in Combination with Radiation in a Colorectal Cancer Xenograft Model
| Treatment Group | Tumor Volume at Day 40 (mm³) | Tumor Growth Delay (days) | Reference |
| Vehicle | ~1500 | - | [5] |
| Peposertib | ~1400 | ~2 | [5] |
| Radiation (2 Gy x 5) | ~800 | ~15 | [5] |
| Peposertib + Radiation | <100 (complete regression) | >40 | [5] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of DNA damage and repair.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Expansion
This protocol outlines the general steps for establishing and expanding PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue, collected in sterile transport medium (e.g., DMEM with antibiotics).
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null [NSG] mice).
-
Surgical instruments (scalpels, forceps, scissors).
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Matrigel (optional).
-
Sterile PBS.
Procedure:
-
Tumor Processing: In a sterile biosafety cabinet, wash the patient tumor tissue with sterile PBS. Mince the tumor into small fragments (2-3 mm³).
-
Implantation: Anesthetize the recipient mouse. Make a small incision on the flank. Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous space. For some tumor types, mixing the fragments with Matrigel may improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Passaging: When the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Process the tumor as described in step 1 and implant fragments into new recipient mice for expansion of the PDX model. A portion of the tumor can be cryopreserved for future use or fixed for histological analysis.
In Vivo Efficacy Assessment of this compound in PDX Models
This protocol describes a typical study design to evaluate the efficacy of this compound as a radiosensitizer in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³.
-
This compound, formulated for oral administration.
-
Vehicle control.
-
Radiation source (e.g., X-ray irradiator).
-
Calipers for tumor measurement.
Procedure:
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).
-
Drug Administration:
-
For the this compound treatment groups, administer the drug at the desired dose (e.g., 50 mg/kg) via oral gavage. A common schedule is twice daily (BID).[3]
-
For combination therapy, administer this compound approximately 1-2 hours before irradiation to ensure peak drug concentration at the time of radiation delivery.[6]
-
-
Radiotherapy:
-
Anesthetize the mice and shield the non-tumor bearing parts of the body.
-
Deliver a clinically relevant dose of radiation to the tumor. This can be a single dose or a fractionated regimen (e.g., 2-3 Gy per day for several consecutive days).[3]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (defined by tumor volume limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Determine the dose enhancement factor (DEF) to quantify the radiosensitizing effect of this compound.
-
Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the assessment of target engagement and downstream effects of this compound in tumor tissue.
Materials:
-
Tumor samples from treated and control mice.
-
Reagents for Western blotting or immunohistochemistry (IHC).
-
Antibodies against DNA-PKcs (phospho-S2056), γH2AX (phospho-S139), and other relevant DNA damage response proteins.
Procedure:
-
Sample Collection: Collect tumor tissues at specified time points after the final treatment.
-
Western Blotting:
-
Prepare protein lysates from the tumor samples.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against p-DNA-PKcs, γH2AX, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Prepare tissue sections and perform antigen retrieval.
-
Incubate the sections with primary antibodies against p-DNA-PKcs and γH2AX.
-
Use a suitable detection system to visualize the stained cells.
-
-
Analysis: Quantify the levels of p-DNA-PKcs to confirm target inhibition and γH2AX to assess the extent of DNA damage. A sustained high level of γH2AX in the this compound treated groups indicates inhibition of DNA repair.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the preclinical evaluation of this compound in patient-derived xenograft models. These models, coupled with robust experimental design and analysis, are invaluable for understanding the therapeutic potential of DNA-PK inhibitors and for the identification of predictive biomarkers to guide clinical development.
References
- 1. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with (R)-VX-984
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-984 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, this compound prevents the repair of DNA damage, which can lead to the accumulation of DSBs, cell cycle arrest, and ultimately, cell death. This makes it a promising agent for cancer therapy, particularly in combination with DNA-damaging agents like radiation or certain chemotherapeutics.
These application notes provide a detailed protocol for utilizing flow cytometry to analyze the effects of this compound on the cell cycle of cultured cancer cells. Flow cytometry with propidium (B1200493) iodide (PI) staining is a robust and widely used method to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[3][4][5]
Principle
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase of the cell cycle, which have double the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing a population of cells using flow cytometry, the percentage of cells in each phase of the cell cycle can be quantified. Treatment with a compound like this compound, which induces DNA damage, is expected to cause an accumulation of cells at specific cell cycle checkpoints, most notably the G2/M checkpoint, as the cell attempts to repair the damage before proceeding to mitosis.
Data Presentation
The following table summarizes representative quantitative data from a study on a potent and selective DNA-PK inhibitor, AZD7648, which illustrates the expected effects on cell cycle distribution in cancer cells. While this data is not for this compound specifically, it is presented here as a representative example for this class of inhibitors.
Table 1: Effect of the DNA-PK Inhibitor AZD7648 on Cell Cycle Distribution in HEL (Human Erythroleukemia) Cells [6]
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 45.2 | 35.8 | 19.0 |
| AZD7648 (IC25) | 76.8 | 12.5 | 10.7 |
| AZD7648 (IC50) | 79.6 | 10.3 | 10.1 |
Table 2: Effect of the DNA-PK Inhibitor AZD7648 on Cell Cycle Distribution in KG-1 (Acute Myelogenous Leukemia) Cells [6]
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 40.5 | 38.2 | 21.3 |
| AZD7648 (IC25) | 81.0 | 9.8 | 9.2 |
| AZD7648 (IC50) | 72.9 | 13.1 | 14.0 |
Table 3: Effect of the DNA-PK Inhibitor AZD7648 on Cell Cycle Distribution in LAMA-84 (Chronic Myelogenous Leukemia) Cells [6]
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 58.1 | 25.4 | 16.5 |
| AZD7648 (IC25) | 75.5 | 13.9 | 10.6 |
| AZD7648 (IC50) | 75.5 | 13.9 | 10.6 |
Signaling Pathway and Experimental Workflow
Figure 1. Mechanism of this compound induced cell cycle arrest.
Figure 2. Experimental workflow for cell cycle analysis.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HeLa, A549, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed Cells: Plate the cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Incubate: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle-only control (DMSO). The final concentration of DMSO should be consistent across all wells and typically should not exceed 0.1%.
-
Incubate: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Sample Preparation for Flow Cytometry
-
Harvest Cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a conical tube.
-
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation:
-
Centrifuge the cells again at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Gently resuspend the cell pellet in the residual PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Carefully aspirate the supernatant.
-
Wash the cell pellet once with 5 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition and Analysis
-
Flow Cytometer Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Set the appropriate detectors to measure forward scatter (FSC), side scatter (SSC), and PI fluorescence (typically in the FL2 or PE-Texas Red channel, >600 nm).
-
-
Data Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Run the samples on the flow cytometer at a low to medium flow rate.
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
-
Data Analysis:
-
Use appropriate flow cytometry analysis software (e.g., FlowJo, FCS Express).
-
Gate on the single-cell population using FSC-A vs. FSC-H or a similar doublet discrimination plot.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use the software's cell cycle analysis platform (e.g., Dean-Jett-Fox model) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Troubleshooting
-
High CV of G0/G1 peak: Ensure a single-cell suspension before fixation. Vortex gently during ethanol addition. Run samples at a low flow rate.
-
Excessive debris: Gate out debris based on FSC and SSC properties.
-
No clear peaks: Check the concentration and integrity of the PI staining solution. Ensure RNase A is active. Optimize staining time and temperature.
Conclusion
The protocol described provides a robust method for assessing the impact of the DNA-PK inhibitor this compound on cell cycle progression. By inhibiting the repair of DNA double-strand breaks, this compound is expected to induce cell cycle arrest, which can be effectively quantified using flow cytometry with propidium iodide staining. This analysis is a critical tool for researchers in oncology and drug development to understand the mechanism of action of DNA damage response inhibitors and to evaluate their therapeutic potential.
References
- 1. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
techniques for measuring DNA repair inhibition by (R)-VX-984
An overview of techniques for measuring the inhibition of DNA repair by (R)-VX-984, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), is provided in these application notes and protocols. This document is intended for researchers, scientists, and professionals in drug development. This compound is the (R)-enantiomer of VX-984 (B560189) and functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[1][2] By targeting DNA-PK, this compound effectively blocks the Non-Homologous End Joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[3][4][5] This inhibition leads to an accumulation of DNA damage, sensitizing cancer cells to treatments like radiotherapy and chemotherapy that induce DSBs.[3][6][7]
The following sections detail key biochemical and cell-based assays to quantify the inhibitory activity of this compound on DNA repair. Each section includes the principle of the assay, a detailed protocol, and a summary of expected results.
Signaling Pathway: Non-Homologous End Joining (NHEJ)
The NHEJ pathway is the main cellular mechanism for repairing DNA double-strand breaks. The process is initiated by the Ku70/80 heterodimer, which recognizes and binds to the broken DNA ends.[8] This complex then recruits the DNA-PKcs, and the binding of DNA-PKcs activates its kinase activity.[8] this compound selectively inhibits this kinase activity, preventing the subsequent recruitment of repair factors and the ligation of the DNA ends.[3][4]
Biochemical Assay: In Vitro DNA-PK Kinase Assay
This assay directly measures the enzymatic activity of purified DNA-PK and the inhibitory effect of this compound. It quantifies the transfer of phosphate (B84403) from ATP to a specific substrate peptide.
Principle
The assay measures the amount of ADP produced from the kinase reaction, which correlates with enzyme activity. Luminescent-based systems, such as the ADP-Glo™ Kinase Assay, convert the generated ADP into ATP, which is then used by a luciferase to produce a light signal.[9][10] Alternatively, radiometric assays measure the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a substrate.[11]
Experimental Protocol (ADP-Glo™ Method)
Materials:
-
DNA-PK Kinase Enzyme System (containing DNA-PK enzyme, DNA activator, and peptide substrate)[9]
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[10]
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation : Prepare a serial dilution of this compound in the appropriate buffer (e.g., with DMSO). Include a vehicle-only control (DMSO).
-
Kinase Reaction :
-
In a 96-well plate, add the DNA-PK enzyme, DNA activator, and peptide substrate.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate for approximately 15 minutes at room temperature.[12]
-
Initiate the reaction by adding ATP.
-
Incubate for 15-30 minutes at 37°C.[12]
-
-
Signal Detection :
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to DNA-PK activity.
-
Analysis : Plot the luminescence signal against the log concentration of this compound. Use a nonlinear regression model to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | DNA-PK | Biochemical | Data not publicly available | - |
| NU7441 | DNA-PK | Biochemical | ~14 | [10] |
| M3814 | DNA-PK | Biochemical | ~2.3 | [10] |
| PI-103 | DNA-PK | Radiometric | 7.2 | [11] |
Note: Specific IC50 values for this compound are often proprietary. The table includes values for other known DNA-PK inhibitors for comparison.
Cell-Based Assay: Immunofluorescence for γH2AX and 53BP1 Foci
This assay visualizes and quantifies DNA double-strand breaks within cells. The persistence of DSB markers (foci) over time indicates inhibition of DNA repair.
Principle
Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX.[13] The protein 53BP1 is also recruited to DSB sites.[13][14] Both proteins accumulate at the break site, forming discrete nuclear foci that can be visualized and counted using immunofluorescence microscopy.[13] In the presence of a DNA repair inhibitor like this compound, these foci fail to resolve and persist for an extended period after the initial DNA damage.[5][7]
Experimental Protocol
Materials:
-
This compound
-
Source of ionizing radiation (IR) or DNA-damaging agent
-
4% Paraformaldehyde (PFA) for fixation
-
Primary antibodies: Mouse anti-γH2AX, Rabbit anti-53BP1[13]
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding : Seed cells onto glass coverslips in a 12-well or 24-well plate and allow them to attach overnight.[17]
-
Treatment : Pre-incubate cells with the desired concentration of this compound (e.g., 100-500 nM) or vehicle control for 1 hour.[18]
-
Damage Induction : Expose the cells to a DNA-damaging agent, such as ionizing radiation (e.g., 2-10 Gy).
-
Time Course : Return cells to the incubator and allow them to recover for different durations (e.g., 30 min, 2h, 8h, 24h) to assess the kinetics of foci resolution.
-
Fixation and Permeabilization :
-
Immunostaining :
-
Wash with PBS and block with 5% BSA for 30-60 minutes.[13][15]
-
Incubate with primary antibodies (e.g., anti-γH2AX at 1:200, anti-53BP1 at 1:500) overnight at 4°C.[13][15]
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.[16]
-
-
Imaging and Quantification :
-
Wash three times with PBS and mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the average number of foci per nucleus for at least 50-100 cells per condition using image analysis software.[14]
-
Data Presentation
| Treatment | Time Post-IR | Average γH2AX Foci per Nucleus (Malignant T98G Cells)[5] | Average γH2AX Foci per Nucleus (Normal Astrocytes)[5] |
| IR Only | 30 min | 18.51 | 19.85 |
| IR Only | 60 min | 12.33 | 13.76 |
| IR Only | 120 min | 11.41 | 11.12 |
| IR + VX-984 | 30 min | 19.34 | 20.22 |
| IR + VX-984 | 60 min | 19.41 | 16.95 |
| IR + VX-984 | 120 min | 18.66 | 15.77 |
This table summarizes data showing that VX-984 impairs the resolution of DSBs (persisting foci) more significantly in malignant cells compared to normal cells.[5]
Cell-Based Assay: Neutral Comet Assay
The neutral comet assay (or single-cell gel electrophoresis) is a sensitive method for directly measuring DNA double-strand breaks in individual cells.
Principle
Cells are embedded in an agarose (B213101) gel on a microscope slide, lysed, and subjected to electrophoresis under neutral pH conditions.[19] Under these conditions, only double-strand breaks allow DNA to relax and migrate out of the nucleus, forming a "comet tail." The amount of DNA in the tail relative to the head is proportional to the number of DSBs.[20] Inhibition of DSB repair by this compound results in a greater tail moment at later time points after initial damage.[7]
Experimental Protocol
Materials:
-
CometAssay® Kit or individual reagents (Lysis Solution, LMAgarose)
-
CometSlides™ or equivalent
-
Neutral electrophoresis buffer
-
DNA staining solution (e.g., SYBR Gold, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation : Harvest cells after treatment with this compound and/or a DNA-damaging agent at various time points. Resuspend cells at ~1x10⁵ cells/mL.
-
Slide Preparation :
-
Lysis : Immerse the slides in cold Lysis Solution for at least 60 minutes at 4°C to remove cell membranes and proteins, leaving behind nucleoids.[20][21]
-
Electrophoresis :
-
Place the slides in a horizontal electrophoresis tank filled with cold, neutral electrophoresis buffer.
-
Apply voltage (e.g., ~1 V/cm) for a specified time (e.g., 30-40 minutes).
-
-
Staining and Visualization :
-
Gently rinse the slides with water and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
-
Analysis :
-
Capture images of at least 50 randomly selected comets per sample.
-
Use specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment (tail length × % DNA in tail). An increase in these parameters indicates more DSBs.
-
Data Presentation
| Treatment | Time Post-IR (hours) | Mean Comet Tail Moment (Arbitrary Units) |
| Control | 0 | < 5 |
| IR Only | 3 | 25 |
| IR Only | 24 | 8 |
| IR + this compound | 3 | 28 |
| IR + this compound | 24 | 20 |
This table shows hypothetical data demonstrating that this compound treatment leads to a sustained high tail moment 24 hours after irradiation, indicating inhibited repair of DSBs.[7]
References
- 1. vx-984 — TargetMol Chemicals [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. nbinno.com [nbinno.com]
- 5. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. DNA-PK Kinase Enzyme System [worldwide.promega.com]
- 10. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. bio-protocol.org [bio-protocol.org]
Application of (R)-VX-984 in CRISPR/Cas9 Gene Editing Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-984, also known as VX-984, is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PKcs is a critical component of the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). In the context of CRISPR/Cas9 gene editing, the introduction of a targeted DSB by the Cas9 nuclease initiates a competition between two primary repair pathways: the error-prone NHEJ and the precise Homology-Directed Repair (HDR). The NHEJ pathway frequently leads to insertions or deletions (indels) at the target site, resulting in gene knockout. In contrast, HDR can be utilized to precisely integrate a desired genetic sequence from a donor template, enabling gene correction or the insertion of new genetic material.
By inhibiting DNA-PKcs, this compound effectively suppresses the NHEJ pathway. This shifts the balance of DSB repair towards alternative pathways, most notably HDR. Consequently, the application of this compound in conjunction with CRISPR/Cas9 can significantly enhance the efficiency of precise gene editing events mediated by HDR. These application notes provide a comprehensive overview of the use of this compound in CRISPR/Cas9 studies, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
The CRISPR/Cas9 system induces a site-specific DSB in the genomic DNA. The cell's repair machinery then addresses this break through either NHEJ or HDR. This compound, as a DNA-PKcs inhibitor, directly interferes with the canonical NHEJ pathway. This inhibition is thought to create a wider window of opportunity for the HDR machinery to engage the DSB and utilize a provided donor template for repair, thereby increasing the frequency of precise gene editing outcomes.
Troubleshooting & Optimization
(R)-VX-984 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with (R)-VX-984, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the (R)-enantiomer of VX-984, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks (DSBs).[3][4] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can enhance the efficacy of DNA-damaging agents like radiation and certain chemotherapies in cancer cells.[3][4]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. Why is this happening?
This is a common issue for poorly water-soluble compounds like this compound.[5] The compound is highly soluble in organic solvents like DMSO, but its solubility dramatically decreases when introduced into a predominantly aqueous environment like cell culture media. This can cause the compound to "crash out" or precipitate.[6][7]
Q3: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is advisable to use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1][8]
Q4: Are there established formulation protocols for in vitro and in vivo experiments to improve the solubility of this compound in aqueous solutions?
Yes, several multi-component solvent systems are recommended to improve the solubility and delivery of VX-984 and its enantiomers for both in vitro and in vivo applications. These formulations typically involve a combination of solvents and surfactants. For detailed protocols, please refer to the Experimental Protocols section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in cell culture medium | The aqueous solubility limit of this compound has been exceeded upon dilution from a DMSO stock. | 1. Decrease the final concentration: Test a lower final concentration of this compound in your assay. 2. Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Check the tolerance of your specific cell line. 3. Use a pre-formulated solvent system: Prepare a working solution using a recommended formulation containing co-solvents and surfactants (see Experimental Protocols).[1][9] |
| Inconsistent experimental results | Poor solubility may be leading to variable concentrations of the active compound in your assays. | 1. Ensure complete dissolution of the stock solution: Use sonication or gentle warming to ensure your this compound is fully dissolved in DMSO before preparing further dilutions.[2][9] 2. Prepare fresh dilutions: Prepare working solutions fresh for each experiment to avoid potential precipitation over time. 3. Visually inspect for precipitation: Before adding the compound to your cells or assay, visually inspect the diluted solution for any signs of precipitation. |
| Low bioavailability in animal studies | The compound may be precipitating in the gastrointestinal tract or at the injection site, leading to poor absorption. | 1. Utilize a recommended in vivo formulation: Employ a vehicle containing a mixture of solvents and surfactants, such as DMSO, PEG300, Tween-80, and saline or corn oil, to improve solubility and absorption.[8][10] 2. Consider alternative administration routes: Depending on the experimental design, explore administration routes that may improve bioavailability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Material: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[1][2]
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: In Vitro Formulation for Aqueous Solutions
This protocol yields a clear solution at a concentration of ≥ 1 mg/mL.
-
Materials: this compound DMSO stock solution (e.g., 11.4 mg/mL), PEG300, Tween-80, Saline (0.9% NaCl).[1]
-
Procedure (for 1 mL final volume):
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 450 µL of Saline to reach the final volume of 1 mL and mix.
-
It is recommended to use this working solution immediately after preparation.[9]
-
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 11.36 mg/mL (27.34 mM) | [1][2] |
| VX-984 | DMSO | 10 mg/mL (24.06 mM) | [8] |
| VX-984 | Water | Insoluble | [8] |
| VX-984 | Ethanol | Insoluble | [8] |
Note: The solubility of this compound in aqueous solutions is significantly enhanced by using co-solvents and surfactants as described in the experimental protocols.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Facebook [cancer.gov]
- 4. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. VX-984 | DNA-PK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
improving (R)-VX-984 stability for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of (R)-VX-984 in long-term experiments, with a focus on maintaining its stability and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation in my experiment?
A1: Signs of inhibitor degradation can manifest in several ways, including a noticeable decrease in its biological activity, requiring higher concentrations to achieve the same inhibitory effect.[1] You may also observe increased variability between experimental replicates and the appearance of unexpected cellular phenotypes, which could be due to the effects of degradation products.[1][2]
Q2: What are the key factors that can compromise the stability of this compound in my experimental setup?
A2: The stability of this compound can be influenced by several factors. These include the temperature and pH of the cell culture media, exposure to light, and the presence of reactive oxygen species.[3] The composition of your media, particularly the presence of certain components in serum, could also potentially interact with and affect the stability of the compound.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years.[4][5] Stock solutions prepared in a suitable solvent such as DMSO should be stored at -80°C and are typically stable for up to one year.[4] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][6]
Q4: How often should I replace the cell culture media containing this compound in a long-term experiment?
A4: The frequency of media replacement will depend on the stability of this compound under your specific experimental conditions (e.g., cell type, cell density, and media composition). As a general guideline for long-term experiments, it is advisable to replace the media with freshly prepared this compound every 48-72 hours to ensure a consistent and effective concentration of the inhibitor.[1] However, it is best to determine the compound's half-life in your specific system to establish an optimal replenishment schedule.
Q5: Can the solvent used to prepare the stock solution affect the stability of this compound?
A5: Yes, the choice and quality of the solvent are critical. Anhydrous, high-purity DMSO is recommended for preparing stock solutions.[7] The presence of moisture in DMSO can lead to the hydrolysis of susceptible compounds, especially during storage and freeze-thaw cycles.[3] It is also important to ensure that the final concentration of the solvent in your cell culture media is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of this compound in your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Diminished or inconsistent inhibitory effect over time | 1. Degradation of this compound in working solution: The compound may be unstable in the cell culture medium at 37°C.[3] 2. Metabolism by cells: The cells in your experiment may be metabolizing this compound into inactive forms.[3] 3. Adsorption to plasticware: The compound may be adsorbing to the surfaces of your culture plates or tubes, reducing its effective concentration.[3] | 1. Assess stability: Perform a stability study of this compound in your cell culture medium (without cells) under your experimental conditions. Quantify the concentration of the intact compound over time using HPLC. 2. Increase frequency of media changes: Replenish the media with fresh this compound more frequently (e.g., every 24-48 hours). 3. Use low-adsorption plasticware: Consider using polypropylene (B1209903) or other low-binding plates and tubes. |
| Precipitate formation upon dilution of stock solution | 1. Poor solubility in aqueous buffer: this compound has low aqueous solubility.[7] 2. High final concentration: The desired working concentration may exceed the solubility limit of the compound in the assay buffer. | 1. Optimize dilution method: Try serial dilutions instead of a single large dilution step. Ensure thorough mixing after each dilution.[3] 2. Reduce final concentration: If possible, work at a lower final concentration of the inhibitor. 3. Include solubilizing agents: The addition of a small amount of a biocompatible surfactant to the assay buffer may improve solubility, but this should be validated for compatibility with your assay.[3] |
| High variability between experimental replicates | 1. Inconsistent stock solution: The stock solution may not be homogeneous or may have degraded. 2. Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of the inhibitor. | 1. Prepare fresh stock solutions: Use fresh powder to prepare a new stock solution, ensuring it is fully dissolved. Aliquot for single use to minimize freeze-thaw cycles.[1] 2. Verify stock concentration: Use a spectrophotometer or HPLC to confirm the concentration of your stock solution.[1] 3. Calibrate pipettes: Ensure your pipettes are properly calibrated. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, low-adsorption microcentrifuge tubes (e.g., polypropylene)
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary, but its impact on stability should be considered.[4]
-
Dispense the stock solution into single-use aliquots in sterile, low-adsorption tubes.
-
Label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, store the aliquots at -80°C. For short-term storage (days to weeks), -20°C is acceptable.[5]
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability and half-life of this compound in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column (e.g., C18)
-
Acetonitrile (ACN)
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium.[1]
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Thaw the samples.
-
Precipitate proteins by adding a 3-fold volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitate.[1] .
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Develop a gradient method to separate this compound from media components and potential degradation products.
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of intact this compound in your samples at each time point by comparing the peak area to the standard curve.[1]
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample and determine the half-life.
-
Visualizations
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[8][9] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[10][11] By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells when combined with radiation or chemotherapy.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. VX-984 | DNA-PK | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
troubleshooting inconsistent results with (R)-VX-984
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing (R)-VX-984 effectively and obtaining consistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, potent, and selective ATP-competitive inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][3] By inhibiting DNA-PKcs, this compound prevents the repair of DSBs induced by agents like ionizing radiation (IR) or certain chemotherapeutics.[1][4] This leads to an accumulation of DNA damage and enhances the cytotoxic effects of these treatments in cancer cells.[1][4]
Q2: How should I prepare and store this compound?
Proper handling of this compound is crucial for maintaining its activity. Key recommendations are summarized in the table below.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL). Insoluble in water and ethanol. | [2][5] |
| Solvent Quality | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [2] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [2] |
| Storage (In Solvent) | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month. | [2] |
| In Vivo Formulation | For oral administration, a homogeneous suspension can be made in CMC-NA. For injection, various formulations using DMSO, PEG300, Tween80, and ddH2O or corn oil are suggested. Prepared solutions should be used immediately. | [2][6] |
Q3: What are the recommended concentrations for in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and experimental endpoint. However, studies have shown efficacy in the nanomolar range. For example, in U251 and NSC11 glioblastoma cell lines, concentrations between 100 nM and 500 nM have been shown to inhibit radiation-induced DNA-PKcs phosphorylation and enhance radiosensitivity.[4][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Table 2: Effective Concentrations of this compound in Glioblastoma Cell Lines
| Cell Line | Concentration Range | Observed Effect | Source |
| U251 | 250 - 500 nM | Inhibition of radiation-induced DNA-PKcs phosphorylation; Enhanced radiosensitivity. | [4][5][7] |
| NSC11 | 100 - 500 nM | Inhibition of radiation-induced DNA-PKcs phosphorylation; Enhanced radiosensitivity. | [4][5][7] |
| T98G | Not specified, but used in combination with 0.5 Gy IR | Failure to resolve γ-H2AX foci, indicating impaired DSB repair. | [3] |
Q4: Does this compound show activity as a standalone agent?
In several studies, this compound alone did not demonstrate significant cytotoxic effects or impact on cell growth at concentrations effective for radiosensitization.[4] Its primary role is to enhance the efficacy of DNA-damaging agents. However, at higher concentrations, potential off-target effects or inherent cytotoxicity might be observed.
Q5: Are there any known off-target effects of this compound?
While this compound is described as a selective DNA-PK inhibitor, it is a good practice to consider potential off-target effects, especially at higher concentrations.[2][7] One study noted that inhibiting the classical NHEJ pathway with VX-984 can lead to a compensatory increase in alternative, more mutagenic DNA repair pathways like homologous recombination (HR) and mutagenic NHEJ (mNHEJ).[3][8]
Mandatory Visualization
Caption: Mechanism of action of this compound in radiosensitization.
Troubleshooting Guide
Problem: I am not observing the expected level of radiosensitization.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM).
-
-
Possible Cause 2: Issues with Compound Solubility or Stability.
-
Possible Cause 3: Incorrect Timing of Drug Administration.
-
Solution: The timing of this compound addition relative to irradiation is critical. For in vitro studies, pre-incubation for 1 hour before irradiation has been shown to be effective.[4] This timing should be optimized for your experimental setup.
-
-
Possible Cause 4: Cell Line-Specific Differences.
-
Solution: The status of DNA repair pathways can vary between cell lines. Some cell lines may have deficiencies in other repair pathways that could influence their sensitivity to DNA-PK inhibition. Consider using a positive control cell line known to be sensitive to this inhibitor, such as U251 or NSC11.[4]
-
Problem: I am observing significant cytotoxicity from this compound alone.
-
Possible Cause 1: Compound Concentration is Too High.
-
Solution: Lower the concentration of this compound. At concentrations effective for radiosensitization (e.g., 100-500 nM), this compound alone should have minimal impact on cell viability.[4]
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic. A vehicle control (media with the same amount of DMSO but without the drug) should always be included in your experiments.
-
Problem: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Compound Preparation.
-
Solution: Adhere strictly to the recommended procedures for dissolving and storing the compound. Aliquoting the stock solution is highly recommended to ensure consistency.[2]
-
-
Possible Cause 2: Variability in Experimental Timing.
-
Solution: Maintain consistent timing for pre-incubation with the drug, irradiation, and subsequent assays. Small variations in timing can lead to different outcomes.
-
-
Possible Cause 3: Cell Culture Conditions.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase. Factors like cell passage number and confluency can affect experimental outcomes. Standardize your cell culture practices.
-
Mandatory Visualization
References
- 1. VX-984 | C23H23N7O | CID 72188357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing (R)-VX-984 Concentration to Avoid Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal use of (R)-VX-984, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design experiments that minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is the R-enantiomer of VX-984, a potent and selective, ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs)[1][2]. Its primary mechanism of action is the inhibition of the non-homologous end joining (NHEJ) pathway, a major pathway for the repair of DNA double-strand breaks (DSBs)[1][2][3]. By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, which can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies[4].
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: In various cell lines, this compound has been shown to effectively inhibit the radiation-induced autophosphorylation of DNA-PKcs and enhance radiosensitivity at concentrations ranging from 100 nM to 500 nM[3][4]. For example, in U251 and NSC11 glioblastoma cells, VX-984 inhibited radiation-induced DNA-PKcs phosphorylation in the 0-500 nM range[3]. It is crucial to perform a dose-response experiment in your specific cell system to determine the optimal concentration.
Q3: What are the known off-target effects of this compound?
A3: this compound is described as a selective inhibitor with high selectivity for DNA-PKcs over other phosphatidylinositol 3-kinase (PI3K) family members[1]. However, comprehensive public data on its kinome-wide selectivity is limited. As with any kinase inhibitor, at higher concentrations, the risk of engaging other kinases increases. Potential off-targets could include other members of the PIKK family (such as ATM and ATR) or other kinases with structurally similar ATP-binding pockets.
Q4: How can I be confident that the observed phenotype is due to DNA-PK inhibition and not an off-target effect?
A4: To confirm that the observed cellular response is due to on-target inhibition of DNA-PK, a multi-faceted approach is recommended. This includes using the lowest effective concentration, performing rescue experiments with a drug-resistant mutant of DNA-PKcs if available, and using a structurally different DNA-PK inhibitor to see if it recapitulates the phenotype. Additionally, directly measuring the inhibition of DNA-PK activity in your experimental system is crucial.
Troubleshooting Guide: Unexpected Phenotypes and Off-Target Concerns
| Problem | Possible Cause | Suggested Solution |
| High cellular toxicity at concentrations intended for on-target inhibition. | The concentration of this compound is too high, leading to off-target effects on kinases essential for cell survival. | 1. Perform a detailed dose-response curve: Determine the IC50 for DNA-PK inhibition (e.g., by monitoring p-DNA-PKcs S2056) and the IC50 for cytotoxicity in your cell line. Use the lowest concentration that gives robust on-target inhibition with minimal toxicity. 2. Assess apoptosis: Use assays like Annexin V/PI staining to determine if the toxicity is due to apoptosis, which could be an on-target or off-target effect. |
| Observed phenotype is inconsistent with the known function of DNA-PK. | The phenotype may be mediated by an off-target kinase. For example, inhibition of cell cycle kinases like PLK1 or Mps1 can lead to mitotic arrest, a phenotype not directly associated with DNA-PK's primary role in DNA repair. | 1. Conduct a kinome-wide selectivity screen: Use a commercial service to profile this compound against a large panel of kinases to identify potential off-targets. 2. Validate potential off-targets: If a likely off-target is identified, use a selective inhibitor for that kinase as a positive control to see if it reproduces the observed phenotype. 3. Use genetic approaches: Employ siRNA or CRISPR to knock down the suspected off-target kinase and see if this rescues the phenotype in the presence of this compound. |
| Inconsistent results between experiments. | Variability in experimental conditions such as cell density, passage number, or inhibitor stock dilution. | 1. Standardize protocols: Ensure all experimental parameters are consistent. 2. Aliquot inhibitor stocks: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles. 3. Confirm inhibitor activity: Periodically check the activity of your this compound stock by performing a positive control experiment, such as a Western blot for p-DNA-PKcs. |
Data Presentation: Inhibitor Potency
The following table summarizes the known inhibitory activity of VX-984. A comprehensive selectivity profile against a wide range of kinases is not publicly available; the second table provides a hypothetical example of what such a profile might look like to guide your experimental design.
Table 1: Known Inhibitory Activity of VX-984
| Target | Assay Type | Cell Line | IC50 |
| DNA-PKcs (autophosphorylation at Ser2056) | In-cell | A549 | 88 nM |
Table 2: Illustrative Example of a Kinase Selectivity Profile
This table is for illustrative purposes only and does not represent actual data for this compound.
| Kinase | IC50 (nM) | Selectivity vs. DNA-PK (Fold) |
| DNA-PK | 10 | 1 |
| PI3Kα | >10,000 | >1000 |
| PI3Kβ | >10,000 | >1000 |
| ATM | 1,500 | 150 |
| ATR | 2,500 | 250 |
| Mps1 | >10,000 | >1000 |
| PLK1 | 5,000 | 500 |
Experimental Protocols
Western Blot for On-Target DNA-PK Inhibition
This protocol allows for the direct assessment of this compound's on-target activity by measuring the autophosphorylation of DNA-PKcs at Serine 2056.
Materials:
-
Cell culture reagents
-
This compound
-
DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-DNA-PKcs (Ser2056), anti-total DNA-PKcs, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with the desired concentrations of this compound for 1-2 hours.
-
Induce DNA Damage: Expose cells to a DNA-damaging agent (e.g., 20 µM etoposide for 1 hour or 10 Gy of ionizing radiation) to activate DNA-PK.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the p-DNA-PKcs signal to total DNA-PKcs and the loading control.
In Vitro Kinase Assay for IC50 Determination
This biochemical assay directly measures the enzymatic activity of purified DNA-PK and the inhibitory potency of this compound.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK substrate (e.g., a specific peptide)
-
Kinase assay buffer
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound.
-
Kinase Reaction: In a multi-well plate, combine the DNA-PK enzyme, substrate, and this compound at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detect Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Measure Viability: Add the cell viability reagent and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: DNA-PK Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected Phenotypes.
References
- 1. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cell Line Variability in (R)-VX-984 Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with cell line variability in experiments utilizing (R)-VX-984, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the (R)-enantiomer of VX-984, a selective, ATP-competitive inhibitor of DNA-PK.[1] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2][3] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can be induced by ionizing radiation or certain chemotherapeutic agents. This leads to an accumulation of DNA damage and subsequent cancer cell death.[4][5]
Q2: Why am I observing inconsistent IC50 values for this compound across different experiments?
Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from several sources of variability.[6] Key factors include:
-
Cell Line Integrity: Genetic drift due to high passage numbers, misidentification, or cross-contamination of cell lines can significantly alter drug response.[7][8]
-
Cell Culture Conditions: Variations in cell seeding density, media, serum lots, and incubation times can all contribute to inconsistent results.[9][10]
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous solutions. Precipitation of the compound can lead to inaccurate dosing.[2][11][12]
-
Assay-Specific Parameters: Inconsistent pipetting, especially of viscous solutions, and edge effects on microplates can introduce variability.[6]
Q3: How can I ensure the identity and purity of my cell lines?
To ensure the reliability of your experimental results, it is critical to perform regular cell line authentication. The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling, which generates a unique genetic fingerprint for each cell line.[13][14] Other methods include:
-
DNA Profiling: Compares the DNA of the cell line to known reference profiles.[15]
-
Karyotyping: Analyzes the number and structure of chromosomes.[15]
-
Proteomic Analysis: Examines protein expression profiles.[15]
It is also essential to routinely test for mycoplasma contamination, as it can alter cellular metabolism, growth rates, and drug responses.[16] PCR-based tests and DNA staining are common methods for mycoplasma detection.[17]
Q4: What is the recommended passage number for cell lines in this compound experiments?
It is highly recommended to use cells within a defined, low-passage number range (e.g., <15 passages from the original stock) for all experiments.[7][9] Continuous passaging can lead to genetic and phenotypic drift, altering the sensitivity of the cells to this compound.[7][18][19] High-passage cells may exhibit altered morphology, growth rates, and gene expression.[7][18]
Q5: How should I prepare and store this compound?
This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO.[2][11] To avoid solubility issues, use fresh DMSO and consider sonication to aid dissolution.[2][11] Store stock solutions at -20°C or -80°C.[1][2] For working solutions, it is advisable to prepare them fresh for each experiment to ensure accurate concentrations.[9]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Use an automated cell counter for accurate cell counts. Ensure a single-cell suspension before plating by gentle pipetting. Use a multichannel pipette for even cell distribution. |
| Cell Passage Number | Maintain a consistent and low passage number for all experiments. Create a master cell bank and working cell banks to ensure a consistent source of low-passage cells.[7][8] |
| This compound Solubility | Visually inspect stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment from a clear stock solution.[9][12] |
| Inconsistent Incubation Times | Standardize the duration of drug treatment across all experiments. Use a timer to ensure precise incubation periods.[6] |
| Plate Edge Effects | Avoid using the outer wells of microplates, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidified barrier. |
Issue 2: Lack of this compound-induced Radiosensitization
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.[4] |
| Incorrect Timing of Treatment | The timing of this compound treatment relative to irradiation is critical. Typically, cells are pre-treated with the inhibitor for a specific period (e.g., 1 hour) before irradiation.[4] |
| Cell Line Resistance | The cell line may have intrinsic resistance to DNA-PK inhibition due to alterations in DNA repair pathways. Consider using a different cell line or investigating the expression levels of key DNA repair proteins. |
| Ineffective Irradiation | Ensure that the radiation source is properly calibrated and delivering the intended dose. |
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and/or ionizing radiation.[20][21]
-
Cell Seeding:
-
Harvest a single-cell suspension of the desired cell line.
-
Count the cells and seed a predetermined number (e.g., 200-1000 cells/well of a 6-well plate) to yield approximately 50-150 colonies in the control wells.[21]
-
Allow cells to attach overnight.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
If applicable, irradiate the cells with the desired dose of ionizing radiation.
-
Wash the cells and replace the medium with fresh, drug-free medium.
-
-
Incubation:
-
Fixation and Staining:
-
Colony Counting:
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the untreated control.
-
Protocol 2: Western Blot for DNA-PKcs Phosphorylation
This protocol is used to assess the inhibition of DNA-PK activity by measuring the phosphorylation of its autophosphorylation site (Ser2056) or its downstream targets.[5][24]
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with this compound at various concentrations for a defined period.
-
If investigating radiation-induced phosphorylation, irradiate the cells and harvest at specific time points post-irradiation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (pS2056) or other relevant phosphorylated targets.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total DNA-PKcs).
-
Protocol 3: γH2AX Immunofluorescence Assay
This assay is used to quantify DNA double-strand breaks by detecting the phosphorylation of histone H2A.X (γH2AX).[25][26]
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with this compound and/or ionizing radiation as required.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block the cells with a blocking solution (e.g., 5% BSA in PBS) for at least 30 minutes.[26][27]
-
Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[26]
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[27]
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.[27]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.[26]
-
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of VX-984 on glioblastoma cell lines U251 and NSC11.[4]
Table 1: Dose-Enhancement Factors (DEFs) for VX-984 in Combination with Radiation [4]
| Cell Line | VX-984 Concentration (nmol/L) | Dose-Enhancement Factor (DEF) |
| U251 | 100 | 1.2 |
| 250 | 1.6 | |
| NSC11 | 100 | 1.1 |
| 250 | 1.5 | |
| 500 | 1.9 |
Table 2: Effect of VX-984 on Clonogenic Survival (Surviving Fraction) [4]
| Cell Line | VX-984 Concentration (nmol/L) | Surviving Fraction (± SEM) |
| U251 | 100 | 1.14 ± 0.03 |
| 250 | 1.07 ± 0.09 | |
| NSC11 | 100 | 1.05 ± 0.08 |
| 250 | 0.94 ± 0.09 | |
| 500 | 0.95 ± 0.09 |
Visualizations
Caption: Signaling pathway of DNA-PK in NHEJ and its inhibition by this compound.
Caption: Experimental workflow for a clonogenic survival assay.
Caption: Logical troubleshooting workflow for inconsistent results.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. VX-984 | DNA-PK | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Line Authentication Resources [promega.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 17. goldbio.com [goldbio.com]
- 18. korambiotech.com [korambiotech.com]
- 19. The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. researchgate.net [researchgate.net]
- 25. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 27. crpr-su.se [crpr-su.se]
impact of ATP concentration on (R)-VX-984 IC50 values
Welcome to the technical support center for (R)-VX-984. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the experimental behavior of this potent and selective DNA-PK inhibitor. Here you will find troubleshooting guides and frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, potent, and selective ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] By binding to the ATP-binding site of DNA-PKcs, this compound blocks its kinase activity. This inhibition disrupts the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3] Consequently, this compound can enhance the efficacy of DNA-damaging agents like chemotherapy and radiotherapy by preventing cancer cells from repairing the induced DNA damage.[2][4]
Q2: How does the concentration of ATP in my assay affect the measured IC50 value of this compound?
A2: As an ATP-competitive inhibitor, the apparent potency (IC50 value) of this compound is highly dependent on the ATP concentration in your kinase assay. An increase in ATP concentration will lead to a higher IC50 value. This is because this compound and ATP are competing for the same binding site on the DNA-PK enzyme. At higher ATP concentrations, a greater concentration of the inhibitor is required to achieve 50% inhibition of the kinase activity.
Q3: I am observing a weaker than expected potency for this compound in my cellular assay compared to a biochemical assay. Why is that?
A3: This is a common observation for ATP-competitive inhibitors. The intracellular concentration of ATP is typically in the millimolar (mM) range, which is often significantly higher than the ATP concentrations used in many biochemical kinase assays. The high intracellular ATP levels will compete with this compound for binding to DNA-PK, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value in a cellular context.
Q4: What is the Cheng-Prusoff equation and how does it relate to this compound?
A4: The Cheng-Prusoff equation is a model that describes the relationship between the IC50 of a competitive inhibitor and its inhibition constant (Ki) for a given enzyme and substrate. The equation is as follows:
IC50 = Ki * (1 + [S]/Km)
Where:
-
IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
Ki is the inhibition constant, which represents the intrinsic binding affinity of the inhibitor to the enzyme.
-
[S] is the concentration of the substrate (in this case, ATP).
-
Km is the Michaelis constant of the enzyme for the substrate, representing the substrate concentration at which the enzyme operates at half of its maximum velocity.
This equation mathematically illustrates why the IC50 of an ATP-competitive inhibitor like this compound increases with higher ATP concentrations.
Troubleshooting Guide
Issue: The measured IC50 value for this compound is inconsistent between experiments.
-
Possible Cause: Variation in the ATP concentration in the kinase assay buffer.
-
Troubleshooting Step: Ensure that the ATP concentration is consistent across all experiments. Prepare a large batch of kinase assay buffer with a fixed ATP concentration to minimize variability. It is also crucial to accurately determine the ATP concentration in your stock solution.
Issue: this compound appears to have low potency in our standard kinase assay.
-
Possible Cause: The ATP concentration in your assay is too high, masking the true potency of the inhibitor.
-
Troubleshooting Step: Consider performing the assay at a lower ATP concentration, ideally at or near the Km of DNA-PK for ATP. This will provide an IC50 value that is a closer approximation of the inhibitor's Ki. Always report the ATP concentration used when presenting IC50 data.
Data Presentation
Impact of ATP Concentration on this compound IC50 Values (Hypothetical Data)
Disclaimer: The following table presents hypothetical data for illustrative purposes, based on the known behavior of ATP-competitive inhibitors and published data for similar DNA-PK inhibitors. Specific experimental data for this compound across a range of ATP concentrations is not publicly available.
| ATP Concentration (µM) | Apparent IC50 of this compound (nM) |
| 10 | 1.5 |
| 50 | 6.0 |
| 100 (approx. Km) | 11.0 |
| 1000 (1 mM) | 101.0 |
This table illustrates the expected shift in the IC50 value of an ATP-competitive inhibitor as the concentration of ATP increases.
Experimental Protocols
Protocol: DNA-PK In Vitro Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound for DNA-PK in a biochemical assay.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK peptide substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Activated DNA (e.g., calf thymus DNA)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
384-well plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase assay buffer, DNA-PK enzyme, and activated DNA. Add 4 µL of this master mix to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the peptide substrate and ATP in the kinase assay buffer. The final ATP concentration should be carefully chosen (e.g., at the Km of DNA-PK for ATP).
-
Add 4 µL of the ATP/substrate mix to each well to start the reaction.
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent and plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
References
challenges in (R)-VX-984 in vivo studies and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the selective DNA-dependent protein kinase (DNA-PK) inhibitor, (R)-VX-984 (also known as M9831), in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] Its primary function is to block the Non-Homologous End Joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks (DSBs).[1][3][4] By inhibiting DNA-PK, VX-984 prevents the repair of DSBs, which can be induced by ionizing radiation or certain chemotherapeutic agents.[3] This leads to an accumulation of DNA damage and ultimately enhances tumor cell death.[3]
Q2: What are the intended applications for this compound in in vivo cancer research?
In preclinical settings, this compound is primarily investigated as a sensitizing agent to enhance the efficacy of standard cancer treatments. Its main applications include:
-
Radiosensitizer: To increase the tumor-killing effects of radiation therapy, particularly in cancers like glioblastoma.[1][5]
-
Chemosensitizer: To augment the cytotoxicity of DNA-damaging chemotherapies, such as doxorubicin (B1662922), in solid tumors like breast and ovarian cancers.[6][7]
The molecule is capable of crossing the blood-brain barrier, making it a candidate for brain tumor research.[1]
Q3: Why does this compound show limited or no efficacy as a standalone agent in in vivo models?
This is an expected finding based on its mechanism of action. As a classic radiosensitizing agent, VX-984's role is not to kill cancer cells directly but to prevent them from repairing the lethal damage inflicted by another agent (like radiation).[5] In multiple in vivo studies, VX-984 administered as a monotherapy had no significant effect on tumor growth or overall survival.[1][5] Its anti-tumor activity becomes apparent when combined with a DNA-damaging treatment.
Q4: Does this compound have any potential for selective activity against cancer cells versus normal cells?
There is preclinical evidence suggesting that this compound may preferentially impair the resolution of DNA double-strand breaks in malignant cells compared to normal, untransformed cells.[4] This suggests a potential therapeutic window where the combination of VX-984 and radiation could be more toxic to the tumor than to surrounding healthy tissue, though this requires careful evaluation in any experimental design.[4]
Troubleshooting Guide
Problem 1: My in vivo study using this compound as a monotherapy is not showing any anti-tumor effect.
-
Likely Cause: This is the anticipated outcome. This compound is a DNA repair inhibitor and functions as a sensitizer, not a cytotoxic agent on its own.[5]
-
Solution: Design experiments where this compound is used in combination with a treatment that induces DNA double-strand breaks.
-
With Radiotherapy: Administer this compound orally for a set period, followed by localized ionizing radiation to the tumor xenograft.[1][5]
-
With Chemotherapy: Combine this compound with agents like pegylated liposomal doxorubicin (PLD) in tumor-bearing animal models.[7]
-
Control Groups: Your study should include the following arms for proper comparison:
-
Vehicle Control
-
This compound alone
-
DNA-damaging agent (e.g., Radiation or PLD) alone
-
This compound + DNA-damaging agent
-
-
Problem 2: I am unsure how to properly formulate this compound for oral gavage in my animal model.
-
Recommended Solution: Proper formulation is critical for oral bioavailability. While specific requirements may vary, a common method involves a multi-component vehicle.[2]
-
Example Formulation: To prepare a 1 mL working solution, start with a 10 mg/mL stock solution of this compound in fresh DMSO. Add 50 μL of this stock to 400 μL of PEG300 and mix until clear. Then, add 50 μL of Tween80 and mix again. Finally, add 500 μL of ddH2O to bring the volume to 1 mL. Use the mixed solution immediately.[2]
-
Alternative Formulation: For some applications, a solution can be prepared by adding a DMSO stock solution to corn oil.[2]
-
Important: Always use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[2]
-
Problem 3: How can I verify that this compound is hitting its target and is biologically active in my in vivo model?
-
Solution: Use pharmacodynamic (PD) biomarkers from tumor tissue to confirm target engagement.
-
Primary Biomarker: The most direct method is to measure the inhibition of DNA-PKcs autophosphorylation (e.g., at the Ser2056 residue) in tumor xenografts following treatment.[1][2] This can be done by collecting tumor tissue at a specified time point after the final dose and performing a Western blot analysis. A reduction in phosphorylated DNA-PKcs in the VX-984-treated groups (especially in combination with radiation) compared to the radiation-only group indicates target engagement.[5]
-
Secondary Biomarker: Assess the downstream effect of DNA repair inhibition by measuring markers of persistent DNA damage, such as phosphorylated histone H2AX (γ-H2AX).[7] An increase in γ-H2AX foci in tumor cells from the combination treatment group suggests that DNA breaks are not being repaired efficiently.[7]
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Combination Therapy
| Cancer Model | Animal Model | Combination Agent | Key Findings | Reference |
|---|---|---|---|---|
| Glioblastoma (U251 & NSC11 cells) | Orthotopic Xenografts (Mice) | Ionizing Radiation | VX-984 alone had no effect on survival. The combination significantly increased mouse survival compared to radiation alone. | [1][5] |
| Breast Cancer | Xenografts (Mice) | Pegylated Liposomal Doxorubicin (PLD) | VX-984 significantly enhanced the efficacy of PLD. | [7] |
| Ovarian Cancer | Patient-Derived Xenografts (PDX) | Pegylated Liposomal Doxorubicin (PLD) | VX-984 significantly enhanced the efficacy of PLD. |[7] |
Table 2: Example Formulations for In Vivo Oral Administration
| Component | Vehicle 1 | Vehicle 2 | Purpose | Reference |
|---|---|---|---|---|
| Stock Solution | This compound in DMSO | This compound in DMSO | Primary Solubilization | [2] |
| Vehicle | PEG300, Tween80, ddH₂O | Corn Oil | Suspension/Emulsification for oral gavage |[2] |
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Xenograft Model for Radiosensitization
This protocol is adapted from studies evaluating this compound with radiation in glioblastoma models.[5]
-
Cell Culture: Culture human glioblastoma cells (e.g., U251) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Intracranial Implantation: Anesthetize the mice and stereotactically implant glioblastoma cells into the brain (e.g., right frontal lobe).
-
Tumor Establishment: Allow tumors to establish for a predetermined period (e.g., 7-10 days).
-
Randomization and Treatment: Randomize mice into four groups:
-
Group 1: Vehicle (oral gavage) + Sham Radiation
-
Group 2: this compound (e.g., 25-50 mg/kg, oral gavage, twice daily) + Sham Radiation
-
Group 3: Vehicle + Fractionated Radiation (e.g., 2 Gy/day for 5 days)
-
Group 4: this compound + Fractionated Radiation
-
-
Administration: Administer VX-984 or vehicle for a set number of days. Deliver radiation treatments shortly after (e.g., 1-2 hours) the morning dose of the drug.
-
Monitoring: Monitor animal body weight and neurological symptoms daily.
-
Endpoint: The primary endpoint is overall survival. Mice are euthanized upon reaching predefined humane endpoints (e.g., significant weight loss, severe neurological impairment).
-
Analysis: Compare survival curves between groups using Kaplan-Meier analysis and the log-rank test.
Protocol 2: Pharmacodynamic Analysis of DNA-PK Inhibition In Vivo
-
Study Design: Use a satellite cohort of animals from the main efficacy study.
-
Dosing: Treat tumor-bearing mice with Vehicle, this compound, Radiation, or the combination as per the main study protocol.
-
Sample Collection: At a peak activity time point after the final dose (e.g., 2-4 hours), euthanize the mice and surgically resect the tumors.
-
Tissue Processing: Immediately flash-freeze the tumor tissue in liquid nitrogen or process for protein extraction.
-
Western Blotting:
-
Homogenize the tumor tissue and extract total protein using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-DNA-PKcs (Ser2056) and total DNA-PKcs. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Analysis: Quantify band intensity and calculate the ratio of phosphorylated to total DNA-PKcs. A significant decrease in this ratio in the this compound-treated groups confirms target inhibition.
Visualizations
Caption: Mechanism of this compound in blocking the DNA-PK-mediated NHEJ pathway.
Caption: Standard experimental workflow for an in vivo radiosensitization study.
Caption: Logical relationship showing how this compound promotes cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing (R)-VX-984 Toxicity in Normal Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the toxicity of (R)-VX-984 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to toxicity in normal cells?
A1: this compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][3] By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, which can be induced by radiotherapy or certain chemotherapies. This leads to an accumulation of DNA damage and subsequent cell death.[2] While this is the desired effect in cancer cells, normal cells also rely on the NHEJ pathway for DNA repair. Therefore, inhibition of DNA-PKcs by this compound can also lead to toxicity in healthy cells, a critical consideration in therapeutic development.
Q2: Does this compound show any selectivity for cancer cells over normal cells?
A2: Yes, preclinical studies suggest that this compound may have a preferential effect on transformed (cancer) cells compared to normal cells. One study demonstrated that while this compound inhibits DNA repair in both normal human astrocytes and glioblastoma (T98G) cells, the impairment of DSB resolution is more pronounced in the malignant cells.[4] Normal astrocytes irradiated in the presence of VX-984 still showed significant DNA repair, whereas in glioblastoma cells, the repair was substantially hindered.[4] This suggests a potential therapeutic window, but minimizing toxicity in normal cells remains a key objective.
Q3: What are the initial steps to determine a safe and effective concentration of this compound for my experiments?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific normal and cancer cell lines. This will help you identify a concentration range that is effective against cancer cells while minimizing toxicity to normal cells. It is recommended to test a broad range of concentrations initially (e.g., from nanomolar to micromolar) and then narrow down the range to accurately determine the IC50 values.
Q4: My normal cells are showing significant toxicity even at low concentrations of this compound. What could be the cause and how can I troubleshoot this?
A4: High sensitivity of normal cells, especially primary cells, can be a challenge. Here are some troubleshooting steps:
-
Verify Solvent Toxicity: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is minimal (ideally below 0.1%) and that you have included a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to rule out solvent-induced toxicity.
-
Optimize Exposure Time: Reduce the duration of exposure to this compound. A shorter incubation time may be sufficient to sensitize cancer cells to DNA-damaging agents while allowing normal cells to recover.
-
Assess Cell Health: Ensure your normal cells are healthy and not stressed before adding the inhibitor. Stressed cells can be more susceptible to drug-induced toxicity.
-
Consider Combination Strategies: The primary application of this compound is as a sensitizer. You may be able to use a lower, non-toxic concentration of this compound in combination with a DNA-damaging agent (e.g., radiation or chemotherapy) to achieve the desired anti-cancer effect with reduced toxicity to normal cells.
Q5: How can I confirm that the observed toxicity is due to the on-target inhibition of DNA-PKcs and not off-target effects?
A5: While this compound is reported to be a selective DNA-PKcs inhibitor, off-target effects are always a possibility with small molecule inhibitors. To investigate this:
-
Use a Structurally Different DNA-PKcs Inhibitor: If the toxicity is still observed with a different inhibitor that targets the same protein, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpressing DNA-PKcs in your normal cells could potentially rescue them from the toxic effects, confirming on-target activity.
-
Off-Target Profiling: If available, data from kinase profiling panels can help identify other kinases that this compound might be inhibiting.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background in cytotoxicity assays (e.g., MTT, LDH). | Phenol (B47542) red or serum in the culture medium can interfere with the assay readings. | Use phenol red-free medium for the assay. Include a "medium-only" background control. For LDH assays, heat-inactivate the serum, as it may contain LDH. |
| Inconsistent results between experiments. | Variation in cell seeding density, inhibitor preparation, or cell passage number. | Standardize cell seeding density. Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. Use cells with a consistent and low passage number. |
| This compound appears to have no effect on my cancer cells. | The concentration might be too low, or the cells may have alternative DNA repair mechanisms. | Increase the concentration of this compound. Confirm DNA-PKcs expression in your cell line. Consider that in some contexts, homologous recombination (HR) can compensate for NHEJ inhibition. |
| Observed toxicity in normal cells does not correlate with the expected mechanism of action (DNA repair inhibition). | Potential off-target effects or induction of other cellular stress pathways. | Investigate key off-target kinases. Assess markers of cellular stress (e.g., reactive oxygen species). |
Quantitative Data Summary
| Cell Line | Treatment | γ-H2AX Foci per Cell (Mean ± SEM) at 2 hours post-IR (0.5 Gy) | Interpretation |
| Normal Human Astrocytes | IR only | 11.12 ± 0.8 | Efficient DNA repair. |
| Normal Human Astrocytes | IR + VX-984 | 15.77 ± 0.7 | Some impairment of DNA repair, but still significant resolution of foci. |
| T98G Glioblastoma | IR only | 24.75 ± 1.5 | Slower DNA repair compared to normal astrocytes. |
| T98G Glioblastoma | IR + VX-984 | 50.31 ± 2.1 | Significant inhibition of DNA repair, with a high number of unresolved γ-H2AX foci. |
Data extracted and summarized from Khan et al., Oncotarget, 2018.[4]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxicity of this compound by assessing the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed normal and cancer cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: LDH Assay for Cytotoxicity
Objective: To quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plates at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and maximum release (from lysed cells).
Protocol 3: γ-H2AX Immunofluorescence for DNA Damage
Objective: To visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX).
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound and/or a DNA-damaging agent (e.g., radiation) for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Visualizations
Caption: this compound inhibits DNA-PKcs in the NHEJ pathway.
Caption: Workflow for assessing this compound toxicity.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (R)-Enasidenib (IDHIFA®) in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to (R)-Enasidenib (formerly AG-221/CC-90007), a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), in cancer cell lines.
A Note on Compound Terminology: Initial query referenced "(R)-VX-984". Our resources indicate that VX-984 is a DNA-PK inhibitor used to sensitize cells to radiation. The context of resistance mechanisms strongly suggests the query pertains to (R)-Enasidenib (IDHIFA®) , a well-documented IDH2 inhibitor for which resistance is a known clinical and research challenge. This guide will focus on Enasidenib (B560146).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Enasidenib?
A1: Enasidenib is a selective, oral, small-molecule inhibitor of the mutant IDH2 enzyme.[1] In IDH2-mutated cancers, such as acute myeloid leukemia (AML), the mutant enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic changes that block cellular differentiation.[1] Enasidenib binds to an allosteric site on the mutant IDH2 enzyme, inhibiting 2-HG production and thereby restoring normal cellular differentiation.[1][2]
Q2: My IDH2-mutant cell line is showing reduced sensitivity to Enasidenib. What are the common resistance mechanisms?
A2: Resistance to Enasidenib can be primary (initial lack of response) or acquired (develops after a period of sensitivity). The primary mechanisms include:
-
Secondary IDH2 Mutations: New mutations can arise in the IDH2 gene that interfere with Enasidenib binding. Common sites for these second-site mutations include Q316E and I319M.[2] The Q316 mutation can reduce hydrogen bonding with the drug, while the I319M mutation may cause steric hindrance.[2]
-
Clonal Evolution: Cancer is heterogeneous. Pre-existing subclones that do not depend on the IDH2 mutation for survival may be selected for and expand under the pressure of Enasidenib treatment.[3]
-
Activation of Parallel Signaling Pathways: Upregulation of other survival pathways, particularly the Receptor Tyrosine Kinase (RTK) pathways (e.g., RAS/MAPK pathway), can bypass the effects of IDH2 inhibition.[1][2] Co-occurring mutations in genes like NRAS, KRAS, and PTPN11 are associated with primary resistance.[1][2]
-
IDH Isoform Switching: In some cases, cells can develop new mutations in the IDH1 gene, rendering the IDH2-specific inhibitor Enasidenib ineffective.[2][4]
Q3: How can I confirm if my resistant cell line has developed a secondary IDH2 mutation?
A3: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the IDH2 gene in your resistant cell line population and compare it to the parental, sensitive cell line. Pay close attention to the region of the gene that codes for the drug-binding pocket.
Q4: Are there any known combination therapies that can overcome Enasidenib resistance?
A4: Yes, several combination strategies have been explored. Combining Enasidenib with inhibitors of the MEK pathway (a downstream component of the RAS pathway) has shown promise in preclinical models with co-occurring IDH2 and NRAS mutations.[5] Additionally, combining Enasidenib with the standard chemotherapy agent azacitidine has been shown to improve remission rates in newly diagnosed AML patients.[6] For patients who have failed IDH inhibitor therapy, venetoclax-based therapies have shown potential as a salvage approach.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased cell death in viability assays (e.g., increased IC50) compared to initial experiments. | 1. Acquired resistance through new mutations.2. Emergence of a resistant subclone.3. Activation of bypass signaling pathways. | 1. Sequence the IDH2 gene to check for secondary mutations.2. Perform single-cell cloning to isolate and characterize potential resistant subclones.3. Use Western blotting or phospho-proteomics to assess the activation of key signaling pathways (e.g., p-ERK, p-AKT). |
| 2-HG levels are no longer suppressed by Enasidenib treatment. | 1. Secondary IDH2 mutation preventing drug binding.2. IDH isoform switching to a new IDH1 mutation. | 1. Sequence both IDH1 and IDH2 genes.2. Consider treating with a dual IDH1/2 inhibitor or an IDH1-specific inhibitor like Ivosidenib if an IDH1 mutation is detected.[4] |
| Cells show markers of proliferation despite Enasidenib treatment. | Activation of pro-survival pathways, such as the RAS-MAPK pathway. | 1. Screen for mutations in NRAS, KRAS, PTPN11, and other related genes.2. Test combination therapy with a MEK inhibitor (e.g., Cobimetinib) or other relevant pathway inhibitors.[5] |
Quantitative Data Summary
Table 1: Clinical Response Rates of Enasidenib Monotherapy in Relapsed/Refractory (R/R) AML
| Metric | Value | Reference |
| Overall Response Rate (ORR) | 40.3% | [4] |
| Complete Remission (CR) | 19.3% | [1][4] |
| Median Overall Survival (mOS) | 9.3 months | [1][4] |
| mOS in Responders | 19.7 months | [1] |
Table 2: Efficacy of Enasidenib and Azacitidine Combination Therapy in Newly Diagnosed AML
| Metric | Combination (ENA + AZA) | AZA Alone | Reference |
| Overall Response Rate (ORR) | 68% | 42% | [6] |
| Complete Remission (CR) | 50% | 12% | [6] |
Key Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Resazurin-based Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Enasidenib. Remove the old media from the cells and add fresh media containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours (or a time course determined by cell doubling time).
-
Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Read the fluorescence or absorbance on a plate reader.
-
Analysis: Normalize the readings to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Phospho-ERK (p-ERK) to Detect RAS Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with Enasidenib for a specified time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK overnight at 4°C. The next day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Visualizations
Caption: Mechanism of action of Enasidenib in IDH2-mutant cancer cells.
Caption: Key mechanisms leading to acquired resistance to Enasidenib.
Caption: A logical workflow for troubleshooting Enasidenib resistance.
References
- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Explaining enasidenib resistance in AML | MDedge [mdedge.com]
- 4. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Combination therapy more effective than chemotherapy alone for many newly diagnosed leukemia patients | MD Anderson Cancer Center [mdanderson.org]
- 7. The management of patients with R/R AML who develop resistance to IDH inhibitors | VJHemOnc [vjhemonc.com]
Validation & Comparative
A Comparative Guide to DNA-PK Inhibitors: (R)-VX-984 vs. NU7441
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy to potentiate the effects of DNA-damaging agents like radiation and chemotherapy. This guide provides an objective comparison of two prominent DNA-PK inhibitors, (R)-VX-984 (also known as M9831) and NU7441, focusing on their performance and supported by experimental data.
At a Glance: Key Performance Indicators
| Feature | This compound (M9831) | NU7441 |
| DNA-PK IC50 | 88 nM (cellular, inhibition of DNA-PKcs autophosphorylation in A549 cells)[1] | 14 nM (cell-free assay) |
| Selectivity | Described as a potent and selective inhibitor of DNA-PK.[1] | Also inhibits mTOR (IC50 = 1.7 µM) and PI3K (IC50 = 5 µM) in cell-free assays. |
| Key Features | Orally active, crosses the blood-brain barrier.[2][3] | Highly potent and selective for DNA-PK over other PI3K family kinases. |
| Reported Cellular Effects | Enhances radiosensitivity of glioblastoma and non-small cell lung cancer cells, inhibits repair of radiation-induced DNA double-strand breaks (DSBs).[2] | Potentiates the effects of doxorubicin (B1662922) and etoposide (B1684455), increases persistence of γH2AX foci after DNA damage, and promotes G2-M cell cycle arrest. |
Mechanism of Action: Targeting the NHEJ Pathway
Both this compound and NU7441 are ATP-competitive inhibitors of the DNA-PK catalytic subunit (DNA-PKcs).[4][5] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, these molecules prevent the repair of DSBs induced by radiation or chemotherapy, leading to the accumulation of lethal DNA damage and subsequent cancer cell death.
Comparative Efficacy: Experimental Evidence
Radiosensitization
Both inhibitors have demonstrated significant potential as radiosensitizers in preclinical studies.
-
This compound: Treatment with this compound has been shown to enhance the radiosensitivity of glioblastoma cells both in vitro and in orthotopic xenograft models.[6][7] It achieves this by inhibiting the repair of radiation-induced DNA DSBs.[6]
-
NU7441: NU7441 has also been extensively shown to radiosensitize various cancer cell lines. This effect is attributed to the persistence of DNA damage, as evidenced by prolonged γH2AX foci, and an increase in G2-M cell cycle arrest following irradiation.
Chemosensitization
-
This compound: While primarily investigated as a radiosensitizer, its mechanism of action suggests potential for chemosensitization with DNA-damaging agents.
-
NU7441: Has been shown to potentiate the cytotoxic effects of topoisomerase II inhibitors like doxorubicin and etoposide in human colon cancer cell lines.
Experimental Protocols: Key Methodologies
The following are detailed methodologies for key experiments frequently used to evaluate the efficacy of DNA-PK inhibitors.
DNA-PK Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of the compounds on the kinase activity of purified DNA-PK.
Materials:
-
Purified DNA-PK enzyme
-
Biotinylated peptide substrate
-
P-ATP32 -
Kinase assay buffer
-
Inhibitor compounds (this compound, NU7441)
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a microplate, combine the purified DNA-PK enzyme, biotinylated peptide substrate, and the inhibitor at various concentrations in kinase assay buffer.
-
Initiate the kinase reaction by adding
P-ATP.32 -
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound
P-ATP.32 -
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term ability of cells to proliferate and form colonies after treatment with an inhibitor and/or radiation.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Inhibitor compounds
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed cells in 6-well plates at a low density to allow for colony formation.
-
Allow cells to attach overnight.
-
Treat cells with the inhibitor at various concentrations for a specified period before and/or after irradiation.
-
Irradiate the cells with a range of radiation doses.
-
Remove the inhibitor-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution.[8]
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot for DNA-PKcs Autophosphorylation
This method is used to determine the cellular potency of the inhibitors by measuring the inhibition of DNA-PKcs autophosphorylation at Ser2056, a marker of its activation.
Materials:
-
Cancer cell lines
-
Inhibitor compounds
-
Radiation source
-
Lysis buffer
-
Primary antibodies (anti-phospho-DNA-PKcs Ser2056, anti-total DNA-PKcs, anti-loading control e.g., β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture cells to a suitable confluency.
-
Pre-treat cells with the inhibitor for a specified time (e.g., 1 hour).
-
Expose cells to ionizing radiation to induce DNA damage and activate DNA-PK.
-
Lyse the cells at a specific time point post-irradiation.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the level of phosphorylated DNA-PKcs relative to total DNA-PKcs and the loading control.
Summary and Conclusion
Both this compound and NU7441 are potent inhibitors of DNA-PK with demonstrated efficacy in sensitizing cancer cells to DNA-damaging therapies. NU7441 exhibits a lower biochemical IC50, suggesting high potency in a cell-free system. This compound has a slightly higher reported cellular IC50 for inhibiting DNA-PKcs autophosphorylation but possesses the significant advantage of being orally bioavailable and capable of crossing the blood-brain barrier, making it a promising candidate for treating brain malignancies.
The choice between these two inhibitors will depend on the specific research question and experimental model. For biochemical and initial cellular screening studies, NU7441's well-characterized high potency is advantageous. For in vivo studies, particularly those involving intracranial tumors, the pharmacokinetic properties of this compound make it a more suitable choice. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their relative potencies and selectivity profiles.
References
- 1. VX-984 (M9831) | DNA-PK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VX-984 | DNA-PK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: A Comparative Guide to the DNA-PK Inhibitors (R)-VX-984 and M3814 in Oncology Models
For Immediate Release to the Scientific Community
In the rapidly evolving landscape of targeted cancer therapies, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy to potentiate the effects of DNA-damaging agents. This guide provides a detailed preclinical comparison of two leading clinical candidates, (R)-VX-984 (also known as M9831) and M3814 (peposertib), for researchers, scientists, and drug development professionals. Both molecules are potent and selective inhibitors of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.
Mechanism of Action: Targeting DNA Repair
Both this compound and M3814 function by inhibiting the catalytic subunit of DNA-PK (DNA-PKcs). This action prevents the repair of DNA double-strand breaks induced by ionizing radiation or certain chemotherapies, leading to the accumulation of lethal DNA damage in cancer cells and subsequent cell death.
Caption: Signaling pathway of DNA-PK inhibition.
Biochemical Potency
Both molecules exhibit potent inhibition of DNA-PK at nanomolar concentrations. The available data for their half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | Assay | IC50 | Reference |
| This compound (M9831) | Inhibition of DNA-PKcs autophosphorylation (Ser2056) in A549 cells | 88 nM | [1] |
| M3814 (peposertib) | DNA-PK activity assay (at 10 µM ATP) | 0.6 nM | [2][3] |
| M3814 (peposertib) | DNA-PK activity assay | <3 nM | [4] |
In Vitro Performance: Radiosensitization
A primary application of DNA-PK inhibitors is to enhance the efficacy of radiotherapy. Both this compound and M3814 have demonstrated the ability to sensitize various cancer cell lines to ionizing radiation, as measured by the Dose Enhancement Factor (DEF) or Enhancement Factor (EF).
| Compound | Cell Line(s) | Effect | Quantitative Data | Reference |
| This compound (M9831) | U251 (Glioblastoma) | Radiosensitization | DEF at 0.1 SF: 1.4 (at 100 nM), 2.1 (at 250 nM) | [5] |
| This compound (M9831) | NSC11 (Glioblastoma Stem-like) | Radiosensitization | DEF at 0.1 SF: 1.1 (at 100 nM), 1.5 (at 250 nM), 1.9 (at 500 nM) | [5] |
| This compound (M9831) | NSCLC cell lines | Radiosensitization | DEF > 3 | [6] |
| M3814 (peposertib) | Various cancer cell lines | Radiosensitization | EF at 10% colony survival (EF10): 2.5 - 6 (at 0.11 to 1 µM) | [3] |
| M3814 (peposertib) | U251V (Glioblastoma) | Radiosensitization | Significant enhancement in cell kill with ≥12-hour exposure at 300 nM | [7] |
In Vivo Efficacy in Preclinical Cancer Models
The antitumor activity of this compound and M3814 has been evaluated in various xenograft models, primarily in combination with radiation or chemotherapy.
| Compound | Cancer Model | Combination Agent | Key Findings | Reference |
| This compound (M9831) | U251 & NSC11 orthotopic glioblastoma xenografts | Radiation | Significantly increased survival of mice compared to radiation alone. Apparent DEF of 2.0 in the NSC11 model. | [5] |
| This compound (M9831) | NSCLC patient-derived xenografts (PDX) | Radiation (2 Gy x 3) | Caused durable complete responses, whereas radiation alone only delayed tumor growth. | [6] |
| M3814 (peposertib) | HeLa cervical cancer xenografts | Radiation | Consistent and significant reduction in tumor burden compared to radiation alone. | [8] |
| M3814 (peposertib) | Two human cancer xenograft models | Fractionated Radiation (6 weeks) | Strongly potentiated antitumor activity of radiation, leading to complete tumor regression. | [2][3] |
| M3814 (peposertib) | NSCLC xenografts | Paclitaxel or Etoposide | Observed tumor regression at tolerated doses. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols employed in the cited studies.
In Vitro Radiosensitization Assay (Clonogenic Survival)
Caption: Workflow for in vitro radiosensitization.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media.
-
Plating: A known number of cells are seeded into culture plates.
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound or M3814 for a specified period (e.g., 1 hour) before irradiation.[5]
-
Irradiation: Cells are exposed to different doses of ionizing radiation.
-
Post-Irradiation Incubation: The drug may be left in the media for a period (e.g., 24 hours) before being replaced with fresh, drug-free media.[5]
-
Colony Growth: Plates are incubated for 10-18 days to allow for colony formation.[5]
-
Analysis: Colonies are fixed, stained, and counted. The surviving fraction is calculated, and dose enhancement factors are determined.
In Vivo Xenograft Studies
Caption: Workflow for in vivo xenograft studies.
Methodology:
-
Animal Models: Athymic nude or other immunocompromised mice are used.
-
Tumor Cell Implantation: Human cancer cells are implanted either subcutaneously in the flank or orthotopically into the organ of origin.[5][8]
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size.
-
Treatment Groups: Mice are randomized into control (vehicle), inhibitor alone, radiation/chemotherapy alone, and combination therapy groups.
-
Drug Administration: this compound or M3814 is typically administered orally.
-
Radiation/Chemotherapy: Localized radiation is delivered to the tumor site, often shortly after inhibitor administration. Chemotherapeutic agents are administered as per standard protocols.
-
Monitoring and Endpoints: Tumor volumes are measured regularly. Animal health, including body weight, is monitored. Endpoints include tumor growth delay, tumor regression, and overall survival.[5]
Clinical Development
Both this compound and M3814 have progressed into Phase 1 clinical trials to evaluate their safety, tolerability, and preliminary efficacy in combination with standard-of-care treatments.
-
This compound (M9831): A Phase 1 trial (NCT02644278) has been conducted to assess its safety and tolerability alone and in combination with pegylated liposomal doxorubicin (B1662922) in patients with advanced solid tumors.[10]
-
M3814 (peposertib): A Phase 1 trial (NCT02516813) has investigated its safety, tolerability, and efficacy in combination with radiotherapy and/or chemoradiotherapy in patients with locally advanced tumors.[11]
Summary and Future Directions
This compound and M3814 are both highly potent DNA-PK inhibitors with compelling preclinical data supporting their use as sensitizers for radiation and chemotherapy. M3814 has a lower reported biochemical IC50, while both compounds show significant dose enhancement in the mid-nanomolar to low-micromolar range in cellular assays. In vivo, both have demonstrated the ability to induce tumor regression in combination with radiotherapy in various models.
Direct comparative studies in identical preclinical models would be necessary to definitively determine superiority. However, the existing data suggest that both are promising clinical candidates. The outcomes of their ongoing clinical trials will be critical in defining their therapeutic potential and identifying the patient populations most likely to benefit from DNA-PK inhibition.
References
- 1. VX-984 (M9831) | DNA-PK inhibitor | Probechem Biochemicals [probechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. abmole.com [abmole.com]
- 5. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abstract 3716: Potent radiation enhancement with VX-984, a selective DNA-PKcs inhibitor for the treatment of NSCLC | Semantic Scholar [semanticscholar.org]
- 7. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Open Label, Phase 1, First In Human Study of the Safety, Tolerability, and Pharmacokinetic/Pharmacodynamics Profile of VX-984 in Combination with Chemotherapy in Subjects with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
(R)-VX-984: A Comparative Analysis of its Selectivity for the PIKK Family of Kinases
For Researchers, Scientists, and Drug Development Professionals
(R)-VX-984, also known as M9831, is a potent and selective inhibitor of the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs). DNA-PKcs is a critical member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which plays a central role in the cellular response to DNA damage. This guide provides a comparative overview of the selectivity of this compound for DNA-PKcs over other members of the PIKK family, including Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), Mammalian Target of Rapamycin (mTOR), and Suppressor with Morphological effect on Genitalia 1 (SMG1).
Quantitative Comparison of PIKK Inhibition by this compound
The table below summarizes the available information on the inhibitory activity of this compound against the PIKK family. It is important to note the absence of specific quantitative values for most of the related kinases, underscoring a gap in the publicly accessible preclinical data.
| Kinase Target | This compound IC50/Ki | Selectivity Fold (relative to DNA-PKcs) | Reference |
| DNA-PKcs | Potent inhibitor (specific IC50 not consistently reported in public domain) | - | [1][2] |
| ATM | Not reported | Not reported | |
| ATR | Not reported | Not reported | |
| mTOR | Not reported | Not reported | |
| SMG1 | Not reported | Not reported |
Despite the lack of a complete quantitative profile, multiple studies qualitatively describe this compound as having high selectivity for DNA-PKcs over other PI3K and PIKK family members.[1] This selectivity is crucial for minimizing off-target effects and for its intended therapeutic application as a sensitizer (B1316253) to DNA-damaging agents like radiation and certain chemotherapies.[3][5]
Experimental Methodologies
The determination of kinase inhibitor selectivity, such as that of this compound, is typically achieved through in vitro biochemical kinase assays. The following is a representative protocol for assessing the potency and selectivity of an inhibitor against a panel of PIKK family kinases.
Biochemical Kinase Selectivity Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for DNA-PKcs, ATM, ATR, mTOR, and SMG1.
Materials:
-
Recombinant human PIKK family kinases (DNA-PKcs, ATM, ATR, mTOR, SMG1)
-
Specific peptide or protein substrates for each kinase
-
This compound test compound
-
ATP (Adenosine triphosphate), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or cold ATP for non-radiometric assays
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, BSA)
-
96- or 384-well assay plates
-
Scintillation counter or luminescence/fluorescence plate reader
-
Stop solution (e.g., EDTA, kinase inhibitor)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) to create a range of concentrations for IC50 determination.
-
Reaction Setup: The kinase, its specific substrate, and the kinase reaction buffer are added to the wells of the assay plate.
-
Inhibitor Addition: The serially diluted this compound is added to the reaction mixture and incubated for a predetermined period to allow for inhibitor binding to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (spiked with radiolabeled ATP for radiometric assays).
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C), ensuring the reaction is within the linear range.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution.
-
Detection:
-
Radiometric Assay: The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate. Unincorporated [γ-³²P]ATP or [γ-³³P]ATP is washed away, and the radioactivity on the filter is measured using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™, LanthaScreen™): The amount of ADP produced (luminescence-based) or the degree of substrate phosphorylation (fluorescence-based) is measured using a plate reader.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing PIKK Signaling and Experimental Workflow
To better understand the biological context of this compound's activity and the methods used to characterize it, the following diagrams are provided.
Caption: PIKK signaling in response to DNA damage and the inhibitory action of this compound.
Caption: General workflow for a biochemical kinase assay to determine inhibitor potency.
References
- 1. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of DNA-PK Inhibitors: A Comparative Analysis of (R)-VX-984 and AZD7648
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy to potentiate the effects of DNA-damaging agents such as radiotherapy and chemotherapy. This guide provides a comprehensive comparative analysis of two prominent DNA-PK inhibitors, (R)-VX-984 and AZD7648, intended for researchers, scientists, and drug development professionals.
Abstract
This guide delves into a detailed comparison of this compound and AZD7648, focusing on their mechanism of action, potency, selectivity, and preclinical efficacy. Both small molecules are potent inhibitors of the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By inhibiting DNA-PK, these compounds prevent the repair of DNA damage induced by therapies like radiation, leading to enhanced tumor cell death.[1][2] This analysis synthesizes available experimental data to provide a clear, evidence-based comparison to aid in research and development decisions.
Mechanism of Action and Signaling Pathway
Both this compound and AZD7648 are ATP-competitive inhibitors of DNA-PKcs.[1][3] DNA-PK is a critical component of the NHEJ pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[4] The catalytic subunit, DNA-PKcs, is recruited to DSBs by the Ku70/80 heterodimer. Upon activation, DNA-PKcs phosphorylates itself and other downstream targets to facilitate the ligation of the broken DNA ends.
By binding to the ATP-binding pocket of DNA-PKcs, this compound and AZD7648 block its kinase activity. This inhibition prevents the autophosphorylation of DNA-PKcs at sites like Ser2056, a key marker of its activation, and hampers the subsequent steps of the NHEJ repair process.[5][6][7] The result is an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and ultimately lead to apoptotic cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.[4][8]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and AZD7648, providing a direct comparison of their potency and cellular effects.
Table 1: In Vitro Potency
| Parameter | This compound | AZD7648 | Reference |
| Biochemical IC50 (DNA-PK) | Not explicitly found | 0.6 nM | [4][5][8][9] |
| Cellular DNA-PK Autophosphorylation (Ser2056) IC50 | Not explicitly found for (R)-enantiomer | 91 nM (A549 cells) | [5][6][10] |
| Cellular DNA-PK Autophosphorylation (Ser2056) IC50 | 88 nM (A549 cells, for VX-984 racemate) |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound | AZD7648 | Species | Reference |
| Bioavailability | Orally active, penetrates blood-brain barrier | Good oral bioavailability | Mouse, Rat, Dog | [3][11][12][13] |
| Dosing (in vivo studies) | 50-100 mg/kg (oral gavage) | 4-100 mg/kg (oral) | Mouse | [5][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
DNA-PK Kinase Assay (Biochemical IC50 Determination)
A common method for determining the biochemical potency of DNA-PK inhibitors is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.[14][15]
-
Protocol Outline:
-
A reaction mixture is prepared containing DNA-PK enzyme, a specific peptide substrate, ATP, and the DNA-PK activation buffer in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[14]
-
The inhibitor (this compound or AZD7648) at various concentrations is added to the reaction mixture.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).[14]
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.
-
Cellular DNA-PK Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of DNA-PKcs in a cellular context, often in response to DNA damage.
-
Principle: Cells are treated with a DNA-damaging agent (e.g., ionizing radiation) to activate DNA-PK. The level of DNA-PKcs autophosphorylation at a specific site (e.g., Ser2056) is then quantified, typically by Western blotting or ELISA, in the presence and absence of the inhibitor.
-
Protocol Outline (Western Blotting):
-
Cancer cell lines (e.g., A549) are cultured to a suitable confluency.
-
Cells are pre-treated with various concentrations of this compound or AZD7648 for a specific duration (e.g., 1 hour).[5]
-
Cells are then exposed to ionizing radiation (IR) to induce DSBs.
-
After a short incubation period post-IR, cell lysates are prepared.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated DNA-PKcs (e.g., anti-pDNA-PKcs Ser2056).
-
A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified.
-
The inhibition of phosphorylation is calculated relative to the control (IR-treated cells without inhibitor).
-
Clonogenic Survival Assay
This assay is the gold standard for assessing the radiosensitizing effects of a compound.
-
Principle: The assay measures the ability of single cells to survive treatment (e.g., inhibitor and/or radiation) and form colonies. A reduction in the number of colonies formed in the treated groups compared to the control group indicates cytotoxicity or radiosensitization.
-
Protocol Outline:
-
Cells are seeded at a low density in multi-well plates to allow for individual colony formation.
-
Cells are allowed to attach overnight.
-
Cells are then treated with the inhibitor (this compound or AZD7648) at various concentrations, typically for a few hours before and/or after irradiation.
-
Cells are irradiated with different doses of ionizing radiation.
-
After treatment, the drug-containing medium is replaced with fresh medium.
-
Plates are incubated for 1-2 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Colonies are fixed and stained (e.g., with crystal violet).
-
The number of colonies in each well is counted.
-
The surviving fraction is calculated for each treatment condition and dose of radiation.
-
Comparative Discussion
A key differentiator for this compound is its reported ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain malignancies like glioblastoma.[11][12] Both inhibitors have shown efficacy in sensitizing a variety of cancer cell lines to radiation and chemotherapy in preclinical models.[3][16][17] AZD7648 has also been shown to enhance the activity of PARP inhibitors like olaparib (B1684210), suggesting potential for combination therapies in tumors with specific DNA repair deficiencies.
Conclusion
This compound and AZD7648 are both potent and selective DNA-PK inhibitors with significant potential as cancer therapeutics, particularly in combination with DNA-damaging agents. AZD7648 stands out for its exceptional biochemical potency. This compound's ability to cross the blood-brain barrier provides a distinct advantage for the treatment of central nervous system cancers. The choice between these inhibitors for future research and clinical development may depend on the specific cancer type being targeted and the desired combination therapy strategy. Further head-to-head comparative studies, particularly utilizing standardized assays, would be invaluable for a more definitive assessment of their relative merits.
Mandatory Visualizations
References
- 1. Facebook [cancer.gov]
- 2. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. VX-984 | DNA-PK | TargetMol [targetmol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promega.com [promega.com]
- 15. DNA-PK Kinase Enzyme System Application Note [worldwide.promega.com]
- 16. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of DNA Damage Response Inhibitors with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of DNA Damage Response (DDR) pathways has emerged as a promising strategy in oncology. Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant success, particularly in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. To expand the utility of PARP inhibitors and overcome resistance, researchers are exploring combination therapies with other DDR inhibitors. This guide provides a comparative overview of the synergistic effects of two distinct classes of DDR inhibitors—DNA-dependent protein kinase (DNA-PK) inhibitors, represented by VX-984, and Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, represented by berzosertib (M6620)—when combined with PARP inhibitors.
Mechanism of Synergy: A Tale of Two Pathways
The synergistic interaction between these DDR inhibitors and PARP inhibitors stems from the concept of synthetic lethality, where the simultaneous inhibition of two complementary DNA repair pathways leads to cancer cell death, while cells with at least one functional pathway can survive.
PARP Inhibition: PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which upon replication, are converted into more lethal double-strand breaks (DSBs). In HRR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.
DNA-PK Inhibition (e.g., VX-984): DNA-PK is a key player in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs. By inhibiting DNA-PK, VX-984 blocks a critical DSB repair pathway. In cancer cells, especially those that may rely on NHEJ in the context of other DNA repair deficiencies, combining a DNA-PK inhibitor with a PARP inhibitor can lead to a catastrophic accumulation of unrepaired DSBs.
ATR Inhibition (e.g., Berzosertib): ATR is a central kinase in the DDR pathway that is activated by replication stress, which can be induced by various DNA lesions, including those generated by PARP inhibitors. ATR signaling helps to stabilize stalled replication forks and activates cell cycle checkpoints to allow time for DNA repair. Inhibition of ATR with agents like berzosertib prevents this protective response, leading to the collapse of replication forks, increased genomic instability, and ultimately, cell death, particularly when combined with agents that induce replication stress, such as PARP inhibitors.
Comparative Preclinical and Clinical Data
The following tables summarize key quantitative data from preclinical and clinical studies evaluating the combination of VX-984 or berzosertib with agents that induce DNA damage or with PARP inhibitors directly.
Table 1: Preclinical Synergy of VX-984 with Doxorubicin (a DSB-inducing agent)
| Cell Line Type | Combination | Key Finding | Synergy Score (Bliss) | Reference |
| Breast Cancer (22 of 35 cell lines) | VX-984 + Doxorubicin | Enhanced cytotoxic activity | Mean DE >10% (strong synergy) | [1] |
| Ovarian Cancer (21 of 44 cell lines) | VX-984 + Doxorubicin | Enhanced cytotoxic activity | Mean DE >10% (strong synergy) | [1] |
| Breast Cancer (DU4475, MDA-MB-436, MDA-MB-468) | VX-984 + Doxorubicin | Increased DNA damage (γ-H2AX and pKAP1) | Not Applicable | [1] |
| Ovarian Cancer Patient-Derived Xenograft | VX-984 + Pegylated Liposomal Doxorubicin (PLD) | Significantly enhanced efficacy of PLD | Not Applicable | [1] |
Table 2: Clinical Trial Data for Berzosertib in Combination with a PARP Inhibitor and Cisplatin
| Trial | Combination | Patient Population | Key Efficacy Results | Key Safety Findings (Grade 3/4 Adverse Events) | Reference |
| Phase I (N=53) | Berzosertib + Veliparib (PARP inhibitor) + Cisplatin | Advanced solid tumors | Confirmed Partial Response (PR): 5.6% (3/53); Stable Disease: 56.5% (26/46 evaluable) | Anemia (37.7%), Thrombocytopenia (32.1%), Leukopenia (24.5%), Neutropenia (22.6%) | [2][3][4][5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the synergistic interactions.
Caption: DNA-PK signaling in NHEJ and points of inhibition.
Caption: ATR signaling at stalled replication forks and points of inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Triple DNA Damage Strategy Shows Promise in Refractory Solid Tumors Berzosertib, Veliparib, and Cisplatin Combination Demonstrates Antitumor Activity - Content - TribeMD [tribemd.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Safety and Tolerability of Berzosertib, an Ataxia-Telangiectasia-Related Inhibitor, and Veliparib, an Oral Poly (ADP-ribose) Polymerase Inhibitor, in Combination With Cisplatin in Patients With Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validating the Inhibition of DNA-PKcs Autophosphorylation by (R)-VX-984: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-VX-984, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), with other notable DNA-PKcs inhibitors. The objective is to offer a clear, data-driven validation of this compound's efficacy in inhibiting DNA-PKcs autophosphorylation, a critical step in the non-homologous end joining (NHEJ) DNA repair pathway. This guide includes quantitative data, detailed experimental protocols, and visualizations to aid in the evaluation and application of these inhibitors in research and drug development.
Introduction to DNA-PKcs and its Inhibition
DNA-PKcs is a serine/threonine protein kinase that plays a pivotal role in the repair of DNA double-strand breaks (DSBs) through the NHEJ pathway. Upon DNA damage, DNA-PKcs is recruited to the break sites where it becomes activated and autophosphorylates at several residues, including Ser2056 and the Thr2609 cluster. This autophosphorylation is a crucial event that facilitates the recruitment of other DNA repair factors and the subsequent ligation of the broken DNA ends.
Inhibition of DNA-PKcs is a promising therapeutic strategy, particularly in oncology, as it can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies. This compound, also known as M9831, is an orally active and selective ATP-competitive inhibitor of DNA-PKcs.[1] By blocking the kinase activity of DNA-PKcs, this compound prevents its autophosphorylation, leading to an accumulation of unrepaired DSBs and subsequent cancer cell death.[1][2]
Comparative Analysis of DNA-PKcs Inhibitors
This section provides a quantitative comparison of this compound with other well-characterized DNA-PKcs inhibitors: NU7441, M3814 (Nedisertib), and AZD7648. The data presented below is compiled from various preclinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, variations in reported values may exist.
Table 1: In Vitro Potency of DNA-PKcs Inhibitors
| Inhibitor | Target | IC50 (in vitro kinase assay) | Cellular IC50 (Autophosphorylation Inhibition) | Reference |
| This compound | DNA-PKcs | Not explicitly reported in reviewed sources | Concentration-dependent inhibition (0-500 nM) | [3][4] |
| NU7441 | DNA-PKcs | 14 nM | Not explicitly reported in reviewed sources | [5] |
| M3814 (Nedisertib) | DNA-PKcs | <3 nM - 46 nM | Not explicitly reported in reviewed sources | [5][6] |
| AZD7648 | DNA-PKcs | 0.6 nM | 91.3 nM (S2056 phosphorylation) | [6][7] |
Table 2: Radiosensitization Effects of DNA-PKcs Inhibitors
| Inhibitor | Cell Line(s) | Radiation Dose Enhancement (e.g., DEF, SER) | Noteworthy Observations | Reference |
| This compound | U251 Glioblastoma | DEF at 0.10 surviving fraction: 1.4 (100 nM), 2.1 (250 nM) | Enhances radiosensitivity in a concentration-dependent manner. | [8] |
| NU7441 (KU57788) | HNSCC cell lines | Median SER at 1.1 µM: 1.77 (range 1.41-2.38) | More effective radiosensitizer than PARP-1 inhibitors in HNSCC lines. | [9] |
| M3814 (Nedisertib) | NSCLC cell lines | Moderate to strong dose-dependent radiosensitization (DEF0.1SF > 1.4) | Strongest synergy observed at 2 Gy. | [10] |
| AZD7648 | NSCLC cell lines | Moderate to strong dose-dependent radiosensitization (DEF0.1SF > 1.4) | Strong radiosensitization observed across multiple cell lines. | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental validation, the following diagrams are provided in DOT language for use with Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for DNA-PKcs Autophosphorylation (Ser2056)
This protocol is adapted from standard Western blotting procedures to specifically detect the phosphorylation of DNA-PKcs at Ser2056, a marker of its activation.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or other inhibitors at desired concentrations for a specified time (e.g., 1-2 hours) before inducing DNA damage.
-
Induce DNA double-strand breaks by treating with a DNA damaging agent (e.g., etoposide (B1684455) at 10-50 µM for 1-2 hours) or by exposure to ionizing radiation (IR).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 3-8% Tris-Acetate SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) (e.g., Cell Signaling Technology #4215) diluted 1:1000 in 5% BSA/TBST overnight at 4°C.[9][11]
-
For loading controls, use a primary antibody against total DNA-PKcs or a housekeeping protein like β-actin.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat milk/TBST for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 5 minutes each.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities using densitometry software. Normalize the phospho-DNA-PKcs signal to the total DNA-PKcs signal to determine the relative inhibition.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
1. Cell Seeding:
-
Plate cells in 6-well plates at densities ranging from 200 to 500 cells per well, depending on the expected survival rate after treatment.
-
Allow cells to attach overnight.
2. Treatment and Irradiation:
-
Treat cells with the DNA-PKcs inhibitor at various concentrations for a defined period (e.g., 1-6 hours) before irradiation.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
3. Colony Formation:
-
After irradiation, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-15 days to allow for colony formation.
4. Staining and Counting:
-
Fix the colonies with 100% methanol.
-
Stain the colonies with 0.5% crystal violet solution.
-
Count colonies containing at least 50 cells.
5. Data Analysis:
-
Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control.
-
Plot the surviving fraction as a function of the radiation dose to generate survival curves.
-
Calculate dose enhancement factors (DEF) or sensitizer (B1316253) enhancement ratios (SER) to quantify the radiosensitizing effect of the inhibitor.
γH2AX Immunofluorescence Assay
This assay is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).
1. Cell Culture and Treatment on Coverslips:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with the inhibitor and/or radiation as described for the other assays.
2. Fixation and Permeabilization:
-
At desired time points after treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Block the cells with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-γH2AX, Ser139) diluted in blocking buffer overnight at 4°C.[5]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.[2]
-
Wash the cells three times with PBS.
4. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell nucleus using image analysis software. An increase in the number of persistent γH2AX foci in inhibitor-treated cells after DNA damage indicates inhibition of DNA repair.
Conclusion
This compound is a potent inhibitor of DNA-PKcs autophosphorylation, a key event in the NHEJ pathway of DNA repair. The experimental data, though not always from direct head-to-head comparative studies, consistently demonstrate its ability to sensitize cancer cells to radiation. The provided protocols offer a robust framework for researchers to independently validate and further explore the activity of this compound and other DNA-PKcs inhibitors. The selection of a specific inhibitor for a particular research or therapeutic application will depend on a careful consideration of its potency, selectivity, and the specific experimental or clinical context. This guide serves as a valuable resource for making such informed decisions in the dynamic field of DNA damage response and cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. abmole.com [abmole.com]
- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosensitization of head and neck squamous cell carcinoma lines by DNA-PK inhibitors is more effective than PARP-1 inhibition and is enhanced by SLFN11 and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis of molecular targeted radiosensitizers in 2D and 3D cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Assessing the Specificity of (R)-VX-984 in DNA-PK Deficient Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-VX-984, also known as M9831, is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). As a key player in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PK is a critical target in oncology. This guide provides a comparative analysis of this compound's specificity, particularly in the context of DNA-PK deficient cells, to evaluate its on-target and potential off-target effects. This guide is intended to assist researchers in designing experiments and interpreting data related to this and similar inhibitors.
Executive Summary
Comparison of this compound with other DNA-PK Inhibitors
The landscape of DNA-PK inhibitors includes several compounds in various stages of development. Here, we compare this compound with other notable inhibitors, M3814 (Nedisertib) and AZD7648.
| Inhibitor | Reported IC50 for DNA-PK | Key Selectivity Information | Clinical Development Status (as of late 2025) |
| This compound (M9831) | Potent inhibitor (specific IC50 not publicly detailed in broad kinase screens)[4] | High selectivity for DNA-PKcs over other PI3K family members.[3] Preferential activity in transformed cells.[3] | Has been in Phase 1/2 clinical trials.[5] |
| M3814 (Nedisertib) | <3 nM[4] | Selective inhibitor of DNA-PK.[4] | In clinical trials, often in combination with DNA-damaging agents.[5] |
| AZD7648 | 0.6 nM[4] | Highly selective for DNA-PK over other kinases, including PI3K isoforms.[6] | In clinical trials, both as a monotherapy and in combination.[6] |
Assessing Specificity in DNA-PK Deficient Cells
A crucial aspect of characterizing a targeted inhibitor is understanding its effects in the absence of its primary target. This helps to identify potential off-target effects that could contribute to both efficacy and toxicity.
Rationale for using DNA-PK Deficient Cells
Utilizing cells with a knockout or knockdown of the PRKDC gene (which encodes DNA-PKcs) allows for the direct assessment of this compound's effects that are independent of DNA-PK inhibition. In such a cellular context, any observed activity of the compound can be attributed to its interaction with other cellular targets.
Expected Outcomes in DNA-PK Deficient Cells
In a PRKDC knockout or knockdown cell line, a highly specific DNA-PK inhibitor like this compound is expected to have minimal to no effect on cell viability, DNA repair, or sensitization to DNA-damaging agents, as its primary target is absent. Any significant cellular response would suggest the presence of off-target effects.
While specific studies detailing the effects of this compound in PRKDC deficient cells are limited in publicly available literature, the established high selectivity of newer generation DNA-PK inhibitors like AZD7648 suggests that off-target effects are likely to be minimal at concentrations effective for DNA-PK inhibition.[6]
Experimental Data and Protocols
To quantitatively assess the specificity of this compound, several key experiments are employed. Below are summaries of the data generated from these assays and detailed protocols.
In Vitro Kinase Selectivity Profile
Data Presentation:
A comprehensive kinase selectivity profile is essential for understanding the specificity of an inhibitor. This is typically presented as a table of IC50 values against a panel of kinases. While a full panel for this compound is not publicly available, qualitative statements from research articles indicate its high selectivity for DNA-PK over other PI3K family members.[3]
Experimental Protocol: In Vitro DNA-PK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified DNA-PK.
-
Reagents:
-
Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)
-
Biotinylated peptide substrate
-
ATP (γ-32P-ATP or cold ATP for non-radioactive methods)
-
Kinase reaction buffer
-
This compound and other inhibitors at various concentrations
-
Detection reagents (e.g., streptavidin-coated plates, scintillation fluid, or specific antibodies for non-radioactive methods)
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the kinase reaction buffer, purified DNA-PK, and the peptide substrate.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. For radioactive assays, this involves capturing the biotinylated peptide on a streptavidin plate and measuring incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Cellular Assays for DNA Repair Pathway Analysis
Data Presentation:
The following tables summarize the expected outcomes from cellular assays designed to measure the impact of this compound on different DNA repair pathways.
Table 2: Class Switch Recombination (CSR) Assay
| Cell Type | Treatment | Expected Outcome on CSR Efficiency | Interpretation |
| Primary B-cells | This compound | Dose-dependent decrease[3] | Inhibition of NHEJ |
| PRKDC deficient B-cells | This compound | No significant further decrease | Confirms on-target effect |
Table 3: U2OS EJ-DR Reporter Assay
| Reporter | Treatment | Expected Outcome | Interpretation |
| GFP (Homologous Recombination) | This compound | Increase[3] | Compensatory increase in HR due to NHEJ inhibition |
| DsRed (Mutagenic NHEJ) | This compound | Increase[3] | Shift towards alternative, more error-prone repair pathways |
Experimental Protocol: Class Switch Recombination (CSR) Assay
This assay assesses the efficiency of NHEJ in primary B-cells.
-
Cell Culture:
-
Isolate primary B-cells from mouse spleens.
-
Culture the B-cells in appropriate media supplemented with stimuli to induce class switching (e.g., LPS and IL-4).
-
-
Treatment:
-
Treat the cultured B-cells with a range of concentrations of this compound or a vehicle control.
-
-
Flow Cytometry:
-
After a suitable incubation period (e.g., 3-4 days), stain the cells with fluorescently labeled antibodies specific for surface immunoglobulins (e.g., IgM and IgG1).
-
Analyze the cells by flow cytometry to quantify the percentage of cells that have undergone class switching.
-
-
Data Analysis:
-
Calculate the efficiency of CSR in the presence of different concentrations of the inhibitor compared to the vehicle control.
-
Experimental Protocol: U2OS EJ-DR Reporter Assay
This assay uses a U2OS cell line with integrated reporter constructs to simultaneously measure homologous recombination (HR) and mutagenic NHEJ.
-
Cell Line:
-
Use the U2OS EJ-DR cell line, which contains a GFP reporter for HR and a DsRed reporter for mutagenic NHEJ.
-
-
Induction of DNA Double-Strand Breaks:
-
Transfect the cells with an expression vector for the I-SceI endonuclease to induce site-specific double-strand breaks within the reporter constructs.
-
-
Treatment:
-
Treat the cells with this compound or a vehicle control at the time of or shortly after transfection.
-
-
Flow Cytometry:
-
After 48-72 hours, harvest the cells and analyze them by flow cytometry to determine the percentage of GFP-positive (HR) and DsRed-positive (mutagenic NHEJ) cells.
-
-
Data Analysis:
-
Compare the percentages of GFP and DsRed positive cells in the inhibitor-treated samples to the vehicle-treated samples.
-
Assessment of DNA Damage and Repair
Data Presentation:
Table 4: γH2AX Foci Formation Assay
| Cell Line | Treatment | Expected Outcome on γH2AX Foci | Interpretation |
| DNA-PK proficient | This compound + Radiation | Increased number and persistence of foci compared to radiation alone[7] | Inhibition of DNA double-strand break repair |
| PRKDC deficient | This compound + Radiation | No significant difference compared to radiation alone | Confirms on-target effect |
Experimental Protocol: γH2AX Foci Immunofluorescence Assay
This assay visualizes and quantifies DNA double-strand breaks by staining for the phosphorylated form of histone H2AX (γH2AX).
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line and a corresponding PRKDC knockout line) on coverslips.
-
Treat the cells with this compound or vehicle control for a specified time before inducing DNA damage (e.g., with ionizing radiation).
-
Fix the cells at various time points after damage induction.
-
-
Immunofluorescence Staining:
-
Permeabilize the fixed cells.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
-
Data Analysis:
-
Compare the number and persistence of γH2AX foci in inhibitor-treated versus control cells at different time points.
-
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language)
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Validating γH2AX as a Pharmacodynamic Biomarker for (R)-VX-984 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of γH2AX as a pharmacodynamic biomarker for the activity of the DNA-dependent protein kinase (DNA-PK) inhibitor, (R)-VX-984 (also known as M9831), alongside other DNA-PK inhibitors. Experimental data and detailed protocols are presented to support the validation of γH2AX and to introduce alternative biomarkers for assessing the cellular response to this class of targeted therapies.
Introduction to this compound and the Role of γH2AX
This compound is a potent and selective, orally active inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[1][2] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[2] By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by genotoxic agents such as ionizing radiation (IR) or certain chemotherapies, thereby enhancing their cytotoxic effects on cancer cells.[1][2]
A key early event following the formation of a DSB is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as gamma-H2AX (γH2AX).[3] These discrete foci of γH2AX at the sites of DNA damage serve as a sensitive and specific biomarker for DSBs.[3] Consequently, the persistence of γH2AX foci is an established indicator of inhibited DNA repair, making it a valuable pharmacodynamic biomarker for the activity of DNA-PK inhibitors like this compound.[3][4]
Comparative Analysis of DNA-PK Inhibitor Activity using γH2AX
The efficacy of this compound and other DNA-PK inhibitors can be quantitatively assessed by measuring the induction and persistence of γH2AX foci in cells treated with a DNA damaging agent. The following tables summarize key findings from preclinical studies.
Table 1: Effect of this compound on γH2AX Foci Formation
| Cell Line | Treatment Conditions | Fold Increase in γH2AX Foci (vs. IR alone) | Time Point | Reference |
| T98G (Glioblastoma) | 0.5 Gy IR + 1 µM this compound | ~2-fold increase in unresolved foci | 120 min | [3] |
| Normal Human Astrocytes | 0.5 Gy IR + 1 µM this compound | No significant increase in unresolved foci | 120 min | [3] |
| U251 (Glioblastoma) | 2 Gy IR + 500 nM this compound | Significant increase in residual foci | 16 hours | [4] |
| NSC11 (Glioblastoma Stem-like) | 2 Gy IR + 500 nM this compound | Significant increase in residual foci | 24 hours | [4] |
Table 2: Comparison of γH2AX Induction by Different DNA-PK Inhibitors
| Inhibitor | Cell Line | Treatment Conditions | Key Findings | Reference |
| This compound | T98G | 0.5 Gy IR + 1 µM inhibitor | Failed to resolve DSBs from 30 to 120 min post-IR. | [3] |
| NU7441 | WT MEF | 5 Gy IR + 2 µM inhibitor | ~7.5-fold increase in γH2AX foci at 6h post-IR. | [5] |
| Peposertib (M3814) | HeLa | IR + inhibitor | Correlated with higher levels of γH2AX in tumor cells. | [6] |
| Peposertib (M3814) | GBM120 & GBM10 | 5 Gy IR + 300 nM inhibitor | Significantly increased γH2AX foci at 1 and 24h post-IR. | [7] |
Alternative Biomarkers for this compound Activity
While γH2AX is a robust biomarker, monitoring additional downstream and direct targets of DNA-PK can provide a more comprehensive understanding of this compound's mechanism of action.
-
Phospho-DNA-PKcs (Ser2056): Autophosphorylation of DNA-PKcs at serine 2056 is a direct marker of its activation. Inhibition of this phosphorylation event provides a proximal biomarker of target engagement. Studies have shown that this compound leads to a concentration-dependent inhibition of radiation-induced DNA-PKcs phosphorylation.[2][8]
-
Phospho-KAP1 (Ser824): KAP1 (KRAB-associated protein 1) is a substrate of ATM, a kinase that acts upstream of DNA-PK in the DNA damage response. However, its phosphorylation can be modulated by DNA-PK activity. Western blot analysis has shown that this compound treatment can affect the phosphorylation of KAP1 following IR.[3]
-
53BP1 Foci Formation: 53BP1 is another critical protein involved in the DNA damage response that localizes to DSBs and promotes NHEJ. The formation and resolution of 53BP1 foci can be monitored to assess the integrity of the DNA repair process. DNA-PK inhibitors can lead to an increase in the persistence of 53BP1 foci.[9]
Table 3: Effect of DNA-PK Inhibitors on Alternative Biomarkers
| Biomarker | Inhibitor | Cell Line | Treatment Conditions | Key Findings | Reference |
| pDNA-PKcs (S2056) | This compound | U251 & NSC11 | IR + 0-500 nM inhibitor | Concentration-dependent inhibition of radiation-induced phosphorylation. | [8] |
| pDNA-PKcs (S2056) | NU7441 | HepG2 | IR + inhibitor | Decreased DNA-PKcs (S2056) protein expression. | [10] |
| pDNA-PKcs (S2056) | Peposertib (M3814) | U251 | IR + ≥100 nM inhibitor | Effective inhibition of autophosphorylation. | [7] |
| pKAP1 (S824) | This compound | U2OS | IR + inhibitor | Altered phosphorylation of KAP1. | [3] |
| 53BP1 foci | NU7441 | p53-deficient RPE1 | NCS + 0.5 µM inhibitor | >2-fold increase in peak 53BP1 foci levels. | [9] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of DNA-PK mediated repair and its inhibition by this compound.
Caption: Experimental workflow for validating γH2AX as a biomarker for this compound activity.
Experimental Protocols
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks by staining for γH2AX foci in cells treated with this compound.
Materials:
-
Cells of interest
-
Glass coverslips
-
6-well plates
-
This compound and other DNA-PK inhibitors
-
DNA damaging agent (e.g., ionizing radiation source or etoposide)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in 6-well plates at a density that will ensure they are sub-confluent at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or other inhibitors for a specified pre-incubation time (e.g., 1 hour).
-
Induction of DNA Damage: Expose cells to a DNA damaging agent (e.g., 2 Gy of ionizing radiation).
-
Incubation: Incubate the cells for the desired time points post-damage induction to allow for DNA repair (or its inhibition).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Western Blot for pDNA-PKcs (S2056) and pKAP1 (S824)
Objective: To quantify the levels of phosphorylated DNA-PKcs and KAP1 as a measure of this compound target engagement and downstream pathway modulation.
Materials:
-
Cells of interest
-
This compound and other DNA-PK inhibitors
-
DNA damaging agent
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-DNA-PKcs (Ser2056), Rabbit anti-phospho-KAP1 (Ser824), and antibodies for total DNA-PKcs, total KAP1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the immunofluorescence protocol. After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.
Conclusion
The quantification of γH2AX foci is a well-validated and robust method for assessing the pharmacodynamic activity of the DNA-PK inhibitor this compound. The persistence of these foci provides a clear indication of the inhibition of DNA double-strand break repair. For a more comprehensive analysis of the drug's mechanism of action, it is recommended to also evaluate more proximal and downstream biomarkers such as the autophosphorylation of DNA-PKcs, phosphorylation of KAP1, and the dynamics of 53BP1 foci formation. The protocols provided in this guide offer standardized methods for conducting these validation studies, enabling reproducible and comparable results across different experimental settings.
References
- 1. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in quantification of DNA double-strand breaks assessed by 53BP1/γH2AX focus formation assays and the comet assay in mammalian cells treated with irradiation and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NU7441 Enhances the Radiosensitivity of Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-VX-984: A Comparative Analysis of Kinase Cross-Reactivity
(R)-VX-984, also known as M9831, is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). [1][2][3][4] DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][5] Inhibition of DNA-PKcs by this compound enhances the efficacy of DNA-damaging agents like radiation and chemotherapy in preclinical cancer models.[5][6] This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, supported by available data and detailed experimental methodologies.
Kinase Selectivity Profile of this compound
The table below summarizes the known selectivity of this compound against key kinases within the PIKK family. It is important to note that direct, quantitative side-by-side inhibitory concentrations (IC50) against a large, diverse kinase panel are not publicly documented.
| Kinase Target | Family | This compound Activity | Reference |
| DNA-PKcs | PIKK | Potent Inhibitor | [1][3][4] |
| PI3K (Phosphoinositide 3-kinase) | PIKK-like | High Selectivity for DNA-PKcs over PI3Ks | [1] |
| ATM (Ataxia-telangiectasia mutated) | PIKK | Selective over ATM | Data not publicly available |
| ATR (Ataxia telangiectasia and Rad3-related) | PIKK | Selective over ATR | Data not publicly available |
| mTOR (mammalian Target of Rapamycin) | PIKK | Selective over mTOR | Data not publicly available |
Note: The information regarding selectivity over ATM, ATR, and mTOR is inferred from the general statements about the high selectivity of this compound for DNA-PKcs within the PIKK family. Specific IC50 values are not available in the reviewed literature.
Signaling Pathway and Experimental Workflow
To determine the cross-reactivity of a kinase inhibitor like this compound, a systematic experimental workflow is employed. This typically involves an initial broad kinase panel screening followed by more detailed dose-response studies on any identified off-target hits.
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
The signaling pathway targeted by this compound is the DNA double-strand break repair pathway mediated by non-homologous end joining (NHEJ).
Caption: Inhibition of the DNA-PKcs pathway by this compound.
Experimental Protocols
The following are representative protocols for biochemical kinase assays that can be used to determine the inhibitory activity of compounds like this compound against a panel of kinases. The specific conditions, such as enzyme and substrate concentrations, may vary for each kinase.
Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method is considered a gold standard for measuring kinase activity. It directly measures the incorporation of a radiolabeled phosphate (B84403) from ATP onto a kinase substrate.[7][8][9]
1. Reagent Preparation:
- Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.[7]
- Kinase/Substrate Mix: Prepare specific kinase/substrate pairs in the reaction buffer. Cofactors required for specific kinases are added to this mix.[7]
- ATP Solution: Prepare a stock solution of ATP and [γ-³³P]-ATP. The final ATP concentration in the assay is typically at or near the Km for each specific kinase to determine accurate IC50 values.[7]
- This compound Dilution Series: Prepare a serial dilution of this compound in DMSO, and then dilute further in the reaction buffer.
2. Assay Procedure:
- Add the this compound dilutions or DMSO (vehicle control) to the wells of a microtiter plate.
- Add the kinase/substrate mix to each well and incubate for approximately 20 minutes at room temperature to allow for compound binding.[7]
- Initiate the kinase reaction by adding the ATP/[γ-³³P]-ATP mixture.
- Incubate the reaction for a specified time (e.g., 2 hours) at room temperature.
- Stop the reaction by adding an acidic stop solution.
- Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).
- Wash the filters to remove unincorporated [γ-³³P]-ATP.
- Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of kinase activity remaining in the presence of this compound compared to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.[10][11][12][13]
1. Reagent Preparation:
- Kinase Reaction Buffer: Buffer containing appropriate salts and buffering agents (e.g., HEPES, MgCl₂).
- Kinase and Substrate: Prepare solutions of the target kinase and its specific substrate in the reaction buffer.
- ATP Solution: Prepare a stock solution of ATP at the desired concentration.
- This compound Dilution Series: Prepare a serial dilution of this compound in DMSO, and then dilute further in the reaction buffer.
- ADP-Glo™ Reagent: Reagent to terminate the kinase reaction and deplete unconsumed ATP.
- Kinase Detection Reagent: Reagent to convert ADP to ATP and generate a luminescent signal.
2. Assay Procedure:
- Add the this compound dilutions or DMSO (vehicle control) to the wells of an opaque-bottom multi-well plate.
- Add the kinase to each well.
- Initiate the reaction by adding the substrate/ATP mixture.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percentage of kinase activity in the presence of the inhibitor relative to the control.
- Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
This assay measures the binding of a fluorescently labeled tracer to a kinase. Inhibition is detected by the displacement of the tracer by the test compound, leading to a decrease in the FRET signal.[14][15][16][17][18]
1. Reagent Preparation:
- Kinase Buffer: Buffer optimized for the kinase binding assay.
- Kinase-Antibody Mix: Prepare a solution containing the tagged kinase and a terbium-labeled anti-tag antibody.
- Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer.
- This compound Dilution Series: Prepare a serial dilution of this compound.
2. Assay Procedure:
- Add the this compound dilutions or DMSO (vehicle control) to the wells of a microtiter plate.
- Add the kinase-antibody mix to all wells.
- Add the tracer solution to all wells.
- Incubate the plate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
3. Data Analysis:
- Calculate the emission ratio (acceptor/donor).
- The decrease in the FRET signal (emission ratio) is proportional to the displacement of the tracer by the inhibitor.
- Determine the IC50 value by plotting the emission ratio against the inhibitor concentration.
Conclusion
This compound is a highly selective inhibitor of DNA-PKcs. While comprehensive data on its cross-reactivity against a wide array of kinases is not publicly available, existing information indicates a favorable selectivity profile, particularly within the PIKK family. The experimental protocols outlined above provide a framework for how such selectivity is determined and validated. For researchers and drug development professionals, understanding the potential off-target effects of a kinase inhibitor is crucial for interpreting experimental results and predicting potential clinical outcomes. Further studies detailing the kinome-wide selectivity of this compound would be beneficial to the scientific community.
References
- 1. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-9831 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. abmole.com [abmole.com]
- 4. oncotarget.com [oncotarget.com]
- 5. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. landing.reactionbiology.com [landing.reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. ulab360.com [ulab360.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Evaluating the Therapeutic Window of (R)-VX-984 in Comparison to Other DNA-PK Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The inhibition of DNA-dependent protein kinase (DNA-PK) has emerged as a promising strategy to enhance the efficacy of radiotherapy and certain chemotherapies. As a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair, its inhibition can selectively sensitize cancer cells to DNA-damaging agents. (R)-VX-984 is a potent and selective DNA-PK inhibitor that has demonstrated significant potential in preclinical studies. This guide provides an objective comparison of the therapeutic window of this compound against other notable DNA-PK inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of DNA-PK Inhibitors
The therapeutic window of a drug is determined by its efficacy at a given dose versus its toxicity. For DNA-PK inhibitors, this translates to potent and selective inhibition of the target enzyme, leading to cancer cell sensitization, while minimizing effects on other kinases and healthy tissues. The following tables summarize key quantitative data for this compound and other selected DNA-PK inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity | Key Features |
| This compound | DNA-PK | Potent (specific value not consistently reported in searches) | Selective, ATP-competitive | Orally active, crosses the blood-brain barrier.[1] Enhances radiosensitivity in glioblastoma models.[2] |
| NU7441 (KU-57788) | DNA-PK | 14 | >100-fold vs PI3K, mTOR | Potent and selective, enhances cytotoxicity of etoposide (B1684455) and doxorubicin.[3][4][5] |
| AZD7648 | DNA-PK | 0.6 | >100-fold vs other kinases | Potent and highly selective, enhances radiation and olaparib (B1684210) activity.[6][7] |
| M3814 (Nedisertib/Peposertib) | DNA-PK | <3 | >100-fold vs PI3K family kinases | Orally bioavailable, potent radiosensitizer, leads to complete tumor regression in some xenograft models.[8][9][10][11] |
| CC-115 | DNA-PK, mTOR | 13 (DNA-PK), 21 (mTOR) | Dual inhibitor | Potent dual inhibitor, also inhibits PI3Kα at higher concentrations.[12][13][14] |
Table 1: In Vitro Potency and Selectivity of DNA-PK Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of various inhibitors against DNA-PK and their selectivity over other kinases. A lower IC50 indicates higher potency.
| Inhibitor | Cell Line(s) | Effect | Concentration | Reference |
| This compound | U251, NSC11 (Glioblastoma) | Inhibition of radiation-induced DNA-PKcs phosphorylation | 250-500 nM | [1] |
| This compound | T98G (Glioblastoma) | Failure to resolve γ-H2AX foci (indicating persistent DNA damage) | Not specified | [15] |
| NU7441 | SW620, LoVo (Colon Cancer) | Potentiation of ionizing radiation cytotoxicity | 0.5 - 1 µM | [3] |
| AZD7648 | A549 (NSCLC) | Inhibition of IR-induced DNA-PK S2056 autophosphorylation | IC50 = 92 nM | [6] |
| M3814 (Nedisertib) | Various cancer cell lines | Radiosensitization | 5 nM - 5 µM | [9][10] |
| CC-115 | PC-3 (Prostate Cancer) | Inhibition of cell proliferation | IC50 = 138 nM | [12] |
Table 2: Cellular Activity of DNA-PK Inhibitors. This table summarizes the observed effects of the inhibitors in various cancer cell lines, providing insights into their biological activity in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the therapeutic window of DNA-PK inhibitors.
In Vitro DNA-PK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DNA-PK.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified human DNA-PK enzyme, a peptide substrate (e.g., based on p53), and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[16]
-
Initiation: Start the kinase reaction by adding ATP (containing a radiolabel like ³²P or in a system like ADP-Glo™ that measures ADP production).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[16]
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the peptide on a filter and measuring radioactivity. For the ADP-Glo™ assay, a reagent is added to convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.[16]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
This "gold standard" assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor and/or radiation, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding: Plate a known number of single cells into multi-well plates. The seeding density should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.
-
Treatment: After allowing the cells to attach overnight, treat them with the DNA-PK inhibitor at various concentrations for a defined period (e.g., 24 hours). For radiosensitization studies, irradiate the cells with a specific dose of ionizing radiation (e.g., 2-10 Gy) during the inhibitor treatment period.[17]
-
Incubation: Remove the treatment medium and incubate the plates for 1-3 weeks to allow for colony formation.[17]
-
Fixation and Staining: Fix the colonies with a solution like 10% formalin or methanol (B129727) and stain with a dye such as 0.5% crystal violet.[17]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells). The plating efficiency and surviving fraction are calculated relative to the untreated control.
γ-H2AX Foci Assay for DNA Damage
This immunofluorescence-based assay quantifies the formation of γ-H2AX foci, a marker for DNA double-strand breaks, providing a measure of DNA damage and repair kinetics.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the DNA-PK inhibitor and/or radiation.
-
Fixation and Permeabilization: At various time points after treatment, fix the cells with 4% paraformaldehyde and permeabilize them with a detergent like 0.3% Triton X-100.[18]
-
Immunostaining: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS). Incubate the cells with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.[18]
-
Microscopy: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number of γ-H2AX foci per cell nucleus is then quantified using image analysis software. An increase in the number and persistence of foci in treated cells compared to controls indicates inhibition of DNA repair.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental processes involved in the evaluation of DNA-PK inhibitors.
Caption: DNA Damage Response and the Role of DNA-PK Inhibitors.
Caption: Workflow for Evaluating DNA-PK Inhibitors.
Conclusion
The evaluation of the therapeutic window for DNA-PK inhibitors like this compound requires a multi-faceted approach, encompassing in vitro potency and selectivity, cellular activity, and in vivo efficacy and toxicity. The data presented here indicates that while this compound is a potent and selective inhibitor, other compounds such as AZD7648 and M3814 (Nedisertib) exhibit exceptionally low IC50 values, suggesting high potency. The dual-inhibitor CC-115 presents an alternative strategy by targeting both DNA-PK and mTOR. The ultimate determination of a superior therapeutic window will depend on the specific cancer type, the combination therapy employed, and the in vivo pharmacokinetic and pharmacodynamic properties of each inhibitor. The provided experimental protocols and visualizations offer a framework for researchers to conduct further comparative studies in this promising area of cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. oncotarget.com [oncotarget.com]
- 16. promega.com [promega.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of (R)-VX-984 Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-VX-984 with other DNA-dependent protein kinase catalytic subunit (DNA-PKcs) inhibitors, focusing on the use of genetic knockouts to validate on-target effects. The information presented is supported by experimental data to aid in the objective assessment of these compounds.
Introduction to this compound and DNA-PKcs Inhibition
This compound is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1] By inhibiting DNA-PKcs, this compound prevents the repair of DNA damage, which can sensitize cancer cells to radiation therapy and certain chemotherapies.[2][3] Verifying that a compound's biological effect is a direct result of engaging its intended target is a critical step in drug development. The use of genetic knockouts, where the target protein is absent, provides a powerful method for such validation. If a compound's effect is diminished or absent in a knockout model compared to its wild-type counterpart, it strongly indicates on-target activity.
Comparative Analysis of DNA-PKcs Inhibitors
This section compares the performance of this compound with two other well-characterized DNA-PKcs inhibitors: M3814 (peposertib) and AZD7648. The data presented is a synthesis of findings from multiple studies.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of the compounds against DNA-PKcs and their effects on cell survival in wild-type versus knockout cell line models.
Table 1: In Vitro and Cellular IC50 Values for DNA-PKcs Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound | DNA-PKcs | Biochemical | Data not available |
| DNA-PKcs | Cellular (pDNA-PKcs) | Concentration-dependent inhibition[4] | |
| M3814 (peposertib) | DNA-PKcs | Biochemical | <3 - 46[2][5] |
| DNA-PKcs | Cellular (pDNA-PKcs) | ~200 ng/mL (~480 nM)[6] | |
| AZD7648 | DNA-PKcs | Biochemical | 0.6[7][8] |
| DNA-PKcs | Cellular (pDNA-PKcs) | 92[5][9] |
Table 2: Impact of Genetic Knockout on Inhibitor Efficacy
| Inhibitor | Cell Lines | Endpoint | Effect in Wild-Type | Effect in Knockout | Fold Change in Efficacy (WT vs KO) |
| M3814 (peposertib) | U251 shNT vs U251 shPRKDC (DNA-PKcs KD) | Radiosensitization | Significant sensitization | Sensitizing effect lost | Not explicitly quantified |
| AZD7648 | FaDu WT vs FaDu ATM KO | Growth Inhibition | GI50 in µM range | 10-13 fold greater inhibition | 10-13 |
Note: Data for this compound in a DNA-PKcs knockout model was not available in the searched literature. The AZD7648 data is in an ATM knockout model, which demonstrates the principle of synthetic lethality and target validation through genetic knockout of a related DNA damage response gene.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Generation of DNA-PKcs Knockout Cell Lines via CRISPR-Cas9
Objective: To create a cell line that does not express the DNA-PKcs protein to serve as a negative control for inhibitor studies.
Protocol:
-
sgRNA Design and Synthesis:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the PRKDC gene (encoding DNA-PKcs).
-
Utilize online design tools to minimize off-target effects.
-
Synthesize or purchase the designed sgRNAs.
-
-
Vector Construction:
-
Clone the sgRNA sequence into a suitable Cas9 expression vector. Plasmids containing both Cas9 and a selectable marker (e.g., puromycin (B1679871) resistance) or a fluorescent reporter (e.g., GFP) are recommended.
-
-
Transfection:
-
Transfect the chosen wild-type cell line with the Cas9/sgRNA expression vector using a suitable method (e.g., lipid-based transfection or electroporation).
-
-
Selection and Clonal Isolation:
-
If a selection marker is used, apply the appropriate selection agent (e.g., puromycin) to eliminate untransfected cells.
-
If a fluorescent reporter is used, sort the fluorescent cells using fluorescence-activated cell sorting (FACS).
-
Perform single-cell dilution cloning to isolate individual cell colonies.
-
-
Validation of Knockout:
-
Expand the isolated clones.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the PRKDC gene.
-
Perform Western blotting to confirm the absence of DNA-PKcs protein expression in the selected knockout clones.
-
Western Blot for DNA-PKcs Autophosphorylation
Objective: To measure the direct inhibition of DNA-PKcs kinase activity in cells by assessing its autophosphorylation at Serine 2056.
Protocol:
-
Cell Culture and Treatment:
-
Plate wild-type cells and allow them to adhere.
-
Treat the cells with varying concentrations of the DNA-PKcs inhibitor for a predetermined time (e.g., 1 hour).
-
Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (pS2056).
-
Subsequently, probe the membrane with a primary antibody for total DNA-PKcs as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated DNA-PKcs signal to the total DNA-PKcs signal.
-
Clonogenic Survival Assay
Objective: To assess the long-term effect of DNA-PKcs inhibition on cell survival, particularly in combination with DNA-damaging agents.
Protocol:
-
Cell Seeding:
-
Plate single cells of both wild-type and DNA-PKcs knockout lines at a low density in 6-well plates. The seeding density should be optimized for each cell line to yield 50-150 colonies per well in the control group.
-
-
Treatment:
-
Allow the cells to adhere overnight.
-
Treat the cells with the DNA-PKcs inhibitor at various concentrations.
-
For radiosensitization studies, irradiate the cells with different doses of ionizing radiation.
-
-
Incubation:
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Plot survival curves and determine parameters such as the Sensitization Enhancement Ratio (SER).
-
Visualizations
DNA-PKcs Signaling Pathway and Inhibitor Action
Caption: Inhibition of the DNA-PKcs signaling pathway by this compound and alternatives.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating on-target effects using genetic knockouts.
References
- 1. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-VX-984: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of (R)-VX-984. As a potent DNA-dependent protein kinase (DNA-PK) inhibitor, this compound should be treated as hazardous chemical waste.[1][2] Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound to ensure full compliance with local, state, and federal regulations.
This compound is an orally active, potent, and selective inhibitor of DNA-PK, a key enzyme in the repair of DNA double-strand breaks.[3] Due to its mechanism of action, it is considered a hazardous compound requiring stringent safety precautions during handling and disposal to minimize occupational exposure and environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, a thorough risk assessment should be conducted.[4] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Double-gloving with nitrile gloves is recommended.
-
Body Protection: A laboratory coat must be worn. For procedures with a higher risk of contamination, an impermeable, disposable gown is advised.[4]
-
Respiratory Protection: All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of powder or aerosols.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular trash.[5] All waste contaminated with this compound must be segregated and treated as hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical for safe and compliant disposal.[4][6] Use designated, clearly labeled, and leak-proof containers for each waste stream.[5][7]
-
Solid Waste: This stream includes items contaminated with this compound, such as:
-
Unused or expired solid this compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Weigh boats, pipette tips, and other disposable labware.
-
Materials used for cleaning spills (e.g., absorbent pads).
-
-
Liquid Waste: This stream includes:
-
Solutions containing this compound (e.g., in DMSO).
-
The first rinse of any glassware or containers that held the compound. For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[5]
-
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste.[4][8]
Step 2: Waste Collection and Labeling
-
Collect all waste in containers compatible with the chemical nature of the waste.
-
Keep containers securely closed except when adding waste.[5]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[9] The label should also include the start date of accumulation and the specific contents and concentrations.[9]
Step 3: Storage and Disposal
-
Store waste containers in a designated, secure area away from incompatible materials.[10]
-
Do not overfill waste containers; they should be sealed when approximately three-quarters full to prevent spills.[6]
-
Schedule a pickup for the hazardous waste through your institution's EHS department.[11]
-
Final disposal of cytotoxic and potent compounds like this compound often requires high-temperature incineration by a licensed hazardous waste management facility to ensure complete destruction.[12]
Data Presentation: Properties of this compound
The following table summarizes key properties of this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Chemical Name | N-methyl-8-[(1S)-1-methyl-2-[(2′-methyl[4,5′-bipyrimidin]-6-yl-4′,6′-d2)amino]ethyl]-4-quinolinecarboxamide | [3] |
| Molecular Formula | C₂₃H₂₁D₂N₇O | [3] |
| Formula Weight | 415.5 g/mol | [3] |
| Physical Form | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
Experimental Protocols and Visualizations
Spill Decontamination Protocol
In the event of a spill, immediate action is required to contain the material and protect personnel.[4]
-
Alert Personnel and Evacuate: Notify others in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before cleaning the spill, don the full recommended PPE.
-
Contain the Spill: Use a spill kit with absorbent materials to contain the spill.
-
Clean the Area:
-
For a solid spill, carefully collect the powder without creating dust and place it in a hazardous waste container.
-
For a liquid spill, cover with absorbent pads.
-
Decontaminate the area using a detergent solution, followed by a rinse with water, and then a final wipe with 70% isopropyl alcohol.[6]
-
-
Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous solid waste.[10]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Logical Workflow for this compound Disposal
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. mtu.edu [mtu.edu]
- 12. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Safeguarding Research: A Comprehensive Guide to Handling (R)-VX-984
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of (R)-VX-984, a potent and selective DNA-PK inhibitor. The following operational and disposal plans offer procedural, step-by-step guidance to minimize risk and ensure experimental integrity.
As a potent research compound, this compound requires stringent handling protocols to protect personnel from potential exposure. The primary routes of exposure include inhalation of aerosolized powder, dermal contact, and accidental ingestion. While a comprehensive toxicological profile is not widely published, its mechanism of action as a kinase inhibitor necessitates that it be handled as a hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The specific level of protection should be determined by a thorough risk assessment of the planned procedures.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for the immediate removal of the outer glove in case of contamination, providing an additional layer of protection. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be disposed of as hazardous waste after use or if contamination occurs. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over the goggles, especially when handling the solid compound or preparing solutions. | Protects against splashes and the inhalation of aerosolized particles. |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified containment system (e.g., fume hood, biological safety cabinet). | Prevents the inhalation of fine particles of the compound. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following step-by-step process outlines the key stages of handling this potent compound.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before any work begins, all personnel must review the SDS for this compound to be fully aware of its hazards and emergency procedures.
-
Designate a Handling Area: All manipulations of this compound should occur in a designated area within a certified chemical fume hood or a biological safety cabinet to minimize exposure.
-
Assemble all Materials: Ensure all necessary equipment, including PPE, weighing papers, spatulas, solvents, and waste containers, are within the designated handling area before the compound is introduced.
-
Prepare for Spills: A chemical spill kit appropriate for handling potent powders and solvents should be readily accessible.
Handling Procedures
-
Donning PPE: Put on all required PPE in the correct order (gown, inner gloves, respirator, goggles, face shield, outer gloves).
-
Weighing the Compound:
-
Perform all weighing operations within the containment of a fume hood.
-
Use a dedicated set of weighing tools.
-
To minimize aerosolization, handle the solid compound gently.
-
-
Solution Preparation:
-
Add solvents to the solid compound slowly to avoid splashing.
-
This compound is soluble in DMSO.[1]
-
Cap vials securely and mix gently until the compound is fully dissolved.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate pipettes and techniques to prevent spills and aerosol generation.
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate deactivating solution or a detergent solution followed by a solvent rinse.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. | Designated, sealed, and labeled hazardous waste container (often a yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions and contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain. | Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Experimental Protocols
While specific experimental protocols will vary, the following general methodologies are provided for key laboratory procedures involving this compound.
Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass of this compound to achieve a 10 mM concentration in the desired volume of DMSO. The molecular weight of VX-984 is 415.49 g/mol .[1]
-
In a chemical fume hood, carefully weigh the calculated mass of this compound powder.
-
Transfer the powder to a sterile, conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagrams illustrate the key workflows.
Caption: A step-by-step workflow for the safe handling of this compound from preparation to post-handling procedures.
Caption: A decision-making workflow for the proper segregation and disposal of waste contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
